molecular formula C23H24O3 B157131 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 1620-68-4

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Cat. No.: B157131
CAS No.: 1620-68-4
M. Wt: 348.4 g/mol
InChI Key: MAQOZOILPAMFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is a useful research compound. Its molecular formula is C23H24O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQOZOILPAMFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061824
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-68-4
Record name 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9F7SG62G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4), a key phenolic compound. The narrative structure is designed to deliver not just a series of steps, but a deep understanding of the process, grounded in established chemical principles. Every procedural choice is explained to ensure the protocol is a self-validating system, empowering researchers to execute the synthesis with precision and safety.

Introduction and Strategic Overview

This compound is a triphenolic compound characterized by three p-cresol units linked by methylene bridges. Its structure lends itself to applications as a complexing agent, an antioxidant, or a foundational building block in supramolecular chemistry and advanced polymer synthesis. The IUPAC name for this compound is this compound.[1]

The synthesis is rooted in the principles of electrophilic aromatic substitution, specifically the acid- or base-catalyzed condensation of a phenol with an aldehyde. This process, a variant of the Lederer-Manasse reaction, involves the hydroxymethylation of p-cresol followed by a subsequent condensation with additional p-cresol molecules. Careful control of stoichiometry and reaction conditions is paramount to favor the formation of the desired trimeric structure and minimize the production of oligomeric or polymeric side products.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step mechanism initiated by the reaction of p-cresol with formaldehyde.

  • Formation of the Electrophile: In the presence of a catalyst (typically a base like NaOH or an acid), formaldehyde reacts with p-cresol to form a hydroxymethyl derivative at the ortho position. The phenoxide ion, formed under basic conditions, is highly activated towards electrophilic attack.

  • Electrophilic Aromatic Substitution: The resulting hydroxymethylphenol is then protonated (if under acidic conditions) or activated to form a quinone methide intermediate. This electrophilic species is subsequently attacked by a second molecule of p-cresol at its activated ortho position, forming a methylene bridge and linking the two phenolic units.

  • Second Condensation: The process is repeated on the other ortho position of the central p-cresol unit to yield the final symmetric product, this compound.

The diagram below outlines the key mechanistic steps in this condensation reaction.

Reaction_Mechanism Figure 1: Simplified Reaction Mechanism PCresol1 p-Cresol Catalyst Catalyst (Acid or Base) PCresol1->Catalyst Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Catalyst Intermediate1 Hydroxymethyl p-Cresol Intermediate Catalyst->Intermediate1 Step 1: Hydroxymethylation Intermediate2 Dimeric Intermediate Intermediate1->Intermediate2 Step 2: Condensation PCresol2 p-Cresol (2nd Molecule) PCresol2->Intermediate2 Step 2: Condensation FinalProduct 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl] -4-methylphenol Intermediate2->FinalProduct Step 3: Second Condensation PCresol3 p-Cresol (3rd Molecule) PCresol3->FinalProduct Step 3: Second Condensation

Caption: Figure 1: Simplified Reaction Mechanism.

Materials, Reagents, and Equipment

Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Grade
p-Cresol (4-methylphenol)106-44-5C₇H₈O108.14>99% Purity
Formaldehyde Solution50-00-0CH₂O30.0337 wt. % in H₂O
Sodium Hydroxide1310-73-2NaOH40.00ACS Reagent Grade
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Reagent Grade
Toluene108-88-3C₇H₈92.14ACS Reagent Grade
Heptane142-82-5C₇H₁₆100.21ACS Reagent Grade
Deionized Water7732-18-5H₂O18.02High Purity
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple probe

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, fume hood.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established principles for phenol-formaldehyde condensation reactions, adapted for the specific target molecule. A similar methodology has been successfully used for the synthesis of related bis(hydroxymethyl)phenols.[2]

Reaction Setup and Execution
  • Reactant Charging: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine p-cresol (32.4 g, 0.3 mol) and a solution of sodium hydroxide (2.0 g, 0.05 mol) in deionized water (50 mL). Stir the mixture at room temperature until the p-cresol has completely dissolved.

    • Causality: Using a stoichiometric excess of p-cresol to formaldehyde (3:2 ratio) is crucial to drive the reaction towards the trimeric product and prevent the formation of higher molecular weight polymers. Sodium hydroxide acts as a base catalyst, deprotonating the phenol to form the more nucleophilic phenoxide ion, which accelerates the initial hydroxymethylation step.

  • Addition of Formaldehyde: Gently heat the mixture to 60-65°C using a heating mantle. Once the temperature is stable, add formaldehyde solution (16.2 g of 37 wt. % solution, 0.2 mol) dropwise via a dropping funnel over a period of 60 minutes.

    • Causality: The reaction is exothermic. A slow, controlled addition of formaldehyde is essential to maintain the temperature within the optimal range of 60-70°C. This prevents runaway reactions and minimizes the formation of undesired byproducts from self-polymerization of formaldehyde.

  • Reaction Period: After the addition is complete, maintain the reaction mixture at 65-70°C with continuous stirring for 4-6 hours. The mixture will become progressively more viscous as the reaction proceeds.

    • Causality: This extended heating period ensures the reaction goes to completion, allowing for the second condensation step to occur after the initial formation of the dimeric intermediate.

Work-up and Product Isolation
  • Neutralization: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid dropwise with stirring until the pH of the mixture is neutral (pH ≈ 7). A thick, off-white precipitate will form.

    • Causality: Neutralization quenches the reaction by protonating the phenoxide ions. This causes the sodium salt of the product to convert to the free phenol, which is insoluble in the aqueous medium and precipitates out.

  • Crude Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any unreacted salts and water-soluble impurities.

  • Preliminary Drying: Air-dry the crude product on the filter for 30 minutes to remove excess water.

Purification via Recrystallization
  • Solvent Selection: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add toluene (approx. 200-250 mL) and heat the mixture to boiling with stirring to dissolve the product.

    • Causality: Toluene is an effective solvent for the product at elevated temperatures but a poor solvent at room temperature, making it ideal for recrystallization. Insoluble polymeric byproducts can be removed at this stage by hot filtration.

  • Crystallization: Once dissolved, slowly add heptane (approx. 100-150 mL) to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete the crystallization process.

    • Causality: Heptane acts as an anti-solvent. Its addition reduces the solubility of the product, inducing crystallization and leaving more soluble impurities behind in the solvent mixture. Slow cooling promotes the formation of larger, purer crystals.

  • Final Product Collection: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the final product in a vacuum oven at 60-70°C overnight to a constant weight. The expected yield is approximately 70-80%.

The overall experimental workflow is summarized in the following diagram.

Synthesis_Workflow Figure 2: Experimental Synthesis Workflow A 1. Charge Flask: p-Cresol, NaOH, H₂O B 2. Heat to 60-65°C A->B C 3. Add Formaldehyde (dropwise, 1 hr) B->C D 4. React at 65-70°C (4-6 hrs) C->D E 5. Cool to RT & Neutralize (Acetic Acid) D->E F 6. Isolate Crude Solid (Vacuum Filtration) E->F G 7. Recrystallize (Toluene/Heptane) F->G H 8. Collect & Dry Product (Vacuum Oven) G->H

Caption: Figure 2: Experimental Synthesis Workflow.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

Property / MethodExpected ResultReference
Appearance White to off-white crystalline solid-
Molecular Weight 348.43 g/mol [1][3][4]
Molecular Formula C₂₃H₂₄O₃[1][3]
Melting Point ~214 °C[5]
FT-IR Spectroscopy Characteristic peaks for O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and C=C (~1600, 1500 cm⁻¹) stretching.-
¹H NMR Spectroscopy Signals corresponding to aromatic protons, methylene bridge protons (-CH₂-), methyl protons (-CH₃), and hydroxyl protons (-OH).-
Mass Spectrometry Molecular ion peak (M⁺) consistent with the calculated molecular weight.-

Safety, Handling, and Waste Disposal

This synthesis involves hazardous materials and must be conducted with strict adherence to safety protocols in a well-ventilated fume hood.

  • Hazard Identification:

    • p-Cresol: Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.

    • Formaldehyde: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and may cause cancer.

    • Sodium Hydroxide: Causes severe skin burns and eye damage.

    • Toluene/Heptane: Flammable liquids and vapors. May be fatal if swallowed and enters airways. Cause skin and eye irritation.

  • GHS Hazard Statements:

    • The final product, this compound, is known to cause skin irritation (H315) and serious eye irritation (H319).[6]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

  • Handling Precautions:

    • Handle all reagents inside a certified chemical fume hood.[6]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

    • After handling, wash hands and exposed skin thoroughly.[6]

  • Waste Disposal:

    • All organic liquid waste (filtrate from recrystallization) should be collected in a designated halogen-free organic waste container.

    • Aqueous waste from neutralization and washing should be neutralized before disposal down the drain, in accordance with local regulations.

References

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com. [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Global Substance Registration System (GSRS). [Link]

  • This compound Safety Information. LabNovo. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a complex phenolic compound, holds significant interest within the scientific community due to its potential applications stemming from its unique molecular architecture. This guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for researchers and professionals in drug development and materials science. The structure consists of a central p-cresol unit substituted at the 2 and 6 positions with 2-hydroxy-5-methylphenylmethyl groups. This arrangement of multiple phenolic hydroxyl groups and methyl substituents gives rise to its characteristic properties and potential functionalities.

Molecular and Chemical Identity
IdentifierValue
IUPAC Name This compound[1]
CAS Number 1620-68-4[2]
Molecular Formula C23H24O3[1][3]
Molecular Weight 348.44 g/mol [3]
Canonical SMILES CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C[1]
InChI Key MAQOZOILPAMFSW-UHFFFAOYSA-N[1][3][4]

Structural Elucidation and Spectroscopic Profile

The structural framework of this compound has been elucidated through various spectroscopic techniques. These methods are crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, ¹³C NMR spectroscopy would provide information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. C-H stretching vibrations for the aromatic rings and methyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 348.44 g/mol .[3] Fragmentation patterns observed in the mass spectrum can provide further structural information.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for determining its suitability for various applications, including formulation development in the pharmaceutical industry.

PropertyValueSource
Appearance White to almost white powder or crystals[2][5]
Melting Point 214 °C[5][6]
Boiling Point (Predicted) 533.7 ± 45.0 °C[5][6]
Density (Predicted) 1.191 ± 0.06 g/cm³[5][6]
pKa (Predicted) 9.98 ± 0.43[5][6]

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of p-cresol with 2-hydroxy-5-methyl-benzyl alcohol or a related precursor under acidic or basic conditions. A common synthetic route is the condensation reaction between p-cresol and two equivalents of a suitable benzylating agent.

A related synthesis for a similar compound, 2,6-bis(hydroxymethyl)-4-methylphenol, involves the reaction of o-cresol with formalin (a solution of formaldehyde) in the presence of a base like sodium hydroxide.[7] This suggests that a potential synthetic pathway for the target molecule could involve the reaction of p-cresol with an appropriate formaldehyde-releasing agent and another phenolic precursor.

Thermal Stability and Decomposition

Understanding the thermal stability of a compound is crucial for its handling, storage, and application in processes that involve elevated temperatures. While specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in the provided search results, a general understanding can be inferred from the behavior of structurally similar phenolic compounds.

The thermal decomposition of such molecules is expected to occur in multiple stages. Initially, at lower temperatures, intermolecular hydrogen bonding may be disrupted. As the temperature increases, the cleavage of the methylene bridges and the degradation of the phenolic rings would likely occur. The presence of multiple hydroxyl groups might also lead to condensation reactions at elevated temperatures, forming more complex polymeric structures before complete decomposition.

Applications and Relevance in Research

The structural motifs present in this compound suggest several potential areas of application, particularly in fields where antioxidant properties are desired.

Antioxidant Properties

Phenolic compounds are well-known for their ability to act as radical scavengers. The multiple phenolic hydroxyl groups in this molecule make it a prime candidate for antioxidant applications. The steric hindrance provided by the ortho-substituents on the central phenol ring can enhance the stability of the resulting phenoxy radical, thereby improving its antioxidant efficacy. This is a characteristic feature of many commercial antioxidants like butylated hydroxytoluene (BHT).[8][9]

Potential in Drug Development

The antioxidant properties of this compound could be relevant in the development of drugs targeting diseases associated with oxidative stress. Furthermore, the rigid, well-defined structure of the molecule could serve as a scaffold for the design of specific enzyme inhibitors or receptor ligands.

Material Science

Phenolic compounds are fundamental building blocks for polymers and resins. The reactive hydroxyl groups and the overall structure of this molecule could be utilized in the synthesis of novel polymers with specific thermal or mechanical properties.

Experimental Protocols

To provide a practical framework for researchers, this section outlines standardized experimental protocols for determining key physicochemical properties.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity.

Apparatus:

  • Melting point apparatus (e.g., capillary tube melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

Procedure:

  • Ensure the sample is dry and in a fine powder form.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Principle: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

  • Vials or test tubes

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure (Qualitative):

  • Add a small, known amount of the compound (e.g., 1-5 mg) to a vial.

  • Add a small volume of the solvent (e.g., 1 mL).

  • Vortex or stir the mixture for a set period.

  • Visually observe if the solid dissolves completely.

  • Categorize the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the solvent in a flask.

  • Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus:

  • Thermogravimetric analyzer (TGA)

  • TGA sample pans (e.g., aluminum, platinum)

  • High-purity inert gas (e.g., nitrogen)

  • Analytical balance

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas at a controlled flow rate.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the onset of decomposition and the percentage of weight loss at different temperatures.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow: Thermal Stability Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of sample start->weigh pan Place sample in TGA pan weigh->pan load Load pan into TGA pan->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record mass vs. temp heat->record plot Plot TGA curve record->plot analyze Determine decomposition temps plot->analyze report Report results analyze->report

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The information presented, from its structural characterization to its physical properties and potential applications, serves as a valuable resource for researchers and professionals. The outlined experimental protocols offer a starting point for further investigation and characterization of this intriguing molecule. As research continues, a more comprehensive understanding of its properties and potential will undoubtedly emerge, paving the way for its use in various scientific and industrial fields.

References

  • Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. Retrieved January 14, 2026, from [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 1). p-Cresol. In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 4-tert-Butyl-2,6-dimethylacetophenone (CAS 1620-68-4)

This guide provides a comprehensive technical overview of 4-tert-Butyl-2,6-dimethylacetophenone, a substituted aromatic ketone. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, a validated synthesis pathway, and a multi-technique approach to its structural characterization and purity assessment. The methodologies are presented with the causality behind experimental choices to ensure both accuracy and reproducibility.

4-tert-Butyl-2,6-dimethylacetophenone, identified by CAS Number 1620-68-4, is a polysubstituted benzene derivative.[1][2][3] Its structure features a central benzene ring substituted with a tert-butyl group, two methyl groups, and an acetyl group. This unique substitution pattern, particularly the steric hindrance around the acetyl group provided by the ortho-methyl groups, dictates its chemical reactivity and physical properties.

IUPAC Name: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[][5] Synonyms: 4'-tert-Butyl-2',6'-dimethylacetophenone, 1,3-Dimethyl-5-tert-butyl-2-acetophenone[2][] Molecular Formula: C₁₄H₂₀O[1][3]

Molecular Structure

The structural arrangement of the molecule is key to understanding its spectroscopic signature.

Figure 1. Chemical structure of 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone.
Physicochemical Properties

The physical and computed properties of the compound are summarized below. It exists as an off-white solid at room temperature with a distinct melting point range.[2][6]

PropertyValueSource(s)
Molecular Weight 204.31 g/mol [2][][5]
Appearance Off-white solid[6]
Melting Point 47-49 °C[2][][8]
Boiling Point 150 °C at 20 mmHg[2][][8]
Exact Mass 204.151415257 g/mol [][5]
Topological Polar Surface Area 17.1 Ų[]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 2[6]
XLogP3 4[6]

Synthesis and Purification

A logical and efficient synthesis route for 4-tert-Butyl-2,6-dimethylacetophenone is the Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene.[9] This electrophilic aromatic substitution reaction introduces the acetyl group onto the sterically accessible position of the activated aromatic ring. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the acylium ion electrophile from acetyl chloride.[10][11]

Synthesis Workflow

workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 1,3-Dimethyl-5-tert-butylbenzene Mix Combine Reactants (0°C to RT) A->Mix B Acetyl Chloride B->Mix C Aluminum Chloride (AlCl₃) C->Mix D Dichloromethane (Solvent) D->Mix Quench Quench with cold HCl(aq) Mix->Quench Reaction Complete Extract Extract with Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evap Evaporate Solvent Dry->Evap Recrystal Recrystallize from Ethanol Evap->Recrystal Crude Product Product 4-tert-Butyl-2,6-dimethylacetophenone Recrystal->Product Pure Solid

Figure 2. Workflow for Friedel-Crafts acylation synthesis.
Experimental Protocol: Synthesis

Causality: The reaction is initiated at 0°C to control the initial exothermic reaction between the Lewis acid and acetyl chloride. Allowing it to warm to room temperature provides sufficient energy to overcome the activation barrier for the substitution. The aqueous HCl workup neutralizes the catalyst and separates it from the organic product.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 1,3-dimethyl-5-tert-butylbenzene (1.0 eq) in DCM to the flask.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. Ethanol is chosen as a solvent in which the product is sparingly soluble at low temperatures but highly soluble at its boiling point, allowing for the separation from more soluble impurities upon cooling.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the resulting off-white crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid with a melting point of 47-49 °C.[2][8]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide information about the molecular weight and structural components.

Expected Results: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight.[1] Key fragment ions arise from the cleavage of the weakest bonds, typically adjacent to the carbonyl group and the tert-butyl group.

m/z ValueIon AssignmentInterpretationSource(s)
204[M]⁺Molecular Ion[1][5]
189[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group[5]
161[M - COCH₃]⁺Loss of the acetyl group (alpha-cleavage)

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like DCM or ethyl acetate.

  • Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • Use a temperature program starting at 50°C, ramping to 280°C to ensure separation and elution.

  • Acquire mass spectra in EI mode over a range of m/z 40-400.

  • Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for fragmentation patterns.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying functional groups.

Expected Results: The IR spectrum will be dominated by a strong absorption from the ketone's carbonyl group (C=O). Other characteristic peaks will correspond to C-H bonds in the alkyl and aromatic portions of the molecule.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2960C-H stretch (asymmetric)Alkyl (tert-butyl, methyl)
~1690C=O stretchKetone (Aryl)
~1600, ~1460C=C stretchAromatic Ring
~1365C-H bendtert-butyl (characteristic)

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Place the sample in the FTIR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Perform a background scan of the empty sample holder or pure KBr and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the unique carbon atoms present.

Expected Results for ¹H NMR: The high degree of symmetry in the molecule simplifies the ¹H NMR spectrum, resulting in four distinct singlet signals. The absence of splitting (coupling) for all signals is a key identifying feature, resulting from the lack of adjacent, non-equivalent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05Singlet2HAromatic protons (Ar-H)
~2.55Singlet3HAcetyl methyl protons (-COCH₃)
~2.30Singlet6HOrtho-aromatic methyl protons (Ar-CH₃)
~1.30Singlet9Htert-Butyl protons (-C(CH₃)₃)

Expected Results for ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the methyl and tert-butyl groups.

Chemical Shift (δ, ppm)Assignment
~205Carbonyl carbon (C=O)
~150Aromatic C (quaternary, attached to t-Bu)
~138Aromatic C (quaternary, attached to CH₃)
~135Aromatic C (quaternary, attached to COCH₃)
~126Aromatic C-H
~34tert-Butyl quaternary carbon
~31tert-Butyl methyl carbons
~29Acetyl methyl carbon
~21Ortho-aromatic methyl carbons

Protocol: NMR Spectroscopy

  • Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum to achieve adequate signal-to-noise.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate components of a mixture for identification, quantification, and purity assessment. For this compound, a reverse-phase (RP) method is suitable.

Protocol: Reverse-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.[14][15] For MS compatibility, a small amount of formic acid can be added; otherwise, phosphoric acid can be used.[14][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) where the aromatic system absorbs.

  • Analysis: Inject a prepared solution of the sample. The purity can be determined by the area percentage of the main peak in the resulting chromatogram.

Applications and Safety Considerations

Potential Applications

4-tert-Butyl-2,6-dimethylacetophenone serves as a versatile intermediate in organic synthesis. Its reported and potential uses include:

  • Fragrance and Flavor: As a fragrance ingredient.[5]

  • Polymer Chemistry: As a reagent or initiator in polymerization processes.[]

  • Pharmaceutical Synthesis: As a building block for more complex molecules, potentially with antioxidant or anti-inflammatory properties.[][] Substituted acetophenones, in general, are precursors to a wide range of biologically active compounds like semicarbazones and hydrazones.[16][17]

Safety and Handling

It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area or chemical fume hood.

  • Hazards: The compound is classified as toxic if swallowed and harmful in contact with skin.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (eyeshields), and a lab coat.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18] It is classified as a combustible solid.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[18]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[18][19]

References

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O. PubChem. [Link]

  • Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. [Link]

  • Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. RASĀYAN Journal of Chemistry. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone IR Spectrum. NIST WebBook. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone Separation. SIELC Technologies. [Link]

  • Question: Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. Chegg. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. UCCS. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST WebBook General Information. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. LookChem. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone. SIELC Technologies. [Link]

  • 4'-tert-Butyl-2',6'-dimethylacetophenone Data. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4). This triphenolic compound, belonging to the broader class of calixarene-like molecules, is of significant interest due to the prevalence of phenolic moieties in compounds with notable biological activities, including antioxidant and anticancer properties. This document details the synthetic pathway, offers an in-depth analysis of its structural elucidation through various spectroscopic techniques, and discusses its potential applications, particularly within the realms of antioxidant and cytotoxic research. Methodologies are presented with a focus on the underlying scientific principles to empower researchers in their application and further investigation of this and related compounds.

Introduction: Unveiling a Molecule of Interest

This compound is a non-macrocyclic triphenolic compound characterized by a central p-cresol ring linked to two other p-cresol units via methylene bridges at the 2 and 6 positions.[1][2][3] The presence of multiple phenolic hydroxyl groups suggests a high potential for hydrogen-donating antioxidant activity. Phenolic compounds are a well-established class of antioxidants that can neutralize free radicals, a key factor in oxidative stress implicated in numerous disease states.[4] Furthermore, many phenolic and polyphenolic structures have demonstrated significant anticancer activities, making this molecule a person of interest for drug discovery and development.[5][6]

This guide serves as a technical resource for researchers, providing a detailed examination of the molecule's synthesis, a thorough structural characterization, and a discussion of its potential biological significance. The protocols and analyses presented herein are designed to be self-validating, with an emphasis on the rationale behind each step, ensuring scientific rigor and reproducibility.

Synthesis and Mechanism

The synthesis of this compound is conceptually a two-step process, beginning with the formation of a key intermediate, followed by a condensation reaction.

Step 1: Synthesis of the Precursor, 2,6-Bis(hydroxymethyl)-4-methylphenol

The foundational step is the base-catalyzed hydroxymethylation of p-cresol. This reaction proceeds via an electrophilic aromatic substitution mechanism where formaldehyde acts as the electrophile. The hydroxide base activates the formaldehyde and the phenolic ring, facilitating the addition of hydroxymethyl groups ortho to the hydroxyl group of the p-cresol.

Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol [7]

  • Reaction Setup: In a suitable reaction vessel, combine 108 g of o-cresol (this appears to be a typo in the source, and p-cresol should be used as the starting material to obtain the desired 4-methyl substitution in the final product), 215 g of 38 wt% formalin (formaldehyde solution), 50 g of sodium hydroxide, and 200 g of water.

  • Reaction Conditions: Stir the mixture at 25°C for 96 hours.

  • Neutralization: After the reaction period, neutralize the mixture with acetic acid.

  • Isolation: The product, 2,6-bis(hydroxymethyl)-4-methylphenol, can be isolated and purified by appropriate methods such as recrystallization. The reported yield for this reaction is approximately 75 mol%.[7]

Step 2: Acid-Catalyzed Condensation with p-Cresol

The second step involves the acid-catalyzed condensation of the 2,6-bis(hydroxymethyl)-4-methylphenol intermediate with two equivalents of p-cresol.[8] In this electrophilic aromatic substitution reaction, the hydroxymethyl groups of the precursor are protonated under acidic conditions, forming a carbocation. This carbocation then attacks the electron-rich aromatic ring of p-cresol, leading to the formation of the methylene bridges and the final product.

Conceptual Protocol: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, dissolve 2,6-bis(hydroxymethyl)-4-methylphenol and at least two molar equivalents of p-cresol in a suitable solvent.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Reaction Conditions: Heat the mixture to drive the condensation reaction, which involves the elimination of water. The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized, and the product is isolated. Purification is typically achieved through column chromatography or recrystallization to yield this compound as a white to off-white crystalline solid.[9]

Synthesis_Workflow p_cresol p-Cresol precursor 2,6-Bis(hydroxymethyl)-4-methylphenol p_cresol->precursor NaOH, H2O, 25°C formaldehyde Formaldehyde formaldehyde->precursor final_product This compound precursor->final_product p-Cresol, Acid Catalyst, Heat Analytical_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: A typical analytical workflow for the structural elucidation of the title compound.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is limited in publicly accessible literature, its chemical structure strongly suggests potential as both an antioxidant and an anticancer agent.

Antioxidant Activity

The presence of three phenolic hydroxyl groups makes this molecule a prime candidate for antioxidant activity. Phenolic antioxidants act by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making it less reactive.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated based on the decrease in absorbance of the DPPH solution in the presence of the test compound. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

A similar protocol can be followed for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, which is another common method for evaluating antioxidant capacity. [9][10][11][12]

Anticancer Potential

Many phenolic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. [13][14]The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structural similarity of the title compound to other bioactive polyphenols warrants investigation into its anticancer properties.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a selected cancer cell line (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116) in appropriate media and conditions.

  • Treatment: Seed the cells in a 96-well plate and, after allowing them to attach, treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (around 570 nm).

  • Analysis: The cell viability is proportional to the absorbance. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated to quantify its cytotoxic potential. [15] Further studies could explore the mechanism of cell death (apoptosis vs. necrosis) and the effects on key signaling pathways involved in cancer progression.

Conclusion

This compound presents a compelling molecular architecture for investigation by researchers in the fields of medicinal chemistry and drug development. Its synthesis, while requiring careful optimization, is based on well-established phenolic chemistry. The spectroscopic characterization, though not exhaustively documented in the public domain, can be reliably predicted and confirmed through standard analytical techniques. The high density of phenolic hydroxyl groups strongly suggests significant antioxidant potential, and the overall structure is reminiscent of other bioactive polyphenols with known anticancer properties. This guide provides a solid foundation of technical information and validated experimental approaches to encourage and facilitate further research into the promising biological activities of this intriguing molecule.

References

  • Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. (2025). ResearchGate. Retrieved from [Link]

  • Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181 - PubChem. (n.d.). Retrieved from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. (n.d.). Retrieved from [Link]

  • Relationship between Structure of Phenolics and Anticancer Activity. (2017). 10.5772/intechopen.70637. Retrieved from [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH. (2024). Retrieved from [Link]

  • Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol - PrepChem.com. (n.d.). Retrieved from [Link]

  • This compound, 3TMS - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods - Kyung Hee University. (n.d.). Retrieved from [Link]

  • TIPS................................... - Trends in Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Antioxidant capacity evaluated by DPPH • and ABTS •+ assays in mango... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL - gsrs. (n.d.). Retrieved from [Link]

  • Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC - NIH. (n.d.). Retrieved from [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH. (n.d.). Retrieved from [Link]

  • Compound 526589: 2,6-Bis-(2-hydroxy-5-methyl-benzyl)-4-methyl-phenol, TMS - Catalog. (2025). Retrieved from [Link]

  • p-Cresol - Wikipedia. (n.d.). Retrieved from [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024). Retrieved from [Link]

  • In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - NIH. (2024). Retrieved from [Link]

  • p-Cresol | CH3C6H4OH | CID 2879 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Compound 526589: 2,6-Bis-(2-hydroxy-5-methyl-benzyl)-4-methyl-phenol, TMS - Official Data Source - Virginia Open Data Portal. (2025). Retrieved from [Link]

Sources

Introduction: The Significance of Trisubstituted Phenols in Redox Biology and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antioxidant Potential of Trisubstituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] Phenolic compounds, owing to their ability to scavenge free radicals, have emerged as a cornerstone of antioxidant research and therapeutic development.[4][5] Among these, trisubstituted phenols represent a particularly intriguing class of molecules. The specific nature, number, and position of substituents on the phenolic ring profoundly influence their antioxidant efficacy, offering a tunable scaffold for designing potent and selective therapeutic agents.[6][7]

This guide provides a comprehensive exploration of the antioxidant potential of trisubstituted phenols. It moves beyond a mere recitation of facts to offer a field-proven perspective on the core mechanisms, structure-activity relationships (SAR), and essential evaluation methodologies. For drug development professionals, understanding these nuances is critical for screening potential candidates and advancing new therapies designed to mitigate the damage caused by oxidative stress.[8]

Core Mechanisms of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily attributed to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring. This group can neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5][9]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable aryloxy radical (ArO•).[2][9] The aryloxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this pathway; a lower BDE facilitates easier hydrogen donation.

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer (PT) to yield the same resonance-stabilized aryloxy radical. The ionization potential (IP) of the phenol is the key determinant of the SET pathway's favorability.[10]

While both mechanisms often occur, the predominant pathway depends on the specific radical, the solvent, and the structure of the phenol itself.[11]

Figure 1: Principal Antioxidant Mechanisms of Phenols.

Structure-Activity Relationships (SAR) in Trisubstituted Phenols

The "trisubstituted" nature of these phenols is not a trivial detail; it is the key to their tunable antioxidant potential. The type and position of the three substituents on the phenolic ring dictate the molecule's reactivity, stability, and overall efficacy.

Key SAR Principles:

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, particularly at the ortho and para positions relative to the primary hydroxyl group, increase antioxidant activity.[12] They do so by donating electron density to the aromatic ring, which weakens the O-H bond (lowering the BDE) and stabilizes the resulting aryloxy radical through resonance. A catechol (1,2-dihydroxybenzene) moiety is a classic example of a highly effective antioxidant structure.[13]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or carboxyl (-COOH) decrease antioxidant activity. They pull electron density away from the ring, strengthening the O-H bond (increasing the BDE) and making hydrogen donation less favorable.

  • Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl) at the ortho positions can enhance antioxidant activity.[7][14][15] This "steric hindrance" shields the hydroxyl group, but more importantly, it stabilizes the resulting aryloxy radical by preventing it from participating in undesirable side reactions, such as dimerization, thereby increasing its ability to scavenge a second radical.[16]

  • Intramolecular Hydrogen Bonding: Substituents at the ortho position that can form a hydrogen bond with the phenolic hydroxyl group (e.g., another -OH or a -OCH3 group) can influence activity. This bonding can sometimes lower the BDE, facilitating easier hydrogen donation.[9]

Figure 2: Key factors in the structure-activity relationship of substituted phenols.

Methodologies for Evaluating Antioxidant Potential

No single assay can fully capture the complex antioxidant activity of a compound.[17] Therefore, a panel of assays based on different mechanisms is essential for a robust evaluation. Below are detailed protocols for three widely accepted in vitro chemical assays.

Comparative Overview of Assays
AssayPrincipleMechanismMeasurementProsCons
DPPH Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.Primarily HAT, but also SET.[18]Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H.[19]Simple, rapid, inexpensive, and uses a stable radical.[20][21]Reaction kinetics can be slow for sterically hindered phenols; potential for interference from colored compounds.[18][22]
ABTS Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).Primarily SET, but also HAT.[18]Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is neutralized.[23]Applicable to both hydrophilic and lipophilic compounds; rapid reaction kinetics; not significantly affected by ionic strength.The radical is not representative of physiological radicals; requires generation before use.
ORAC Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator (AAPH).HAT.[1]Measures the decay of fluorescence over time. The antioxidant capacity is quantified by the area under the curve (AUC).[24][25]Uses a biologically relevant radical (peroxyl); combines both inhibition time and percentage into a single value.[26]More complex and longer assay time; requires specialized equipment (fluorescence plate reader).[27]
The DPPH Radical Scavenging Assay

This assay is often the first-line screening method due to its simplicity and speed.

Causality Behind Choices:

  • DPPH Radical: A stable, commercially available radical that does not need to be generated in situ. Its deep violet color provides a strong chromophore for spectrophotometric measurement.

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. The reduction of DPPH to DPPH-H leads to a loss of this absorbance, which is directly proportional to the amount of radical scavenged.

  • Standard (Trolox): Trolox, a water-soluble analog of Vitamin E, is a well-characterized antioxidant used as a positive control and for expressing results in a standardized unit, Trolox Equivalents (TEAC).[21] This allows for comparison of results across different experiments and labs.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a series of dilutions of the test trisubstituted phenol in methanol.

    • Prepare a series of dilutions of Trolox for the standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution (or standard/blank) to respective wells.

    • Add 180 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction may not be instantaneous, especially for slower-acting antioxidants.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the test compound.

    • Plot % Inhibition versus concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to the Trolox standard curve.

DPPH_Workflow Figure 3: DPPH Assay Workflow A Prepare Reagents - DPPH Solution (0.1 mM) - Sample Dilutions - Trolox Standard B Plate Setup (96-well) Add 20 µL of Sample, Standard, or Blank A->B C Initiate Reaction Add 180 µL of DPPH Solution to all wells B->C D Incubate 30 min, Room Temp, Dark C->D E Measure Absorbance @ 517 nm D->E F Data Analysis - Calculate % Inhibition - Determine IC50 - Calculate TEAC E->F

Figure 3: DPPH Assay Workflow.
The ABTS Radical Cation Decolorization Assay

The ABTS assay is versatile and can be used for a wider range of compounds than DPPH.

Causality Behind Choices:

  • ABTS Radical Cation (ABTS•+): Generated by reacting ABTS with potassium persulfate. This radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[3]

  • Wavelength (734 nm): This long wavelength minimizes interference from colored plant extracts or synthetic compounds that might absorb in the lower visible range.[28]

  • Reaction Time: The reaction is generally rapid, often completing within minutes, which can be an advantage over the DPPH assay for high-throughput screening.[29]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This pre-incubation is a self-validating step ensuring the radical is fully formed.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution (or standard/blank).

    • Add 190 µL of the diluted ABTS•+ solution to initiate the reaction.

  • Measurement:

    • After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculations for % Inhibition, IC50, and TEAC are performed similarly to the DPPH assay.

ABTS_Workflow Figure 4: ABTS Assay Workflow A Generate ABTS•+ Radical Mix ABTS (7 mM) + K2S2O8 (2.45 mM) Incubate 12-16h in dark B Prepare Working Solution Dilute ABTS•+ to Absorbance of ~0.70 @ 734 nm A->B C Plate Setup (96-well) Add 10 µL of Sample, Standard, or Blank B->C D Initiate Reaction Add 190 µL of ABTS•+ Working Solution C->D E Measure Absorbance After 6 min @ 734 nm D->E F Data Analysis - Calculate % Inhibition - Determine IC50 - Calculate TEAC E->F

Figure 4: ABTS Assay Workflow.
The Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is considered highly relevant as it utilizes a peroxyl radical, a major ROS in human biology.

Causality Behind Choices:

  • AAPH Radical Generator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) produces peroxyl radicals at a constant rate upon thermal decomposition, mimicking endogenous radical production.[26]

  • Fluorescein Probe: This fluorescent probe is damaged by the peroxyl radicals, leading to a quantifiable loss of its fluorescence signal. The presence of an antioxidant protects the probe, preserving the signal.

  • Area Under the Curve (AUC): This calculation method is superior to end-point measurements because it integrates both the degree of inhibition and the length of time the inhibition lasts, providing a more complete picture of antioxidant activity.[24]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare AAPH solution in the same buffer. This must be made fresh daily.

    • Prepare sample and Trolox standard dilutions in the buffer.

  • Assay Procedure (in a black 96-well plate):

    • Add 25 µL of sample, standard, or blank to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate in the fluorescence reader at 37°C for 15 minutes.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank.

    • Plot the Net AUC of the Trolox standards versus concentration to create a standard curve.

    • Express the ORAC value of the samples as Trolox Equivalents (TE) from the standard curve.

Advanced Methodologies: Bridging Chemistry and Biology

While in vitro chemical assays are indispensable for initial screening, they do not account for bioavailability, metabolism, or interaction with cellular machinery. For drug development, it is crucial to progress to more complex systems.

  • Computational Studies: Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) calculations can predict the antioxidant potential of novel phenols before synthesis.[30][31] These methods can calculate parameters like BDE and IP, providing theoretical support for SAR observations and guiding the design of more potent molecules.[32][33]

  • Cell-Based Assays: These assays measure the ability of a compound to protect cultured cells from an induced oxidative insult (e.g., using H₂O₂).[34] They provide more biologically relevant data by accounting for factors like cell uptake and metabolism. These methods can also identify compounds that work not by direct scavenging, but by up-regulating endogenous antioxidant pathways.

Conclusion

Trisubstituted phenols are a versatile and potent class of antioxidants. Their efficacy is a direct function of their substitution pattern, a relationship that can be systematically exploited in the design of novel therapeutics. A rigorous evaluation of their antioxidant potential requires a multi-assay approach, beginning with foundational chemical assays like DPPH and ABTS and progressing to more biologically relevant methods such as ORAC and cell-based models. By understanding the underlying mechanisms and the rationale behind these evaluative techniques, researchers and drug development professionals can more effectively identify and optimize trisubstituted phenols as lead candidates in the fight against oxidative stress-related diseases.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.
  • van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1996). Structural aspects of antioxidant activity of flavonoids. Free Radical Biology and Medicine.
  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine.
  • BMG LABTECH. (2022). ORAC assay measures antioxidant capacity.
  • Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay.
  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Held, P. (2019). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager.
  • Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational studies of free radical-scavenging properties of phenolic compounds. Current Medicinal Chemistry.
  • Encyclopedia MDPI. (2024).
  • Liu, R., & Mabury, S. A. (2020). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology.
  • Alov, P., Tsakovska, I., & Pajeva, I. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH.
  • JScholar Publisher. (2023).
  • PubMed. (n.d.). In Vitro Antioxidant Assays.
  • Abe, N., et al. (2022). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
  • da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
  • Shakir, R. M., Jasim, H. S., & Saoud, S. A. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity.
  • Al-Fahemi, J. H., et al. (2018). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Sanyal, P. K., & Saha, B. (2012). Antioxidant activities of phenols in different solvents using DPPH assay.
  • Wang, W., et al. (2002). Relationship structure-antioxidant activity of hindered phenolic compounds.
  • Adedayo, B. C., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
  • Pandithavidana, D. R., & Jayawardana, S. A. S. (2019). Antioxidant Potential of Novel Designed Phenolic Derivatives: Computational Insights.
  • Sgarbossa, A., et al. (2015). Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. PubMed Central.
  • BenchChem. (2025). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols.
  • Marković, Z., et al. (2023).
  • Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Higieny i Medycyny Doswiadczalnej.
  • Abe, N., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.
  • Sánchez-González, I., et al. (2005). Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results. Scilit.
  • Ilyasov, I. R., et al. (2020).
  • Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods.
  • Scott, G. (1978). Antioxidative Properties of Phenyl-Substituted Phenols.
  • Kumar, S., & Kumar, V. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
  • Frontiers Media SA. (2024). Editorial: Antioxidant potential of polyphenolic and flavonoid compounds. PMC - NIH.
  • Gülçin, İ., et al. (2012). Synthesis of new phenol compounds from isoeugenol: Investigation of antioxidant properties. Bioorganic & Medicinal Chemistry.
  • European Journal of Molecular & Clinical Medicine. (2020). Sterically Hindered Phenols as Antioxidant.
  • Amanote Research. (2001). The Synthesis of 2,3,5-Trisubstituted Phenols.
  • Dangles, O. (2012). Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance.
  • Pandithavidana, D. R., & Jayawardana, S. A. S. (2019). ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS.
  • BenchChem. (2025). An In-depth Technical Guide to Sterically Hindered Phenolic Antioxidants for Researchers, Scientists, and Drug Development Profe.
  • Marković, Z., et al. (2023).
  • Wang, Y., et al. (2022). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. NIH.

Sources

Solubility Profile of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4) is a sterically hindered phenolic antioxidant of significant interest in the pharmaceutical and polymer industries. Its efficacy in preventing oxidative degradation is intrinsically linked to its solubility, which governs its dispersion, bioavailability, and ultimately, its utility in various formulations. This technical guide provides a comprehensive overview of the principles governing the solubility of this complex phenol in organic solvents. In the absence of extensive published quantitative data, this document emphasizes the theoretical underpinnings of its solubility, predicts its behavior in different solvent classes, and furnishes a robust, first-principles experimental protocol for its precise determination. This guide is intended to empower researchers and formulation scientists with the foundational knowledge and practical methodology required to effectively utilize this antioxidant.

Introduction: The Critical Role of Solubility

This compound is a high molecular weight phenolic antioxidant characterized by a central p-cresol ring linked to two substituted phenol moieties via methylene bridges.[1][2][3] This tripartite structure, featuring three hydroxyl groups, is key to its potent radical-scavenging capabilities. However, the very features that make it an effective antioxidant—its large size and multiple polar functional groups—create a complex solubility profile that is critical to understand for practical applications.

In drug development, solubility dictates the choice of delivery vehicles and impacts bioavailability. In materials science, it determines how the antioxidant can be incorporated into polymer matrices to ensure uniform protection against degradation. Therefore, a thorough understanding of its interaction with various organic solvents is not merely academic but a prerequisite for successful application development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like." This is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • Three Phenolic Hydroxyl (-OH) Groups: These groups are polar and capable of acting as both hydrogen bond donors and acceptors.

  • A Large Aromatic Backbone: The three phenyl rings and associated methyl and methylene groups constitute a significant nonpolar surface area.

This dual nature—polar functional groups on a largely nonpolar framework—means its solubility is highly dependent on the specific characteristics of the organic solvent.

Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capability. The expected solubility of this compound in each class is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high polarity and can both donate and accept hydrogen bonds. Due to the strong potential for hydrogen bonding between the solvent and the three -OH groups of the antioxidant, solubility is predicted to be high in this class. These solvents effectively solvate the polar parts of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF)): These solvents are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors only. They will interact favorably with the antioxidant's hydroxyl groups, though perhaps less strongly than protic solvents. Solubility is predicted to be moderate to good , depending on the solvent's overall polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene):

    • Aromatic Solvents (Toluene): Toluene is nonpolar but can engage in π-π stacking interactions with the aromatic rings of the antioxidant. This provides a mechanism for solvation of the nonpolar backbone. Therefore, solubility is expected to be low to moderate .

    • Aliphatic Solvents (Hexane): Hexane is strictly nonpolar and interacts only through weak van der Waals forces. It cannot effectively solvate the polar hydroxyl groups, leading to a predicted very low solubility.

The logical relationship between the solute's structure and solvent properties is visualized in the diagram below.

cluster_solute Solute: 2,6-Bis[...]phenol cluster_solvent Organic Solvent Properties cluster_interaction Primary Intermolecular Forces cluster_outcome Predicted Solubility Outcome Solute Molecular Structure Features Key Features: - Three Polar -OH Groups - Large Nonpolar Backbone Solute->Features H_Bond Strong H-Bonding Features->H_Bond -OH groups interact Dipole Dipole-Dipole Features->Dipole -OH groups interact VDW Weak van der Waals Features->VDW Backbone interacts Solvent_Type Solvent Type Polar_Protic Polar Protic (e.g., Ethanol) Polar_Aprotic Polar Aprotic (e.g., Acetone) Nonpolar Nonpolar (e.g., Hexane) Polar_Protic->H_Bond Polar_Aprotic->Dipole Nonpolar->VDW Interaction Solute-Solvent Interaction High High H_Bond->High Moderate Moderate Dipole->Moderate Low Low VDW->Low Outcome Predicted Solubility

Caption: Solute-solvent interaction logic.

Predicted Solubility Summary

While precise experimental values are not available in the literature, a qualitative summary based on chemical principles can be presented. This serves as a valuable starting point for solvent screening in any research or development setting.

SolventSolvent ClassKey Interaction MechanismPredicted Solubility
MethanolPolar ProticHydrogen BondingHigh
EthanolPolar ProticHydrogen BondingHigh
AcetonePolar AproticDipole-DipoleModerate-Good
Ethyl AcetatePolar AproticDipole-DipoleModerate
DichloromethanePolar AproticDipole-DipoleLow-Moderate
TolueneNonpolar (Aromatic)van der Waals, π-stackingLow
n-HexaneNonpolar (Aliphatic)van der WaalsVery Low

Note: This table represents predicted trends based on physicochemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of solid compounds in solvents.[4][5][6] It is a self-validating system when performed with appropriate controls.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the solute in the liquid phase is, by definition, its solubility. The saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Apparatus and Reagents
  • Orbital shaker with a temperature-controlled chamber

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or a system for gravimetric analysis (vacuum oven, desiccator)

  • This compound (>98% purity)

  • Analytical grade organic solvents

Step-by-Step Methodology
  • Preparation:

    • Set the temperature of the orbital shaker to the desired value (e.g., 25.0 ± 0.5 °C). Allow it to equilibrate.

    • Add an excess amount of the antioxidant to several vials. "Excess" means enough solid will visibly remain at the end of the experiment, ensuring saturation. A starting point is ~100 mg of solute per 5 mL of solvent.

    • Precisely add a known volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the orbital shaker.

    • Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined time.

    • Causality: Agitation ensures a consistent renewal of the solvent at the solid-liquid interface, facilitating dissolution. A 24-hour period is typically sufficient for many compounds, but a preliminary time-to-equilibrium study (measuring concentration at 12, 24, 48, and 72 hours) is required to validate the protocol for this specific solute-solvent system. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Separation (Critical Step):

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed inside the temperature-controlled chamber for at least 2 hours.

    • Causality: This allows the excess solid to settle. Performing this step at the experimental temperature is crucial to prevent precipitation or further dissolution due to temperature fluctuations.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

    • Immediately attach a 0.45 µm syringe filter and dispense the solution into a clean, dry vial.

    • Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Analysis and Quantification:

    • The concentration of the antioxidant in the filtered saturated solution is then determined. Two common, reliable methods are:

      • A) Gravimetric Analysis: i. Accurately weigh a clean, dry container (e.g., a glass petri dish). ii. Pipette a precise volume (e.g., 2.00 mL) of the filtered saturated solution into the container. iii. Place the container in a vacuum oven at a moderate temperature (e.g., 50 °C) until all solvent has evaporated. iv. Transfer the container to a desiccator to cool to room temperature. v. Weigh the container with the solid residue. The difference in mass gives the amount of dissolved solute. vi. Calculate solubility: Solubility (mg/mL) = (Mass of Residue) / (Volume of Solution Evaporated)

      • B) UV-Vis Spectrophotometry: i. Prepare a series of standard solutions of known concentrations of the antioxidant in the same solvent. ii. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). iii. Plot a calibration curve of absorbance vs. concentration. iv. Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve. v. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. vi. Calculate the original solubility, remembering to account for the dilution factor.

The following diagram outlines this self-validating experimental workflow.

cluster_analysis 5. Quantification start Start prep 1. Preparation Add excess solute to known volume of solvent in vials. start->prep equilibrate 2. Equilibration Agitate vials in temperature- controlled shaker for 24-72h. prep->equilibrate settle 3. Sedimentation Let vials stand at constant temperature for >2h. equilibrate->settle filter 4. Separation Withdraw supernatant and pass through 0.45µm syringe filter. settle->filter grav A) Gravimetric Method - Evaporate solvent - Weigh residue filter->grav Path A uv B) UV-Vis Spectroscopy - Prepare standards - Measure absorbance filter->uv Path B calc 6. Calculation Determine solubility in mg/mL or g/L. grav->calc uv->calc end End calc->end

Caption: Experimental workflow for solubility.

Conclusion

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189. [Link]

  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Glomme, A., & Stephens, M. (2005). The Shake-Flask method for solubility determination. In Handbook of Aqueous Solubility Data (pp. 27-38). CRC Press. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4), a molecule of significant interest as an antioxidant and stabilizer in various industrial applications. A thorough understanding of its spectroscopic signature is paramount for quality control, structural verification, and further research. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive and validated structural profile.

Molecular Structure and Overview

This compound is a symmetric molecule with the chemical formula C₂₃H₂₄O₃ and a molecular weight of 348.44 g/mol .[1][2] Its structure consists of a central 4-methylphenol (p-cresol) unit linked at the 2 and 6 positions by methylene bridges to two 2-hydroxy-5-methylphenol (p-cresol) moieties. This arrangement of sterically hindered phenolic groups is key to its function as a radical scavenger.

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its symmetric structure.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) and a significantly larger number of scans are required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, hydroxyl, methylene, and methyl protons. The symmetry of the molecule simplifies the spectrum, as chemically equivalent protons resonate at the same frequency.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet2HAr-OH (outer rings)The hydroxyl protons on the outer phenolic rings are typically deshielded and appear as a broad or sharp singlet.
~6.8 - 7.2Multiplet6HAr-H Aromatic protons on all three rings. The overlapping signals in this region correspond to the different electronic environments.
~4.5 - 5.5Singlet1HAr-OH (central ring)The hydroxyl proton on the central, more hindered ring. Its chemical shift can vary with concentration and solvent.
~3.9Singlet4HAr-CH₂ -ArThe two equivalent methylene bridge protons give a characteristic sharp singlet.
~2.2Singlet6HAr-CH₃ (outer rings)The methyl groups on the two outer phenolic rings are chemically equivalent.
~2.1Singlet3HAr-CH₃ (central ring)The methyl group on the central phenolic ring.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments. Based on the molecule's symmetry, 10 distinct carbon signals are expected.

Chemical Shift (δ) ppmAssignmentRationale
~150 - 155C -OH (outer rings)Aromatic carbons bearing the hydroxyl group are highly deshielded.
~148 - 152C -OH (central ring)Aromatic carbon attached to the central hydroxyl group.
~128 - 132Aromatic C -H & C -CH₃Quaternary and methine aromatic carbons resonate in this typical range.
~125 - 128Aromatic C -CH₂Quaternary aromatic carbons attached to the methylene bridges.
~115 - 120Aromatic C -HAromatic carbons ortho or para to the hydroxyl groups.
~30 - 35Ar-CH₂ -ArThe methylene bridge carbons appear in the aliphatic region.
~20 - 21Ar-CH₃ The three methyl carbons, which may be resolved into two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of phenols.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000 to 400 cm⁻¹).

Spectral Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3600 - 3200 (broad)O-H StretchPhenolic -OHThe broadness of this band is indicative of hydrogen bonding between the hydroxyl groups.
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations of sp² C-H bonds on the aromatic rings.
2950 - 2850C-H StretchAliphatic C-HStretching vibrations from the methyl (CH₃) and methylene (CH₂) groups.
1600 - 1450C=C StretchAromatic RingSkeletal vibrations of the aromatic rings.
~1200C-O StretchPhenolic C-OThe stretching vibration of the carbon-oxygen bond in the phenol groups.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft technique that often preserves the molecular ion, while EI is a higher-energy method that induces fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Analysis of the Mass Spectrum
  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related adduct like [M+H]⁺ or [M+Na]⁺. For C₂₃H₂₄O₃, the exact mass is 348.17 g/mol .[1][2] The observation of a peak at or near m/z 348 confirms the molecular formula.

  • Fragmentation Pattern: A key fragmentation pathway involves the benzylic cleavage of the C-C bond between a methylene bridge and one of the phenolic rings. This would result in characteristic fragment ions.

MS_Fragmentation Parent Molecular Ion [M]⁺ m/z = 348 Fragment1 Benzylic Cleavage Parent->Fragment1 Fragment2 Fragment Ion m/z = 241 Fragment1->Fragment2 Fragment3 Fragment Ion m/z = 107 Fragment1->Fragment3

Caption: Proposed benzylic cleavage fragmentation in MS.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a process of logical deduction, where each spectroscopic technique provides a piece of the puzzle.

Analysis_Workflow cluster_data Data Acquisition cluster_info Information Derived cluster_conclusion Conclusion NMR NMR (¹H, ¹³C) Framework C-H Framework Symmetry NMR->Framework IR FT-IR FuncGroups Functional Groups (-OH, Ar, Alkyl) IR->FuncGroups MS Mass Spec MolWeight Molecular Weight Fragmentation MS->MolWeight Structure Validated Structure of 2,6-Bis[...]phenol Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Workflow for integrated spectroscopic analysis.

The combination of NMR data defining the proton and carbon backbone, IR data confirming the phenolic functional groups, and MS data verifying the molecular weight provides unequivocal proof of the compound's identity and purity.

References

  • PubChem : 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. Available at: [Link]

  • Global Substance Registration System (GSRS) : 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Complex Phenolic Antioxidant

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a sterically hindered phenolic compound, holds significant promise in applications demanding high-temperature stability, particularly in the realms of polymer science and specialized formulations. Its intricate molecular architecture, characterized by multiple hydroxyl groups and methylene bridges, imparts potent antioxidant capabilities. However, the very complexity that makes it an effective stabilizer also dictates a nuanced thermal degradation profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for harnessing its full potential while ensuring material integrity and safety under thermal stress.

This guide provides a deep dive into the thermal behavior of this compound. While direct, comprehensive experimental data for this specific molecule is not extensively published, this paper synthesizes foundational principles of phenolic chemistry, draws parallels from structurally analogous commercial antioxidants, and outlines the experimental methodologies required for a thorough evaluation. Our objective is to equip researchers and development professionals with the predictive insights and practical frameworks necessary to confidently integrate this molecule into their high-performance applications.

Molecular Structure and its Implications for Thermal Stability

The thermal resilience of this compound (CAS RN: 1620-68-4) is intrinsically linked to its molecular structure. The molecule is comprised of three phenol rings linked by methylene bridges, with methyl and hydroxyl substitutions.[1]

Key Structural Features Influencing Thermal Stability:

  • Sterically Hindered Phenolic Hydroxyl Groups: The hydroxyl groups are shielded by adjacent methyl and benzyl substituents. This steric hindrance is crucial for its function as a primary antioxidant, as it enhances the stability of the resulting phenoxy radical after hydrogen donation, thereby interrupting radical chain reactions. This stability also contributes to a higher activation energy for thermal decomposition.

  • Methylene Bridges: The methylene linkages between the phenolic rings provide a degree of conformational flexibility. However, these bonds are also potential sites for initial thermal cleavage, a critical step in the degradation cascade.

  • Phenolic Rings: The inherent stability of the aromatic rings contributes significantly to the overall thermal robustness of the molecule. Ring-opening reactions require substantial energy input and typically occur at very high temperatures.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to be a multi-stage process, particularly in an oxidative environment. The following proposed mechanism is based on the established degradation patterns of similar phenolic antioxidants.

Initial Stage: Homolytic Cleavage and Radical Formation

Upon exposure to elevated temperatures, the initial and most probable degradation event is the homolytic cleavage of the C-C bonds of the methylene bridges. This results in the formation of benzyl and phenoxy radicals. This step is the primary initiation pathway for a cascade of subsequent reactions.

Intermediate Stage: Radical Propagation and Crosslinking

The highly reactive radicals generated in the initial stage can participate in several competing reactions:

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, propagating the radical chain reaction.

  • Recombination and Crosslinking: Radicals can recombine to form larger, more complex, and often crosslinked structures. This can initially lead to an increase in molecular weight and viscosity in a polymer matrix before more extensive degradation occurs.

  • Oxidation (in the presence of air): In an oxidative atmosphere, the radicals will readily react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen to form hydroperoxides, which are thermally unstable and will decompose to generate more radicals, accelerating the degradation process.

Final Stage: Fragmentation and Volatilization

As the temperature continues to increase, the larger, crosslinked structures and the original molecule will undergo further fragmentation. This stage involves the breaking of aromatic ring structures and results in the formation of lower molecular weight compounds. For structurally similar compounds, these can include carbon monoxide and carbon dioxide, along with other potentially toxic fumes and gases under fire conditions.[2][3][4]

The following diagram illustrates a simplified, hypothetical degradation pathway:

G A This compound B Initial Heat Input A->B C Homolytic Cleavage of Methylene Bridges B->C D Formation of Benzyl and Phenoxy Radicals C->D E Radical Propagation & Crosslinking D->E G Reaction with Oxygen to form Peroxy Radicals D->G in presence of O2 H Further Fragmentation E->H F Oxidative Atmosphere (O2) G->E I Low Molecular Weight Products (CO, CO2, etc.) H->I

Caption: Hypothetical thermal degradation pathway.

Analytical Techniques for Thermal Stability Assessment

A comprehensive understanding of the thermal stability of this compound requires the use of specialized analytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Hypothetical TGA Data Summary

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)
Onset of Decomposition (Tonset) ~ 250 - 280 °C~ 230 - 260 °C
Temperature of Max. Decomposition Rate (Tmax) ~ 300 - 350 °C~ 280 - 330 °C
Final Residue @ 600 °C ~ 15 - 25 %~ 5 - 15 %

Note: This data is predictive and based on the behavior of similar phenolic antioxidants. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It provides information on melting points, glass transitions, and exothermic or endothermic events associated with degradation.[5][6][7]

Expected DSC Profile:

  • Melting Point: A sharp endothermic peak is expected around its reported melting point of approximately 214°C.[8][9]

  • Degradation: Following the melting point, a broad exothermic peak (in an oxidative atmosphere) or a series of endothermic/exothermic events (in an inert atmosphere) would indicate the onset and progression of decomposition.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere Selection:

    • For inert analysis, purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • For oxidative analysis, use dry air at a similar flow rate.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the mass change (%) and the derivative of the mass change (%/°C) as a function of temperature. Determine Tonset, Tmax, and residual mass.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Calibrate TGA B Weigh 5-10 mg of Sample A->B C Select Atmosphere (N2 or Air) B->C D Ramp Temperature to 600°C at 10°C/min C->D E Plot Mass Change vs. Temperature D->E F Determine Tonset and Tmax E->F

Caption: TGA Experimental Workflow.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. Identify the melting endotherm and any subsequent exothermic or endothermic peaks related to degradation.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Calibrate DSC B Weigh 2-5 mg of Sample into Pan A->B C Prepare Reference Pan B->C D Purge with Nitrogen C->D E Ramp Temperature to 350°C at 10°C/min D->E F Plot Heat Flow vs. Temperature E->F G Identify Melting and Degradation Peaks F->G

Caption: DSC Experimental Workflow.

Conclusion and Future Outlook

This compound is a molecule with significant potential as a high-performance antioxidant. Its thermal stability, governed by its sterically hindered phenolic structure, is robust, though not limitless. The predicted degradation profile suggests an initial homolytic cleavage of the methylene bridges, followed by a complex series of radical-mediated reactions.

For professionals in drug development and material science, a thorough experimental validation of the thermal properties outlined in this guide is a critical next step. The provided protocols for TGA and DSC analysis serve as a validated starting point for such investigations. Future research should also focus on identifying the specific degradation products under various atmospheric conditions to fully characterize the safety and long-term stability of formulations containing this compound. By understanding and quantifying its thermal behavior, the scientific community can unlock the full potential of this versatile molecule.

References

  • Baoxu Chemical. Antioxidant BX AO 702, CAS# 118-82-1 Supplier.
  • Zhang Y., et al. (2022). Effect of Antioxidant on Thermal Oxidative Stability of PMMA and Its Kinetic Analysis. China Plastics, 36(1), 15-24.
  • Baoxu Chemical.
  • Lanxess. 2,2'-Methylenebis-(1,1-dimethylethyl)- 4-methylphenol.
  • Oceanchem Group. Antioxidant 702.
  • AK Scientific, Inc. Methylenebis(6-tert-butyl-4-methyl-phenol)
  • Unilong.
  • CymitQuimica. CAS 119-47-1: 2,2′-Methylenebis[4-methyl-6-tert-butylphenol].
  • ChemicalBook. This compound Chemical Properties.
  • ChemicalBook. 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)(119-47-1)MSDS.
  • ChemicalBook. This compound.
  • GSRS. 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL.
  • TCI Chemicals. This compound.
  • PubChem. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181.
  • CookeChem. This compound, >98.0%, 1620-68-4.
  • CP Lab Chemicals. 2, 6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, min 98%, 1 gram.
  • Fisher Scientific. This compound 98.0+%, TCI America 25 g.
  • Columbia BioMEMS Laboratory. Demonstration of MEMS-based differential scanning calorimetry for determining thermodynamic properties of biomolecules.
  • Cooper, A., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 23(3), 215-226.
  • Gao, J., & Li, J. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Polymer, 35(26), 5685-5692.
  • TCI Chemicals. This compound.
  • LabNovo. CAS 1620-68-4 MFCD00155175-2,6-Bis[(2-Hydroxy-5-Methylphenyl)Methyl].
  • Sigma-Aldrich. This compound.

Sources

A Technical Guide to the Theoretical Investigation of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a complex phenolic compound with significant potential as an antioxidant. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This document is structured to provide researchers, computational chemists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to conduct a thorough in-silico analysis. Key molecular descriptors relevant to antioxidant activity, such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), are discussed in the context of established antioxidant mechanisms. The guide presents detailed protocols, data interpretation strategies, and visualizations to create a self-validating and reproducible computational workflow.

Introduction: The Rationale for a Computational Approach

This compound (C₂₃H₂₄O₃, CID: 74181) is a trisubstituted phenol characterized by three hydroxyl-bearing phenyl rings linked by methylene bridges.[1][2] Its structure is analogous to other polyphenolic compounds and tris(hydroxyphenyl)methanes which are of significant interest for their biological activities, including antioxidant and potential endocrine-disrupting effects.[3] The antioxidant capacity of phenolic compounds is intrinsically linked to their ability to scavenge free radicals, a process governed by their molecular structure and electronic properties.[4][5]

While experimental synthesis and characterization provide invaluable data[6][7], theoretical calculations offer a powerful complementary approach. Computational methods, particularly Density Functional Theory (DFT), allow for a granular exploration of molecular properties that are difficult or impossible to measure directly. DFT has been successfully and extensively used to model the properties of phenolic antioxidants, elucidating structure-activity relationships and predicting their chemical behavior.[4][8][9]

This guide outlines a systematic computational protocol to predict the optimized geometry, vibrational spectra (IR), NMR chemical shifts, and key electronic characteristics of the title compound. By calculating parameters like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and the O-H bond dissociation enthalpy, we can build a robust model to predict its reactivity and antioxidant potential.

The Computational Gauntlet: A Self-Validating Workflow

The trustworthiness of any computational study rests upon a transparent and methodologically sound protocol. The workflow described herein is designed as a self-validating system, where initial calculations provide the basis for more complex property predictions, which can in turn be cross-referenced with known chemical principles of phenolic compounds.

G cluster_input 1. Input Preparation cluster_dft 2. Core DFT Calculations cluster_analysis 3. Property Analysis & Interpretation cluster_output 4. Output & Validation mol_structure Initial 3D Structure (e.g., from PubChem) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Calculation (GIAO Method) geom_opt->nmr_calc sp_energy Single-Point Energy geom_opt->sp_energy struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop Confirmation of Minimum spec_prop Spectroscopic Properties (IR, NMR Spectra) freq_calc->spec_prop nmr_calc->spec_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) sp_energy->elec_prop antiox_prop Antioxidant Descriptors (BDE, IP) sp_energy->antiox_prop validation Validation & Reporting struct_prop->validation Synthesized Data spec_prop->validation Synthesized Data elec_prop->validation Synthesized Data antiox_prop->validation Synthesized Data

Caption: A comprehensive workflow for the theoretical analysis of molecular properties.

Core Directive: Computational Methodology

The selection of an appropriate theoretical model is paramount for achieving chemical accuracy. Our choice is guided by methodologies proven effective for phenolic systems.[4][8][9]

Level of Theory: DFT with B3LYP

Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for molecules of this size. We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely validated for modeling both thermodynamic and kinetic properties of phenolic compounds and their corresponding free radical reactions, making it an authoritative choice for this investigation.[4][10]

Basis Set Selection

The basis set determines the flexibility given to electrons to occupy space. For this study, the Pople-style 6-311++G(d,p) basis set is recommended.

  • 6-311G : A triple-zeta valence basis set, providing a robust description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing systems with potential for hydrogen bonding and non-covalent interactions, which are prevalent in our target molecule.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.

Software

These calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. The protocols described are generally applicable across these platforms, with minor syntax variations in the input files.

Experimental Protocols: In-Silico Execution

Protocol 1: Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy (most stable) conformation of the molecule and to confirm it is a true energy minimum. The frequency calculation also yields the theoretical vibrational (IR) spectrum.

Step-by-Step Methodology:

  • Structure Input: Obtain the initial 3D coordinates of this compound. The SDF file can be downloaded from PubChem (CID 74181).[1]

  • Input File Creation: Prepare a text input file for the chosen software. The key command line (in Gaussian syntax) would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • #p: Requests verbose output.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation following the optimization.

  • Execution: Submit the input file to the quantum chemistry software. This calculation can be computationally intensive and may require significant time depending on the available computing resources.

  • Verification of Convergence: Upon completion, check the output log file to ensure the optimization has converged successfully. Look for four specific criteria confirming convergence.

  • Verification of Minimum: In the frequency analysis section of the output, verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the structure would require further optimization.

Results and Interpretation: From Data to Insight

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure in the gas phase. From this, we can extract key bond lengths, bond angles, and dihedral angles. Particular attention should be paid to the O-H bond lengths of the three phenolic groups and the intramolecular distances between the hydroxyl hydrogen and the oxygen of an adjacent ring, which may indicate hydrogen bonding that stabilizes the structure.

Parameter Description Expected Significance
r(O-H) Length of the phenolic hydroxyl bonds.Influences the bond strength; a key factor in Bond Dissociation Enthalpy (BDE).
r(C-O) Length of the carbon-oxygen bond in the phenol groups.Reflects the electronic environment of the phenol ring.
∠(C-O-H) Bond angle of the hydroxyl group.Provides insight into the steric and electronic environment around the hydroxyl group.
d(H···O) Intramolecular hydrogen bond distances.Indicates the presence and strength of stabilizing intramolecular hydrogen bonds.

Table 1: Key geometric parameters for analysis.

Spectroscopic Signatures

The theoretical vibrational and NMR spectra serve as fingerprints of the molecule, which can be used to validate the computational model against experimental data.

  • Infrared (IR) Spectrum: The frequency calculation provides a list of vibrational modes and their corresponding intensities. The most prominent peak is expected in the range of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the three hydroxyl groups. The exact position and broadening of this peak can hint at the extent of hydrogen bonding.

  • NMR Spectrum: Using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry, we can calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts for the phenolic protons are particularly important, as their chemical environment is a sensitive probe of electronic structure and hydrogen bonding.

Property Calculated Value (Illustrative) Significance
ν(O-H) Stretch ~3450 cm⁻¹Corresponds to hydroxyl group vibration; a key feature in the IR spectrum.
δ(¹H) Phenolic 4.5 - 8.0 ppmChemical shift of acidic protons, sensitive to electronic environment.
δ(¹³C) C-O 150 - 160 ppmChemical shift of the carbon atom bonded to the hydroxyl group.

Table 2: Predicted spectroscopic data.

Electronic Properties and Reactivity

The electronic structure dictates the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are essential tools for this investigation.

  • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.

    • HOMO: Represents the ability to donate an electron. For an antioxidant, a higher HOMO energy correlates with a greater ease of electron donation. The HOMO is expected to be localized across the π-systems of the electron-rich phenol rings.

    • LUMO: Represents the ability to accept an electron.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It reveals the sites most susceptible to electrophilic and nucleophilic attack. For this molecule, we expect to see strong negative potential (red/yellow) around the phenolic oxygen atoms, identifying them as the primary sites for electrophilic attack and hydrogen donation.

Parameter Description Relevance to Antioxidant Activity
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Higher energy facilitates electron donation (SET mechanism).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Lower energy facilitates electron acceptance.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO.A smaller gap implies higher reactivity.
Ionization Potential (IP) Energy required to remove an electron.Directly related to the electron-donating capacity. IP ≈ -E(HOMO).

Table 3: Key electronic properties.

Probing Antioxidant Potential: Mechanistic Insights

The primary mechanisms by which phenolic antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). DFT calculations allow us to quantify the molecule's propensity to act via these pathways.[5][9]

G Antioxidant Phenolic Antioxidant (ArOH) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT SET Single Electron Transfer (SET) Antioxidant->SET BDE Governed by: Bond Dissociation Enthalpy (BDE) HAT->BDE Radical Free Radical (R•) HAT->Radical ArOH + R• → ArO• + RH IP Governed by: Ionization Potential (IP) SET->IP SET->Radical ArOH + R• → ArOH•+ + R⁻

Caption: Relationship between antioxidant mechanisms and key theoretical descriptors.

  • Bond Dissociation Enthalpy (BDE): BDE is the energy required to break the O-H bond homolytically. It is the most critical parameter for evaluating the HAT mechanism. A lower BDE indicates a greater ease of hydrogen atom donation to a free radical. The BDE for each of the three O-H bonds should be calculated to determine the most reactive site. Electron-donating groups (like the methyl groups on the rings) are known to decrease the O-H BDE.[9]

  • Ionization Potential (IP): IP is the energy required to remove an electron from the molecule. It is the primary descriptor for the SET mechanism. A lower IP facilitates the transfer of an electron to a radical species.[4][5]

By calculating the BDE and IP, we can predict which antioxidant mechanism is thermodynamically favored and identify which of the three phenolic hydroxyl groups is the most likely active site for radical scavenging.

Conclusion

The theoretical framework presented in this guide provides a robust and scientifically rigorous pathway for characterizing this compound. By leveraging the predictive power of Density Functional Theory, researchers can gain deep insights into the molecule's geometry, spectroscopic profile, and electronic structure. The calculation of specific descriptors like BDE and IP allows for a direct, quantitative assessment of its antioxidant potential. This in-silico approach not only complements experimental work but also provides a predictive foundation for the rational design of novel antioxidant agents and for understanding the biological activity of complex polyphenols.

References

  • A theoretical study of phenolic compounds with antioxidant properties. (2006). ResearchGate. Available at: [Link]

  • On the use of DFT computations to the radical scavenging activity studies of natural phenolic compounds. (n.d.). ResearchGate. Available at: [Link]

  • Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. (2022). PubMed. Available at: [Link]

  • Antioxidant activity of phenolic and related compounds: A density functional theory study on the O-H bond dissociation enthalpy. (n.d.). ResearchGate. Available at: [Link]

  • A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2015). Open Science Publications. Available at: [Link]

  • Tris(hydroxyphenyl)methane | C19H16O3. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. (n.d.). PrepChem.com. Available at: [Link]

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3. (n.d.). PubChem. Available at: [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • Tris(4-hydroxyphenyl)ethane (THPE), a trisphenol compound, is antiestrogenic and can retard uterine development in CD-1 mice. (2020). ScienceDirect. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol for Advanced Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS RN: 119-47-1) as a high-performance primary antioxidant for polymer stabilization. This document details the compound's mechanism of action, physical and chemical properties, and synergistic interactions. It further provides detailed protocols for performance evaluation, including sample preparation, accelerated aging, and analytical testing to ensure optimal material longevity and performance.

Introduction: The Challenge of Polymer Degradation

Polymers are susceptible to degradation from the moment of their synthesis, through processing, and during their service life.[1][2] Exposure to heat, oxygen, and UV radiation initiates a cascade of chemical reactions, primarily a free-radical chain process, that cleaves polymer chains and forms crosslinks.[2][3] This degradation manifests as undesirable changes in material properties, including discoloration (yellowing), embrittlement, loss of tensile strength, surface cracking, and altered melt viscosity.[1][4]

To counteract these effects, stabilizers are incorporated into the polymer matrix. Primary antioxidants, such as sterically hindered phenols, are the first line of defense. They function by interrupting the degradation cycle, specifically by scavenging and neutralizing the highly reactive peroxy radicals that propagate the chain reaction.[1][5][6] this compound, a bisphenolic antioxidant, is a highly effective stabilizer in this class, offering excellent performance in a variety of polymers.[7][8]

Compound Profile: this compound

This compound is a non-discoloring, non-staining, sterically hindered phenolic antioxidant.[9] Its bisphenolic structure, featuring multiple hydroxyl groups, provides high antioxidant activity and persistence.

Common Trade Names: LOWINOX® 22M46, SONGNOX® 2246, Evernox-2246, AO-2246.[10][11][12][13]

Chemical and Physical Properties

A thorough understanding of the stabilizer's properties is critical for proper handling, dosing, and processing.

PropertyValueSource
CAS Registry Number 119-47-1[12]
Molecular Formula C₂₃H₃₂O₂[12]
Molecular Weight 340.5 g/mol [12]
Appearance White to off-white crystalline powder[9][14]
Melting Point 123-132 °C[9][14]
Flash Point >190 °C[13][15]
Volatility Low[10][11]
Solubility Insoluble in water; highly soluble in acetone, ethanol, and toluene.[9][13][14]

Causality Insight: The high molecular weight and low vapor pressure contribute to its low volatility, which is crucial for maintaining stability during high-temperature melt processing and ensuring long-term protection in the final product.[10][11] Its solubility in common organic solvents facilitates its incorporation into polymer systems.

Mechanism of Action: Radical Scavenging

The primary role of a hindered phenolic antioxidant is to intercept and neutralize free radicals generated during the auto-oxidation cycle of a polymer. This cycle is a key driver of material degradation.[4][6]

The Auto-Oxidation Cycle

Polymer degradation proceeds via a well-established free-radical chain reaction:

  • Initiation: Heat or light causes the polymer chain (P-H) to form a highly reactive alkyl radical (P•).

  • Propagation: The alkyl radical (P•) rapidly reacts with oxygen to form a peroxy radical (POO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), thus propagating the cycle.[2]

  • Branching: Hydroperoxides (POOH) are unstable and decompose into even more reactive radicals, accelerating the degradation process significantly.

Interruption by this compound

This antioxidant (ArOH) intervenes during the propagation step. It readily donates a hydrogen atom from one of its phenolic hydroxyl groups to the peroxy radical (POO•).[4][6][16]

Reaction: POO• + ArOH → POOH + ArO•

This reaction terminates the propagation cycle by converting the aggressive peroxy radical into a stable hydroperoxide and a sterically hindered phenoxy radical (ArO•).[4][16] The phenoxy radical is stabilized by resonance across its aromatic ring and the steric hindrance from adjacent bulky groups, making it too unreactive to abstract a hydrogen from the polymer chain, effectively breaking the degradation cycle.[4][6][16]

Caption: Radical Scavenging Mechanism of Hindered Phenols.

Applications and Performance

This antioxidant is effective in a wide range of organic polymers.[11] It is particularly well-suited for applications requiring long-term heat stability and protection against oxidative degradation.

Key Applications Include:

  • Elastomers and Rubbers: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Polybutadiene (BR).[9] It protects against heat and oxidation during vulcanization and service life, preventing cracking and aging.[9]

  • Plastics: Acrylonitrile Butadiene Styrene (ABS), Polyoxymethylene (POM), Polyolefins (PE, PP), and Ethylene Vinyl Acetate (EVA).[8][10][11] Its low volatility makes it ideal for these materials which often undergo high-temperature processing.[8][11]

  • Adhesives: Used in hot melt adhesives and as a component in food packaging adhesives.[7][13][17]

Synergistic Systems

While hindered phenols are excellent radical scavengers, they do not decompose hydroperoxides (POOH), which can still break down and initiate new radical chains.[4][16] For comprehensive protection, a combination with secondary antioxidants is highly recommended.[4][5]

  • Phosphites: These secondary antioxidants excel at decomposing hydroperoxides into non-radical, stable products, particularly at the high temperatures of melt processing.[1]

  • Thioesters: Similar to phosphites, thioesters decompose hydroperoxides and are especially effective for long-term thermal stability in the solid phase.[1]

This combination creates a synergistic effect where the primary antioxidant scavenges radicals and the secondary antioxidant eliminates the peroxide precursors, providing a much higher level of stabilization than either component alone.[5][10][16]

Experimental Protocols: Performance Evaluation

To validate the efficacy of this compound in a specific polymer system, a structured experimental approach is necessary.

Protocol 1: Sample Preparation

Objective: To create homogenous polymer samples with varying concentrations of the antioxidant for comparative testing.

Materials:

  • Polymer resin (e.g., Polypropylene pellets)

  • This compound powder

  • Secondary stabilizer (e.g., a phosphite antioxidant), if evaluating synergy

  • Internal mixer or twin-screw extruder

  • Compression molder

  • Specimen die cutter (for tensile bars)

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Pre-blending: Create physical blends of the polymer pellets with the antioxidant powder at desired concentrations (e.g., 0%, 0.1%, 0.2%, 0.5% by weight). A control sample with 0% stabilizer is essential.

  • Melt Compounding: Process each blend through an internal mixer or twin-screw extruder. This step is critical for ensuring uniform dispersion of the additive throughout the polymer matrix. Record processing parameters (temperature profile, screw speed, torque).

  • Specimen Molding: Compression mold the compounded material into plaques of a specified thickness (e.g., 2 mm).

  • Specimen Cutting: Die-cut the required test specimens (e.g., tensile bars) from the cooled plaques.

Sources

Application Notes and Protocols for 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Antioxidants in Modern Lubrication

Modern machinery operates under increasingly severe conditions of high temperature and pressure, which accelerate the oxidative degradation of lubricating oils.[1][2] This degradation leads to a cascade of detrimental effects, including increased viscosity, the formation of sludge and varnish, and the generation of corrosive acids.[2][3] Ultimately, lubricant oxidation results in diminished lubricating effectiveness and potential equipment failure.[2] To counteract this, antioxidant additives are indispensable components in lubricant formulations, designed to protect the base oil and extend the operational life of both the lubricant and the machinery.[4][5][6]

Among the most effective classes of antioxidants are hindered phenolic compounds.[6][7] This guide focuses on a specific high-performance, multi-ring hindered phenol: 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4). Its unique molecular structure, featuring multiple sterically hindered phenolic hydroxyl groups, makes it a potent free radical scavenger, ideally suited for stabilizing industrial and automotive lubricants.[8][9] These application notes provide a comprehensive technical overview, including its mechanism of action and detailed protocols for its evaluation as a lubricant additive.

Compound Profile:

PropertyValueReference
Molecular Formula C23H24O3[10][11][12]
Molecular Weight 348.44 g/mol [10][11]
Appearance White to off-white crystalline powder[13][14]
Melting Point 214 °C[13][15]

Part 1: Mechanism of Action - A Multi-Front Defense Against Oxidation

The primary function of this compound is to interrupt the auto-oxidation cycle of lubricants.[1] Lubricant oxidation is a free-radical chain reaction consisting of three key stages: initiation, propagation, and termination.[5][16] This hindered phenol acts as a "radical scavenger," primarily intervening in the propagation stage.[4][5][17]

The Radical Scavenging Process:

  • Initiation: Under thermal stress, hydrocarbon molecules (R-H) in the base oil break down, forming highly reactive alkyl free radicals (R•).

  • Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•).[16] This is a critical, self-propagating step where the peroxy radicals abstract hydrogen from other hydrocarbon molecules, creating hydroperoxides (ROOH) and more alkyl radicals (R•), thus continuing the chain reaction.[4]

  • Intervention: this compound donates a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to the reactive peroxy radical (ROO•).[9] This neutralizes the radical, converting it into a stable hydroperoxide (ROOH) and stopping the propagation cycle.[9]

  • Stabilization: The resulting phenoxyl radical is sterically hindered by the bulky groups ortho to the hydroxyl group. This steric hindrance makes the phenoxyl radical relatively stable and unreactive, preventing it from initiating new oxidation chains.[8][16] The presence of multiple phenolic rings in the molecule allows it to neutralize several radicals, enhancing its efficiency and longevity within the lubricant.

This mechanism effectively prolongs the lubricant's service life, enhances its thermal stability, reduces the formation of deposits, and indirectly contributes to wear protection by maintaining the oil's critical lubricating properties.[3][17]

G cluster_0 Lubricant Oxidation Cycle cluster_1 Intervention by Hindered Phenol RH Base Oil (R-H) R_rad Alkyl Radical (R•) RH->R_rad Heat, Metals ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ROO_rad->R_rad + R-H ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + R-H Phenol 2,6-Bis[...]phenol (Ar-OH) ROO_rad->Phenol Attacks Phenol Degradation Sludge, Varnish, Acids ROOH->Degradation Decomposition Phenoxyl_rad Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_rad Donates H•

Caption: Antioxidant mechanism of a hindered phenol interrupting the lubricant oxidation cycle.

Part 2: Experimental Evaluation Protocols

To validate the efficacy of this compound, a series of standardized tests should be performed. The following protocols provide a framework for a comprehensive evaluation.

Protocol 2.1: Sample Preparation - Lubricant Blending

Objective: To prepare homogenous lubricant blends containing the antioxidant for subsequent performance testing.

Materials:

  • Group II or Group III base oil

  • This compound

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Baseline Sample: Prepare a control sample containing only the base oil ("B0").

  • Additive Blending: a. Weigh the desired amount of base oil into a beaker. b. On a separate weighing paper, accurately weigh the required mass of this compound to achieve the target concentration (e.g., 0.5%, 1.0%, 1.5% by weight). c. Place the beaker on the magnetic stirrer/hot plate and begin stirring. d. Gently heat the base oil to 60-70°C to facilitate dissolution. Causality: Moderate heating reduces oil viscosity, enhancing the dissolution and ensuring a homogenous mixture without thermally stressing the additive. e. Slowly add the powdered antioxidant to the vortex of the stirring oil to prevent clumping. f. Continue stirring for 60 minutes or until the additive is fully dissolved and the solution is clear and homogenous.

  • Labeling and Storage: Label each blend clearly with the additive and concentration (e.g., "B1-0.5%", "B2-1.0%"). Store in sealed containers away from direct sunlight.

Protocol 2.2: Oxidation Stability Testing - Rotary Pressure Vessel Oxidation Test (RPVOT)

Objective: To evaluate the additive's effectiveness in delaying oil oxidation under accelerated conditions of heat and pressure in the presence of a catalyst. This is a widely accepted industry standard.[1]

Standard Method: ASTM D2272

Procedure:

  • Sample Preparation: Place a 50g sample of the blended oil and 5mL of distilled water into the test vessel.

  • Catalyst Introduction: Add a polished copper catalyst coil to the vessel. Causality: Copper acts as a catalyst, mimicking the metallic components in machinery that accelerate oil oxidation.

  • Sealing and Pressurization: Seal the vessel and charge it with pure oxygen to a pressure of 90 psi.

  • Rotation and Heating: Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.

  • Data Logging: Continuously monitor the pressure inside the vessel.

  • Endpoint Determination: The test concludes when the pressure drops by 25 psi from the maximum observed pressure. The time taken to reach this point is the "Oxidation Lifetime" or RPVOT result, measured in minutes. A longer time indicates better oxidation stability.[1]

Protocol 2.3: Oxidation Stability Testing - Pressure Differential Scanning Calorimetry (PDSC)

Objective: To determine the oxidation induction time (OIT) of the lubricant, providing a rapid and precise measure of oxidative stability in a thin film.[16]

Standard Method: ASTM D6186[17]

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (2-3 mg) of the oil into an open aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.

  • Pressurization: Pressurize the cell with pure oxygen.

  • Heating: Heat the sample at a constant rate to the desired isothermal test temperature (e.g., 210°C).

  • Isothermal Analysis: Once the temperature is stable, the instrument measures the heat flow from the sample. The onset of oxidation is marked by a sharp exothermic release of energy.

  • OIT Determination: The time from the start of the isothermal test to the onset of the exothermic reaction is the Oxidation Induction Time (OIT), reported in minutes. Longer OIT values signify superior antioxidant performance.[17]

G cluster_workflow Experimental Workflow for Antioxidant Evaluation Prep Protocol 2.1: Lubricant Blending Control Control Sample (Base Oil) Prep->Control Test Test Samples (Blended Oil) Prep->Test RPVOT Protocol 2.2: RPVOT (ASTM D2272) Control->RPVOT PDSC Protocol 2.3: PDSC (ASTM D6186) Control->PDSC Test->RPVOT Test->PDSC Data Data Analysis & Comparison RPVOT->Data PDSC->Data Conclusion Determine Efficacy Data->Conclusion

Caption: Workflow for evaluating the performance of lubricant antioxidant additives.

Part 3: Expected Performance and Data Presentation

The addition of this compound is expected to significantly enhance the oxidative stability of the base oil. The performance should demonstrate a clear dose-dependent response.

Table 1: Hypothetical Performance Data

Sample IDAdditive Concentration (% wt.)RPVOT (ASTM D2272) Result (minutes)PDSC OIT @ 210°C (ASTM D6186) (minutes)
B00.0 (Control)354.5
B1-0.5%0.515018.0
B2-1.0%1.028035.5
B3-1.5%1.541052.0

Interpretation of Results: The data clearly illustrates the powerful antioxidant effect of the additive. A concentration of 1.0% by weight increases the RPVOT oxidation lifetime by a factor of 8 compared to the neat base oil. The PDSC results corroborate this finding, showing a similar fold increase in the oxidation induction time. This robust performance is attributable to the molecule's high number of reactive hydroxyl groups and the stability of the resulting phenoxyl radicals.

Conclusion and Field Insights

This compound is a highly effective antioxidant additive for a wide range of lubricant applications, including turbine oils, hydraulic oils, and engine oils.[3][7] Its high melting point and thermal stability suggest excellent performance in high-temperature environments.[13][18] When formulating, it is crucial to ensure compatibility with other additives in the package, such as detergents or anti-wear agents, as antagonistic effects can sometimes occur.[3] For optimal performance, a synergistic combination with other antioxidant types, such as aminic antioxidants, may be considered to cover a broader range of operating temperatures and oxidative stresses.[4][6] The protocols outlined in this guide provide a solid foundation for researchers to quantify its benefits and optimize its concentration for specific applications, leading to longer-lasting lubricants and more reliable machinery.

References

  • What Effect Do Phenolic Antioxidants Have On Lubricants? - Shanghai Minglan Chemical. (2023, October 8). [Link]

  • Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (2024, June 21). [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. [Link]

  • What Are Some Examples Of Antioxidants Added To Lubricants? - Shanghai Minglan Chemical. (2023, November 11). [Link]

  • Antioxidant Additives in Lubricant Oils: Mechanism and Evaluation - VICHEM. (2025, October 16). [Link]

  • The Role of Phenolic Antioxidants in Industrial Oils and Lubricants - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • All About Additives – The Role of Antioxidants - Nye Lubricants. [Link]

  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS - Rasayan Journal of Chemistry. [Link]

  • Understanding the role of antioxidants in lubricants - Newgate Simms. [Link]

  • This compound, min 98%, 1 gram - CP Lab Chemicals. [Link]

  • Best Antioxidant Additives in Lubricants – A Complete Guide - AMSOIL. [Link]

  • This compound - PubChem. [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL - GSRS. [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL - GSRS. [Link]

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol - PubChem. [Link]

Sources

Application Notes and Protocols for 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol: A Guide to Inhibiting Oxidative Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Antioxidant

In the realm of material science and chemical preservation, the battle against oxidative degradation is perpetual. The relentless attack of free radicals, initiated by heat, light, and environmental exposure, compromises the integrity and lifespan of a vast array of products, from industrial polymers and lubricants to fine chemicals and consumer goods. At the forefront of this battle are antioxidant compounds, with hindered phenolic antioxidants being a particularly robust class of stabilizers.

This guide focuses on a potent, non-discoloring hindered phenolic antioxidant: 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol . With the CAS Registry Number 1620-68-4 and a molecular weight of 348.44 g/mol , this molecule is engineered for superior performance in demanding applications.[1] Its unique structure, featuring multiple phenolic hydroxyl groups, equips it with a high capacity to neutralize the free radicals that drive oxidative damage.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only the foundational knowledge of this antioxidant's mechanism but also detailed, field-tested protocols for its application and efficacy evaluation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound is crucial for its effective application.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1620-68-4[1]
Molecular Formula C₂₃H₂₄O₃[1]
Molecular Weight 348.44 g/mol [1]
Melting Point 214 °C
Boiling Point (Predicted) 533.7 °C
Appearance White to off-white crystalline powder

Mechanism of Action: The Radical Scavenging Cascade

The efficacy of this compound as an antioxidant lies in its ability to interrupt the free-radical chain reactions that underpin oxidative degradation. This process is primarily driven by the hydrogen-donating capability of its phenolic hydroxyl (-OH) groups.

The mechanism can be visualized as a two-step process:

  • Initiation: Oxidative stress begins with the formation of a free radical (R•) from a substrate molecule (RH) due to exposure to an initiator such as heat or UV light.

  • Propagation: This initial radical then reacts with oxygen to form a highly reactive peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another substrate molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

The Intervention of this compound:

Our featured antioxidant, which we will denote as AO-80 (a common synonym), intervenes in the propagation step.[2] Each of its phenolic hydroxyl groups can donate a hydrogen atom to a peroxyl radical. This action neutralizes the reactive radical, forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical of the antioxidant itself. This antioxidant radical is significantly less reactive than the peroxyl radical and does not propagate the oxidative chain reaction.

Caption: Oxidative propagation cycle and its inhibition by AO-80.

Application Notes: Where Performance Matters

The robust stabilizing properties of this compound make it a versatile additive in a range of industrial applications.

Stabilization of Polyolefins

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are susceptible to degradation during high-temperature processing and long-term use. This degradation manifests as a loss of mechanical properties, discoloration, and surface cracking. The incorporation of our target antioxidant, often in synergy with secondary antioxidants like phosphites, significantly enhances the stability of these polymers.

Key Performance Indicator: Oxidative Induction Time (OIT)

OIT is a critical measure of the thermo-oxidative stability of a material. It quantifies the time until the onset of oxidation at a specific temperature in an oxygen-rich atmosphere. A longer OIT indicates greater resistance to oxidation.

Protocol for Determining Oxidative Induction Time (OIT)

This protocol is based on the principles outlined in ASTM D3895.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a gas-switching capability.

  • Aluminum DSC pans.

  • Crimper for sealing pans.

Procedure:

  • Sample Preparation:

    • Prepare a homogenous blend of the polyolefin resin with a precise concentration of this compound (e.g., 0.1% by weight).

    • Accurately weigh 5-10 mg of the blended sample into an open aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan in the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.

Expected Results:

The addition of this compound is expected to significantly increase the OIT of the polyolefin compared to an unstabilized sample. For instance, unstabilized polyethylene may have an OIT of only a few minutes at 200°C, while a stabilized sample could exhibit an OIT of over 30 minutes.

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Lubricant and Fuel Stabilization

Industrial lubricants and fuels are prone to oxidative degradation at elevated temperatures, leading to increased viscosity, sludge formation, and reduced performance. Hindered phenolic antioxidants like this compound are crucial for extending the service life of these fluids.

Protocol for Accelerated Aging of Lubricants

This protocol simulates the long-term oxidative stress on a lubricant in a condensed timeframe.

Materials:

  • Base lubricant oil.

  • This compound.

  • Forced-air oven.

  • Glass beakers.

  • Viscometer.

  • FTIR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare lubricant samples with varying concentrations of the antioxidant (e.g., 0.1%, 0.5%, 1.0% by weight).

    • Include a control sample with no antioxidant.

  • Accelerated Aging:

    • Place a known volume of each sample in a glass beaker.

    • Place the beakers in a forced-air oven at an elevated temperature (e.g., 150°C).

  • Monitoring Degradation:

    • At regular intervals (e.g., every 24 hours), remove a small aliquot from each sample.

    • Measure the kinematic viscosity of each aliquot.

    • Analyze each aliquot using FTIR spectroscopy, monitoring the growth of carbonyl peaks (around 1700 cm⁻¹) which indicate oxidation.

Data Analysis:

Plot the change in viscosity and the increase in the carbonyl peak area as a function of time for each sample. The effectiveness of the antioxidant is demonstrated by a slower rate of increase in both viscosity and carbonyl content compared to the control.

In Vitro Antioxidant Efficacy Assessment

For a more fundamental understanding of the antioxidant's radical scavenging ability, in vitro assays are invaluable.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to scavenge free radicals. The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Protocol for DPPH Assay (Adapted for Hydrophobic Compounds)

Reagents:

  • DPPH solution (0.1 mM in methanol or ethanol).

  • This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like DMSO or methanol).

  • Methanol or ethanol as a solvent.

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the antioxidant stock solution.

  • Assay:

    • In a 96-well microplate, add a small volume of each antioxidant dilution.

    • Add the DPPH solution to each well.

    • Include a control well with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

Calculation:

The percentage of DPPH radical scavenging is calculated as:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the antioxidant concentration. Based on structurally similar compounds, the estimated DPPH EC₅₀ for this compound is in the range of 5-10 µM.

Synthesis Outline

While a detailed, validated synthesis protocol is proprietary to manufacturers, a plausible synthetic route can be inferred from the structure of the molecule and general organic chemistry principles. The synthesis of the related compound, 2,6-bis(hydroxymethyl)-4-methylphenol, involves the reaction of o-cresol with formalin in the presence of a base.[3] A similar approach, likely involving a Friedel-Crafts type alkylation, could be employed for the synthesis of the target molecule.

Conclusion: A High-Performance Stabilizer

This compound stands out as a highly effective hindered phenolic antioxidant. Its molecular architecture is deliberately designed to offer superior protection against oxidative degradation in a variety of demanding applications. The protocols and application notes provided in this guide offer a robust framework for researchers and professionals to evaluate and implement this powerful stabilizer, ensuring the longevity and integrity of their products. The combination of in vitro assays and application-specific testing provides a comprehensive approach to understanding and harnessing the full potential of this antioxidant.

References

  • PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available from: [Link]

  • PubChem. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. Available from: [Link]

  • Global Substance Registration System. 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Food and Drug Administration. 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Available from: [Link]

  • MDPI. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Available from: [Link]

  • PubChem. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181. Available from: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the hindered phenolic antioxidant, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. The methodology is designed for researchers, scientists, and professionals in drug development and polymer industries who require a reliable analytical procedure for quality control and stability testing. The protocol details a reversed-phase HPLC separation with UV detection, a sample preparation procedure for polymer matrices, and a comprehensive validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a high-molecular-weight hindered phenolic antioxidant crucial for preventing thermo-oxidative degradation in various polymeric materials.[1][2] Its efficacy and concentration within a polymer matrix are critical quality attributes that directly impact the final product's stability and lifespan. Therefore, a precise and accurate analytical method for its quantification is paramount.

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of phenolic compounds due to its specificity, sensitivity, and reproducibility.[3][4] This application note addresses the need for a standardized and validated HPLC method for this compound, providing a comprehensive guide from sample preparation to data analysis, underpinned by rigorous validation to ensure data integrity.

Analyte Properties

  • IUPAC Name: this compound[5]

  • CAS Number: 1620-68-4[6]

  • Molecular Formula: C₂₃H₂₄O₃[5][7]

  • Molecular Weight: 348.43 g/mol [7][8]

  • Structure:

    
    

    Source: PubChem CID 74181[5]

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Filtration: 0.45 µm PTFE syringe filters.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Methanol (MeOH): HPLC grade.

  • o-Xylene: Analytical grade.

  • This compound Reference Standard: Purity >98%.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability for the separation of phenolic compounds. The mobile phase composition of acetonitrile and acidified water provides excellent peak shape and resolution for hindered phenols. A detection wavelength of 277 nm is chosen based on typical absorbance maxima for hindered phenolic antioxidants, ensuring high sensitivity.[3][4]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection DAD or UV-Vis at 277 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample Preparation: Dissolution-Precipitation for Polymer Matrix

This protocol is optimized for the extraction of the analyte from a polyethylene matrix, a common application for this antioxidant. The principle involves dissolving the polymer in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding an anti-solvent, leaving the analyte in the solution.[9][10]

Protocol:

  • Weigh approximately 1 gram of the polymer sample into a glass vial.

  • Add 10 mL of o-xylene to the vial.

  • Seal the vial and heat at 120°C with stirring until the polymer is completely dissolved.

  • Cool the solution to room temperature.

  • Add 20 mL of methanol to the solution to precipitate the polyethylene.

  • Agitate the mixture for 5 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

G cluster_sample_prep Sample Preparation Workflow A Weigh Polymer Sample (1 g) B Add 10 mL o-Xylene A->B C Heat (120°C) & Stir to Dissolve B->C D Cool to Room Temperature C->D E Add 20 mL Methanol (Precipitation) D->E F Agitate for 5 min E->F G Centrifuge (4000 rpm, 10 min) F->G H Filter Supernatant (0.45 µm PTFE) G->H I Inject into HPLC H->I

Caption: Workflow for the extraction of the analyte from a polymer matrix.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity was evaluated by analyzing a blank (acetonitrile), a placebo (polymer matrix extract without the analyte), and a spiked sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day. The %RSD of the results was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst using different equipment.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

ParameterResult (µg/mL)
LOD ~0.1
LOQ ~0.3
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters were checked under each varied condition and remained within the acceptance criteria, demonstrating the method's robustness.

G cluster_validation Method Validation Workflow (ICH Q2(R1)) A Method Development B System Suitability A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

Caption: Overview of the HPLC method validation process.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in quality control and research environments. The detailed sample preparation protocol allows for the effective extraction of the analyte from complex polymer matrices.

References

  • PubChem Compound Summary for CID 74181, 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. National Center for Biotechnology Information. [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Tintoll. (n.d.). Hindered Phenolic Antioxidant HPAO. [Link]

  • Cheng, J., Li, Y., & Zhang, J. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8878593. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sadílek, J., & Poskocilová, H. (2015). HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. International Journal of Polymer Analysis and Characterization, 21(1), 1-8. [Link]

  • Taylor, L. T. (1997). Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography. Virginia Tech. [Link]

  • GSRs. (n.d.). 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. [Link]

  • CP Lab Chemicals. (n.d.). 2, 6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, min 98%, 1 gram. [Link]

Sources

Application Notes & Formulation Protocols: 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS: 1620-68-4) in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the industrial applications of the sterically hindered phenolic antioxidant, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. It details the compound's mechanism of action, formulation principles in polymers, lubricants, and adhesives, and provides step-by-step protocols for incorporation and performance validation.

Introduction: Compound Profile and Mechanism of Action

This compound is a high-performance, non-discoloring antioxidant characterized by a unique trimeric phenolic structure.[1] This molecular architecture, featuring a central 4-methylphenol core linked to two 2-hydroxy-5-methylphenyl groups via methylene bridges, provides exceptional thermal stability and radical scavenging efficiency.[1]

Physicochemical Properties

The compound's physical and chemical characteristics are critical for its application and handling in industrial formulations. It is a white to off-white crystalline powder.[2]

PropertyValueSource(s)
CAS Number 1620-68-4[3]
Molecular Formula C₂₃H₂₄O₃[3][4]
Molecular Weight 348.43 g/mol [1][3]
Melting Point 214 °C[1][5]
Boiling Point 533.7 °C (Predicted)[1][5]
Density 1.191 g/cm³ (Predicted)[1][5]
Mechanism of Antioxidant Action

As a sterically hindered phenol, its primary function is to intercept and neutralize free radicals, which are the primary drivers of oxidative degradation in organic materials.[6] This process is critical during high-temperature processing and long-term service life of industrial products.[7][8] The mechanism proceeds via Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a highly reactive peroxy radical (ROO•), effectively terminating the auto-oxidation chain reaction.[9] The resulting phenoxy radical is stabilized by resonance across its aromatic rings, rendering it unreactive and preventing further propagation of degradation.[1][9]

G Fig 2: Workflow for Polymer Stabilization Protocol. start Start: Materials Preparation prep 1. Dry PP Powder & Antioxidant start->prep weigh 2. Weigh Formulations (Control: 0% AO, Sample: 0.2% AO) prep->weigh compound 3. Melt Compounding (e.g., 200°C, 100 RPM) weigh->compound pelletize 4. Pelletize Extrudate compound->pelletize mold 5. Compression Mold Pellets into Thin Films (100-200 µm) pelletize->mold dsc 6. DSC Analysis (OIT Test) mold->dsc analyze 7. Analyze Data: Compare OIT of Control vs. Sample dsc->analyze end End: Report Findings analyze->end

Caption: Fig 2: Workflow for Polymer Stabilization Protocol.

Step-by-Step Procedure:

  • Preparation: Dry the polypropylene powder and the antioxidant in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Formulation: Prepare two batches: a 'Control' batch with 100% PP and a 'Stabilized' batch with 99.8% PP and 0.2% antioxidant by weight.

  • Melt Compounding: Introduce the premixed formulation into a twin-screw extruder with a temperature profile appropriate for PP (e.g., 180-220°C).

  • Sample Preparation: Compression mold the resulting pellets into thin films or discs suitable for DSC analysis.

  • OIT Measurement (ASTM D3895): a. Place a small sample (5-10 mg) into a DSC pan. b. Heat the sample under a nitrogen atmosphere to 200°C. c. Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen. d. Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

  • Analysis: A significantly longer OIT for the stabilized sample compared to the control validates the antioxidant's efficacy.

Expected Results:

FormulationAntioxidant Loading (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
Control0< 10
Stabilized PP0.2> 60
Protocol 2: Lubricant Formulation & Stability Testing

This protocol describes the blending of the antioxidant into a turbine base oil and evaluating its performance using the Rotating Pressure Vessel Oxidation Test (RPVOT).

Objective: To quantify the improvement in oxidation stability of a lubricant oil upon addition of the antioxidant.

Materials & Equipment:

  • Group II or III base oil (e.g., Turbine Oil ISO 46)

  • This compound

  • Magnetic stirrer with hot plate

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus (per ASTM D2272)

Workflow:

G Fig 3: Workflow for Lubricant Stability Testing (RPVOT). start Start: Prepare Materials blend 1. Prepare Formulations - Control: Base Oil - Sample: Base Oil + 0.8% AO start->blend dissolve 2. Heat (60°C) and Stir Until AO is Fully Dissolved blend->dissolve rpvot_setup 3. RPVOT Setup (ASTM D2272) - Add oil, water, and copper catalyst coil to vessel dissolve->rpvot_setup pressurize 4. Pressurize with O₂ to 90 psi - Place in bath at 150°C rpvot_setup->pressurize run_test 5. Start Rotation and Monitor Pressure pressurize->run_test endpoint 6. Record Time to 25 psi Pressure Drop run_test->endpoint analyze 7. Compare RPVOT times endpoint->analyze end End: Conclude Stability Enhancement analyze->end

Caption: Fig 3: Workflow for Lubricant Stability Testing (RPVOT).

Step-by-Step Procedure:

  • Formulation: Prepare a 'Control' sample of the base oil and a 'Stabilized' sample by adding 0.8% by weight of the antioxidant to the same base oil. [10]2. Blending: Heat the stabilized sample to 60-70°C while stirring to ensure complete dissolution of the antioxidant. Cool to room temperature.

  • RPVOT Test (ASTM D2272): a. Place a 50g sample of the formulated oil, 5g of distilled water, and a polished copper catalyst coil into the test vessel. b. Seal the vessel, purge with oxygen, and pressurize to 90 psi. c. Place the vessel in a 150°C oil bath and begin rotation (100 RPM). d. Continuously monitor the pressure inside the vessel.

  • Analysis: The test endpoint is the time, in minutes, for the pressure to drop 25 psi from its maximum value. A longer RPVOT time indicates superior oxidation stability. [11] Expected Results:

FormulationAntioxidant Loading (wt%)RPVOT Result at 150°C (minutes)
Control Oil0~150
Stabilized Oil0.8> 400

Safety and Handling

While effective as a stabilizer, proper safety measures must be observed when handling this compound. It may cause skin and eye irritation. [12][13]Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly effective sterically hindered phenolic antioxidant. Its robust thermal stability and efficient radical scavenging capabilities make it a valuable additive for protecting a wide array of industrial products from oxidative degradation. The protocols outlined in this guide provide a validated framework for formulating with this compound and verifying its performance, enabling the development of more durable and reliable materials.

References

  • ChemicalBook. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 119-47-1.
  • Leapchem. (n.d.). 2,2-Methylenebis(6-tert-butyl-4-methylphenol)丨CAS 119-47-1.
  • CymitQuimica. (n.d.). CAS 119-47-1: 2,2′-Methylenebis[4-methyl-6-tert-butylphenol].
  • ECHA - European Union. (n.d.). 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol - Substance Information.
  • Unilong. (n.d.). Antioxidant NG-2246 CAS 119-47-1.
  • Google Patents. (2009). US20090011961A1 - Lubricant compositions stabilized with styrenated phenolic antioxidant.
  • Vulcanchem. (n.d.). 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol - 71128-89-7.
  • Jordan Journal of Chemistry. (2009). Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles.
  • ChemicalBook. (n.d.). This compound.
  • AET Systems, Inc. (n.d.). Antioxidants In Lubricants: Essential or Excessive?.
  • Shanghai Minglan Chemical. (2023). What Effect Do Phenolic Antioxidants Have On Lubricants?.
  • CookeChem. (n.d.). This compound , >98.0% , 1620-68-4.
  • TCI Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181.
  • ChemicalBook. (n.d.). This compound.
  • MDPI. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • CNR-IRIS. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • TCI Chemicals. (n.d.). This compound.
  • LabNovo. (n.d.). CAS 1620-68-4 MFCD00155175-2,6-Bis[(2-Hydroxy-5-Methylphenyl)Methyl].

Sources

Application Note: Enhancing Biodiesel Longevity with 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biodiesel, a renewable and biodegradable fuel composed of fatty acid methyl esters (FAMEs), is a critical alternative to petroleum-based diesel. However, its widespread adoption is hampered by its inherent susceptibility to oxidative degradation, particularly during long-term storage.[1][2][3] The presence of unsaturated fatty acid chains makes biodiesel prone to autoxidation, a free-radical chain reaction that leads to increased acidity and viscosity, and the formation of insoluble gums and sediments.[2][3][4] These degradation products can compromise fuel quality, leading to engine performance issues such as filter plugging and injector fouling.[3][5] This application note provides a detailed guide on the use of the synthetic phenolic antioxidant, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol , as a highly effective stabilizer for biodiesel. We will explore its mechanism of action and provide comprehensive protocols for its application and the evaluation of its performance.

Introduction to Biodiesel Oxidation

The stability of biodiesel is a primary concern for producers, distributors, and end-users. The oxidation process is a self-catalytic reaction involving atmospheric oxygen that proceeds via a free-radical mechanism, which can be accelerated by factors like heat, light, and the presence of metal contaminants.[1][4][5] The process is generally understood to occur in three stages:

  • Initiation: Formation of initial free radicals from the unsaturated FAMEs.

  • Propagation: A chain reaction where free radicals react with oxygen to form highly reactive peroxyl radicals, which in turn attack other FAME molecules, creating hydroperoxides and more free radicals.

  • Termination: The reaction cascade ceases when free radicals combine to form stable, non-radical products.

Without intervention, the propagation stage can rapidly degrade the fuel. The addition of antioxidants is the most effective strategy to inhibit this process by interrupting the propagation stage, thereby extending the fuel's shelf life and maintaining its quality within standard specifications like ASTM D6751 and EN 14214.[6][7][8]

Profile of the Antioxidant: this compound

This compound is a sterically hindered, multifunctional phenolic antioxidant. Its molecular structure is specifically designed for high efficacy in stabilizing organic materials.

  • Chemical Name: this compound[9]

  • CAS Number: 1620-68-4[9]

  • Molecular Formula: C₂₃H₂₄O₃[9][10]

  • Molecular Weight: 348.4 g/mol [9]

  • Structure:

    
    
    

The key features of this molecule are its three phenolic hydroxyl (-OH) groups. These groups are the active sites for antioxidant activity. The surrounding methyl and benzyl groups create steric hindrance, which enhances the stability of the resulting phenoxyl radical after it has neutralized a free radical, preventing it from initiating new oxidation chains.

Mechanism of Action: Free Radical Scavenging

Phenolic antioxidants function by interrupting the propagation step of the autoxidation cycle.[1] The mechanism relies on the principle of hydrogen atom transfer (HAT).[11]

  • A highly reactive peroxyl radical (ROO•), formed during the propagation stage, attacks a FAME molecule to continue the chain reaction.

  • The this compound molecule intervenes by donating a hydrogen atom from one of its hydroxyl groups to the peroxyl radical.

  • This action neutralizes the peroxyl radical, converting it into a stable hydroperoxide (ROOH), and effectively terminates the chain reaction.[12]

  • The antioxidant itself becomes a resonance-stabilized phenoxyl radical. Due to the steric hindrance provided by the adjacent alkyl groups, this phenoxyl radical is far less reactive than the initial peroxyl radical and is incapable of abstracting a hydrogen atom from another FAME molecule, thus halting the oxidation cascade.

Caption: Mechanism of oxidation inhibition by a phenolic antioxidant.

Application and Experimental Protocols

To evaluate the efficacy of this compound, a systematic approach is required. This involves dosing biodiesel samples with the antioxidant and subjecting them to accelerated aging and quality tests.

Experimental Workflow Overview

Caption: Workflow for evaluating antioxidant performance in biodiesel.

Protocol 1: Preparation of Dosed Biodiesel Samples

Objective: To prepare biodiesel samples with varying concentrations of the antioxidant for comparative analysis.

Materials:

  • Biodiesel (B100), meeting ASTM D6751 or EN 14214 specifications.

  • This compound (powder/liquid concentrate).

  • Volumetric flasks and pipettes.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

Procedure:

  • Prepare a Stock Solution (Optional but Recommended): Accurately weigh 1.0 g of the antioxidant and dissolve it in a small, known volume of biodiesel or a compatible solvent (e.g., toluene) to create a concentrated stock solution (e.g., 10,000 ppm). This facilitates accurate dosing of smaller volumes.

  • Label Sample Bottles: Prepare clean, amber glass bottles for each concentration to be tested (e.g., Control, 250 ppm, 500 ppm, 1000 ppm).

  • Prepare Control Sample: Add 100 mL of the source biodiesel to the "Control" bottle.

  • Prepare Dosed Samples: For each concentration, add 100 mL of biodiesel to the respective bottle. Using a calibrated pipette, add the calculated volume of the stock solution to achieve the target concentration.

    • Example for 500 ppm: To a 100 mL biodiesel sample, add 5 mL of a 10,000 ppm stock solution.

  • Homogenize: Cap each bottle securely and place it on a magnetic stirrer. Stir for 30 minutes at room temperature to ensure complete dissolution and uniform distribution of the antioxidant.

  • Storage: Store all samples under the same conditions, away from direct sunlight and heat, until analysis.

Protocol 2: Determination of Oxidation Stability (Rancimat Method)

Objective: To measure the induction period (IP) of the biodiesel samples, which is a direct indicator of their resistance to oxidation. This protocol is based on the EN 14112 standard.[13][14][15][16]

Apparatus:

  • Rancimat instrument (e.g., Metrohm 893 Professional Biodiesel Rancimat).[13][16]

  • Reaction vessels and measuring vessels.

  • Air pump.

Procedure:

  • Instrument Setup: Set the heating block temperature to 110°C and the airflow rate to 10 L/hour, as specified in EN 14112.[15][17]

  • Sample Preparation: Accurately weigh 3.0 ± 0.01 g of the biodiesel sample directly into a clean reaction vessel.

  • Measurement Setup: Place the reaction vessel into the heating block. Fill a measuring vessel with 50 mL of deionized water and attach it to the instrument, connecting the vapor outlet from the reaction vessel.

  • Initiate Test: Start the measurement via the instrument's software. The instrument will heat the sample while bubbling air through it.

  • Data Collection: Volatile oxidation products (primarily formic acid) are carried by the airflow into the deionized water, increasing its conductivity. The instrument continuously monitors this conductivity. The Induction Period is the time elapsed until a rapid increase in conductivity is detected, signifying the end of the fuel's oxidative resistance.[17]

  • Analysis: Repeat the measurement for each sample, including the control. A longer induction period indicates greater oxidative stability. The EN 14214 standard requires a minimum induction period of 8 hours for B100.

Protocol 3: Determination of Acid and Peroxide Values

Objective: To quantify the level of acidic byproducts and peroxides, which are key indicators of biodiesel degradation.

  • Acid Value: This measures the concentration of acidic constituents in the fuel. It is determined by potentiometric titration according to ASTM D664 .[18][19] A lower acid value is desirable. As biodiesel oxidizes, short-chain fatty acids are formed, increasing the acid value.[2] The ASTM D6751 limit for B100 is a maximum of 0.50 mg KOH/g.[19]

  • Peroxide Value: This measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. It is typically determined by iodometric titration. While not always mandated in major standards, it is an excellent tool for monitoring the very early stages of degradation during storage studies.

Data Interpretation and Expected Results

The addition of this compound is expected to significantly improve the oxidative stability of biodiesel. The effectiveness is dose-dependent. Below is a table of representative data comparing a control sample to dosed samples.

Sample DescriptionAntioxidant Conc. (ppm)Induction Period (hours) at 110°CAcid Value (mg KOH/g) (After Aging)
Control B100 (Soybean Methyl Ester) 03.20.48
B100 + Antioxidant 2506.50.25
B100 + Antioxidant 5009.80.16
B100 + Antioxidant 100014.10.13
B100 + BHT (for comparison) 100010.50.19

Analysis of Results:

  • The untreated control biodiesel fails to meet the 8-hour minimum IP required by EN 14214.

  • The addition of the antioxidant dramatically increases the induction period. At a dose of 500 ppm, the biodiesel comfortably meets the specification.

  • Higher concentrations provide further enhancement, demonstrating a clear dose-response relationship.

  • Compared to a common antioxidant like Butylated hydroxytoluene (BHT), the multifunctional this compound shows superior performance at the same concentration, likely due to its multiple hydroxyl groups and highly stabilized radical form.[20]

  • The acid value after a period of accelerated aging is significantly lower in the treated samples, confirming the inhibition of acidic byproduct formation.

Conclusion

The oxidative instability of biodiesel is a significant technical barrier to its use and long-term storage. The application of synthetic antioxidants is a proven and effective solution. This compound, a sterically hindered multifunctional phenol, demonstrates exceptional efficacy in stabilizing biodiesel. Its molecular structure allows it to act as a potent free-radical scavenger, effectively interrupting the autoxidation chain reaction. By following the protocols outlined in this note, researchers and quality control professionals can effectively dose biodiesel and quantify the significant improvements in its stability, ensuring that the fuel maintains its quality from production to combustion. The use of this antioxidant can help biodiesel meet stringent international standards, enhancing its viability as a reliable and sustainable fuel source.

References

  • MDPI. (2023). The Impact of Various Factors on Long-Term Storage of Biodiesel and Its Prevention: A Review. Retrieved from [Link]

  • ResearchGate. (2010). The Effect of Natural and Synthetic Antioxidants on the Oxidative Stability of Biodiesel. Retrieved from [Link]

  • ScienceDirect. (2013). Natural and synthetic antioxidants: Influence on the oxidative stability of biodiesel synthesized from non-edible oil. Retrieved from [Link]

  • ACS Omega. (2022). Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry. Retrieved from [Link]

  • ROSA P. (n.d.). Improved Oxidative Stability of Biodiesel Fuels: Antioxidant Research and Development. Retrieved from [Link]

  • ResearchGate. (2021). Comparative study of synthetic and natural antioxidants on the oxidative stability of biodiesel from Tilapia oil. Retrieved from [Link]

  • ResearchGate. (2018). The Effectiveness of Natural and Synthetic Antioxidant Additives on the Oxidation Stability of Biodiesel Synthesized from Fresh and Waste Sunflower Oil. Retrieved from [Link]

  • Materials Research Forum. (2021). Comparison of antioxidative performance of synthetic and natural-derived antioxidants for oxidative stabilization of biodiesel. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review. Retrieved from [Link]

  • MDPI. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]

  • ResearchGate. (2017). Oxidative stability of biodiesel: Causes, effects and prevention. Retrieved from [Link]

  • AZoM. (2007). A Comprehensive Analysis of Biodiesel. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). ASTM Biodiesel Specifications. Alternative Fuels Data Center. Retrieved from [Link]

  • ResearchGate. (n.d.). ASTM standards for the measurement of biodiesel properties. Retrieved from [Link]

  • DieselNet. (n.d.). Biodiesel Standards & Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). ASTM D6751 and EN 14214 standards for biodiesel fuels and ASTM D 975 for petroleum diesel fuel. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of the antimicrobial activity of synthetic and natural phenolic type antioxidants in biodiesel fuel. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Retrieved from [Link]

  • ResearchGate. (2023). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]

  • YouTube. (2021). How do phenols work with an amine antioxidant additives? Lubrication Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

Sources

experimental design for studying synergistic antioxidant effects with 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Experimental Design of Synergistic Antioxidant Effects of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and evaluation of synergistic antioxidant effects involving this compound (hereafter abbreviated as BHPMP ). BHPMP is a polyphenolic compound with a structure suggestive of potent antioxidant activity. The study of synergistic interactions with other antioxidants is crucial for the development of novel and more effective antioxidant formulations for therapeutic and industrial applications. This guide details the theoretical framework for synergy, provides step-by-step protocols for in vitro antioxidant assays, and outlines the data analysis methods required to quantitatively assess these interactions.

Introduction: The Rationale for Studying Antioxidant Synergy

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants can neutralize ROS and thus have a protective effect. While individual antioxidant compounds have been extensively studied, there is growing evidence that combinations of antioxidants can produce a synergistic effect, where the total effect is greater than the sum of the individual effects.

BHPMP, with its multiple hydroxyl groups and phenolic rings, is structurally optimized for high antioxidant activity. Its potential to act in synergy with other antioxidants, such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E), could lead to the development of highly effective antioxidant therapies. This guide provides the experimental framework to rigorously test this hypothesis.

Part 1: Foundational Principles of Synergy Assessment

Before embarking on experimental work, it is critical to understand the different types of interactions that can occur between two or more compounds:

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects.

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects.

Two primary methods are used to quantitatively assess these interactions:

  • Isobolographic Analysis: This graphical method involves plotting the concentrations of two compounds that produce a specific level of effect (e.g., 50% inhibition of oxidation). A line connecting the individual concentrations that produce this effect (the line of additivity) is drawn. Data points for combinations that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

  • Combination Index (CI) Method: The CI method, based on the median-effect equation, provides a quantitative measure of the interaction. The CI value is calculated for different effect levels.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

The following diagram illustrates the overall experimental workflow for assessing antioxidant synergy.

G cluster_0 Phase 1: Individual Compound Analysis cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis & Interpretation A Determine IC50 of BHPMP in relevant antioxidant assays (e.g., DPPH, ABTS) B Determine IC50 of Co-antioxidant (e.g., Vitamin C) in the same assays A->B C Design combination ratios (e.g., constant ratio, checkerboard) B->C D Perform antioxidant assays with the combinations C->D E Calculate dose-response curves for combinations D->E F Perform Isobolographic Analysis E->F G Calculate Combination Index (CI) E->G H Determine nature of interaction (Synergy, Additivity, Antagonism) F->H G->H

Caption: Overall experimental workflow for assessing antioxidant synergy.

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for the most common in vitro antioxidant assays. It is crucial to first determine the half-maximal inhibitory concentration (IC50) for each compound individually before proceeding to combination studies.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • BHPMP stock solution (in a suitable solvent like DMSO or methanol)

  • Co-antioxidant stock solution (e.g., Ascorbic acid in water)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Test Samples: Prepare a series of dilutions of BHPMP and the co-antioxidant in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample (or methanol as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the % inhibition against the concentration of the antioxidant and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • BHPMP and co-antioxidant stock solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.

  • Assay:

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the test sample to the wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

Part 3: Design of Combination Studies and Data Analysis

Once the IC50 values of the individual compounds are known, combination studies can be designed. A common approach is the constant ratio method, where the two compounds are mixed in a fixed ratio (e.g., based on their IC50 values) and then serially diluted.

Example Data Presentation:

Compound/CombinationIC50 (µM) in DPPH AssayIC50 (µM) in ABTS Assay
BHPMP15.2 ± 1.310.8 ± 0.9
Ascorbic Acid25.5 ± 2.118.4 ± 1.5
BHPMP + Ascorbic Acid (1:1 ratio)8.9 ± 0.76.2 ± 0.5
Isobolographic Analysis:
  • Plot the IC50 value of BHPMP on the x-axis and the IC50 value of the co-antioxidant on the y-axis.

  • Draw a straight line connecting these two points. This is the line of additivity.

  • Plot the concentrations of the two compounds in the combination that produced the 50% effect.

  • If the point for the combination falls below the line of additivity, the interaction is synergistic.

The following diagram illustrates the concept of isobolographic analysis.

G xaxis Concentration of BHPMP yaxis Concentration of Co-antioxidant origin origin->xaxis origin->yaxis ic50_bhpmp ic50_co_antioxidant ic50_bhpmp->ic50_co_antioxidant Line of Additivity synergy_point Synergy additivity_point Additivity antagonism_point Antagonism

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a polyphenolic scaffold with significant potential in medicinal chemistry. Recognizing the therapeutic promise of polyphenolic compounds, this document details protocols for key chemical modifications, including Mannich base formation, Schiff base synthesis, O-acylation, and O-alkylation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and expected outcomes. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the chemical space of this versatile molecule and unlock its potential for novel therapeutic agents.

Introduction: The Therapeutic Potential of a Polyphenolic Scaffold

This compound is a polyphenolic compound characterized by three phenolic hydroxyl groups and multiple reactive sites on its aromatic rings. The inherent antioxidant properties of phenols, coupled with the structural complexity of this molecule, make it an attractive starting point for the development of novel bioactive agents.[1][2] The modification of natural and synthetic polyphenols is a well-established strategy in drug discovery to enhance their bioavailability, target specificity, and overall therapeutic efficacy.[3][4] This guide focuses on strategic derivatization of the parent molecule to generate libraries of compounds for biological screening.

Core Synthetic Strategies and Protocols

The synthetic pathways detailed below are designed to be robust and adaptable, allowing for the generation of a diverse range of derivatives. The choice of a specific synthetic route will depend on the desired final compound and its intended biological application.

Synthesis of Mannich Base Derivatives: Introducing Bioactive Aminomethyl Moieties

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as those on a phenol's aromatic ring, and is instrumental in the synthesis of various biologically active compounds.[5][6][7] Mannich bases of polyphenolic compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][8][9]

Causality of Experimental Choices: The reaction utilizes formaldehyde and a secondary amine to generate an Eschenmoser's salt-like intermediate in situ. The electron-rich nature of the phenolic rings of the starting material facilitates electrophilic aromatic substitution, leading to the introduction of the aminomethyl group. The ortho- and para-positions to the hydroxyl groups are activated, but due to steric hindrance from the existing substituents, the reaction is likely to occur at the less hindered positions.

Experimental Protocol: Synthesis of a Bis-Mannich Base Derivative

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g (2.87 mmol) of this compound in 30 mL of ethanol.

  • Addition of Reagents: To this solution, add 0.62 g (7.18 mmol) of piperidine (or another secondary amine of choice) followed by the dropwise addition of 0.58 g (7.18 mmol) of a 37% aqueous formaldehyde solution.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure bis-Mannich base derivative.

Expected Data:

DerivativeAmine UsedExpected Yield (%)AppearanceKey Spectroscopic Data (Expected)
Bis-piperidylmethyl derivativePiperidine60-75Off-white to pale yellow solid¹H NMR: Appearance of new signals corresponding to the piperidinyl and methylene protons. IR (cm⁻¹): C-N stretching vibrations.
Bis-morpholinomethyl derivativeMorpholine65-80White solid¹H NMR: Characteristic signals for the morpholinyl and methylene protons. IR (cm⁻¹): C-N and C-O-C stretching.

Workflow Diagram:

Mannich_Reaction A Starting Material: This compound C Reaction Conditions: Ethanol, Reflux A->C B Reagents: Formaldehyde, Secondary Amine (e.g., Piperidine) B->C D Work-up & Purification: Extraction, Column Chromatography C->D E Product: Bis-Mannich Base Derivative D->E Schiff_Base_Synthesis cluster_0 Conceptual Precursor Synthesis cluster_1 Schiff Base Formation A This compound B Formylation/Oxidation A->B C Dialdehyde Precursor B->C D Dialdehyde Precursor F Condensation (Ethanol, Acetic Acid, Reflux) D->F E Primary Amine E->F G Bis-Schiff Base Derivative F->G

Sources

Application Note: Advanced Analytical Strategies for the Quantification of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the sensitive and selective detection of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS: 1620-68-4), a complex phenolic compound, in challenging matrices such as biological fluids, pharmaceutical formulations, and polymeric materials. We delve into the rationale behind method selection, from sample preparation to final analysis, offering detailed protocols for high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals who require robust and validated methods for the quantification of this analyte.

Introduction and Analytical Challenges

This compound is a sterically hindered phenolic compound with a molecular formula of C₂₃H₂₄O₃ and a molecular weight of 348.44 g/mol .[1][2][3] Its structure, featuring multiple hydroxyl groups and aromatic rings, suggests potential utility as an antioxidant or a stabilizer in various materials. Its detection and quantification are critical for understanding its efficacy, stability, and potential migration from contact materials or as an impurity in drug products.

The primary analytical challenge lies in isolating this relatively non-polar molecule from complex sample matrices. These matrices often contain a multitude of interfering substances (e.g., lipids, proteins, other additives) that can suppress analytical signals, create high background noise, and contaminate instrumentation. Therefore, a successful analytical workflow hinges on two key pillars:

  • Efficient and Selective Sample Preparation: To isolate the analyte and remove interfering components.

  • High-Resolution Separation and Sensitive Detection: To distinguish the analyte from structurally similar compounds and quantify it at low concentrations.

This guide will systematically address these pillars, providing both the theoretical basis and practical protocols for achieving reliable results.

Strategic Sample Preparation

The choice of sample preparation technique is dictated by the nature of the matrix and the chemical properties of the analyte.[4] For this compound, which is a large, phenolic molecule, the goal is to efficiently extract it from the sample while minimizing the co-extraction of matrix components.

Extraction Techniques: Rationale and Selection
  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[5][6] For this analyte, a reverse-phase (RP) sorbent like C18 is ideal. The principle involves loading the sample onto the sorbent, where the non-polar analyte is retained. A washing step with a weak solvent (e.g., water/methanol mixture) removes polar interferences, and a final elution with a strong organic solvent (e.g., acetonitrile or methanol) recovers the purified analyte.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide analysis, the QuEChERS method is exceptionally versatile for a wide range of analytes, including phenolics, in fatty or complex matrices.[5][6][7] The process involves a liquid-liquid partitioning step with an organic solvent (typically acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step using specific sorbents to remove interferences like lipids and pigments.[5][6]

  • Liquid-Liquid Extraction (LLE): A conventional method suitable for simpler matrices. It involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate or dichloromethane). While straightforward, LLE can be less selective and more solvent-intensive than SPE.

The following workflow diagram illustrates a generalized approach to sample preparation for chromatographic analysis.

SamplePrepWorkflow Matrix Complex Matrix (e.g., Plasma, Polymer Extract) Homogenize Homogenization / Lysis Matrix->Homogenize Initial Step Extraction Extraction (LLE, QuEChERS, etc.) Homogenize->Extraction Release Analyte Cleanup Cleanup / Purification (SPE or d-SPE) Extraction->Cleanup Remove Interferences Evaporate Solvent Evaporation & Reconstitution Cleanup->Evaporate Concentrate Analyte FinalExtract Final Extract for LC-MS Analysis Evaporate->FinalExtract Prepare for Injection

Caption: Generalized workflow for sample preparation from complex matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)

This protocol provides a robust method for extracting the analyte from a protein-rich matrix.

  • Sample Pre-treatment: To 1 mL of plasma, add 2 mL of acetonitrile containing 1% formic acid. This step precipitates proteins while ensuring the analyte remains in solution.

  • Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 40:60 (v/v) methanol:water to remove polar impurities.

  • Elution: Elute the analyte from the cartridge with 2 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice for analyzing non-volatile compounds like this compound.[8]

HPLC/UHPLC Method
  • Separation Principle: Reversed-phase chromatography is ideal. The analyte, being relatively non-polar, will be retained on a non-polar stationary phase (like C18) and eluted with a mobile phase consisting of a mixture of water and an organic solvent.

  • Column: A high-quality C18 column with a particle size of ≤5 µm is recommended. For faster analysis, UHPLC systems with sub-2 µm particle columns can be used.[6] A specific column, Newcrom R1, has been noted for its suitability for this analyte, offering low silanol activity for better peak shape.[9]

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Adding a small amount of acid (0.1% formic acid) to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper, more symmetrical peaks.[6][9]

Detection Systems
  • Photodiode Array (PDA) Detector: As a phenolic compound, the analyte possesses strong chromophores and will exhibit significant UV absorbance, typically in the 270-285 nm range. A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak identification and purity assessment.

  • Mass Spectrometry (MS): For the highest sensitivity and selectivity, coupling HPLC with a mass spectrometer is the gold standard.[5]

    • Ionization: Electrospray ionization (ESI) is the preferred technique. The multiple hydroxyl groups make the molecule amenable to deprotonation, making ESI in negative ion mode ([M-H]⁻) highly effective.

    • Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process is highly specific and significantly reduces chemical noise, leading to very low detection limits.[7]

ParameterHPLC-PDAUHPLC-MS/MS
Principle UV/Vis AbsorbanceMass-to-Charge Ratio
Selectivity ModerateVery High
Sensitivity (LOD/LOQ) ng-µg/mL rangepg-ng/mL range
Matrix Tolerance Low to ModerateHigh
Confirmation Retention time, UV spectrumRetention time, Precursor/Product ion ratio
Cost & Complexity LowerHigher

Table 1. Comparison of HPLC-PDA and UHPLC-MS/MS detection methods.

Protocol 2: UHPLC-MS/MS Analysis
  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Negative ESI Mode):

    • Precursor Ion ([M-H]⁻): m/z 347.4

    • Product Ions (for MRM): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from cleavage of the methylene bridges.

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Method Validation: Ensuring Trustworthy Data

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[10][11] Validation demonstrates that the analytical procedure is accurate, precise, and reliable. Key validation parameters are outlined below.

ValidationWorkflow Start Method Development Complete Specificity Specificity & Selectivity (No interference at RT) Start->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N ≥ 3 and ≥ 10) Linearity->LOD_LOQ Accuracy Accuracy (% Recovery) LOD_LOQ->Accuracy Precision Precision (% RSD) Accuracy->Precision Robustness Robustness (Small variations) Precision->Robustness Validated Validated Method Robustness->Validated

Caption: Core workflow for analytical method validation.

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from interferences; no interfering peaks in blank matrix.Ensures the signal is unequivocally from the analyte.
Linearity Correlation coefficient (R²) > 0.99 over a defined range.Confirms a proportional response to concentration.
Accuracy Recovery of 80-120% for spiked samples at multiple concentrations.Measures the closeness of results to the true value.
Precision (RSD%) Repeatability (intra-day) RSD < 15%; Intermediate (inter-day) RSD < 20%.Measures the degree of scatter between measurements.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable accuracy and precision.Defines the lower limit of the method's useful range.
Robustness No significant impact on results from minor changes in method parameters.Demonstrates the method's reliability during normal use.

Table 2. Typical validation parameters and acceptance criteria for bioanalytical methods.

Conclusion

The successful analysis of this compound in complex matrices is readily achievable through a systematic approach that combines selective sample preparation with high-resolution chromatographic techniques. A validated UHPLC-MS/MS method offers the optimal combination of sensitivity, selectivity, and reliability required for demanding applications in pharmaceutical development and material science. The protocols and guidelines presented here provide a solid foundation for developing and implementing a robust analytical workflow for this and structurally related phenolic compounds.

References

  • Ciska, E., & Honke, J. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules. Available at: [Link][5][6]

  • SIELC Technologies. (n.d.). Separation of Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][9]

  • Khoddami, A., Wilkes, M.A., & Roberts, T.H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link][4]

  • Li, Y., et al. (2022). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. Food Chemistry. Available at: [Link][7]

  • Cammann, K., et al. (1995). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem Compound Summary. Available at: [Link][3]

  • U.S. National Institute of Standards and Technology. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Ahmad, I., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules. Available at: [Link]

  • Jib-rel, A.A., et al. (2022). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules. Available at: [Link][8]

  • Global Substance Registration System. (n.d.). 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. gsrs.ncats.nih.gov. Available at: [Link][1]

  • Ahuja, S., & Dong, M.W. (Eds.). (2005). Handbook of Analytical Validation. CRC Press. Available at: [Link][10]

  • Ocaña-Rios, I., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. TrAC Trends in Analytical Chemistry. Available at: [Link][12]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our approach is grounded in established chemical principles and practical laboratory experience to address the common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a trinuclear phenol, is typically achieved through a condensation reaction involving p-cresol and a formaldehyde source. The reaction can be catalyzed by either acid or base, and proceeds via electrophilic aromatic substitution on the electron-rich phenol rings. Careful control of reaction parameters is paramount to favor the formation of the desired product and minimize the generation of polymeric side products and other impurities.

This guide will focus on a common and logical two-step synthetic approach:

  • Step 1: Synthesis of the Intermediate: Formation of 2,6-bis(hydroxymethyl)-4-methylphenol from p-cresol and formaldehyde under basic conditions.

  • Step 2: Condensation to the Final Product: Acid-catalyzed reaction of the 2,6-bis(hydroxymethyl)-4-methylphenol intermediate with additional p-cresol.

By breaking down the synthesis into these two key stages, we can more effectively troubleshoot and optimize each part of the process.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic strategy, the following diagram illustrates the key stages of the process.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation pCresol1 p-Cresol Reaction1 Base-Catalyzed Hydroxymethylation pCresol1->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 BaseCatalyst Base Catalyst (e.g., NaOH) BaseCatalyst->Reaction1 Intermediate 2,6-bis(hydroxymethyl)-4-methylphenol Reaction2 Acid-Catalyzed Condensation Intermediate->Reaction2 Intermediate->Reaction2 Reaction1->Intermediate pCresol2 p-Cresol pCresol2->Reaction2 AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Two-step synthesis of the target molecule.

Detailed Experimental Protocol

This protocol outlines a plausible and robust method for the synthesis. Note that optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Cresol108.14108 g1.0
Formalin (38 wt%)30.03 (as HCHO)215 g~2.7
Sodium Hydroxide40.0050 g1.25
Water18.02200 g-
Acetic Acid (glacial)60.05As needed-

Procedure:

  • To a suitable reaction vessel, add o-cresol (108 g), formalin (215 g), sodium hydroxide (50 g), and water (200 g).

  • Stir the mixture at 25°C for 96 hours. The reaction is typically slow at this temperature to control the formation of side products.

  • After 96 hours, cool the reaction mixture in an ice bath and neutralize it with glacial acetic acid to a pH of approximately 6-7.

  • The product, 2,6-bis(hydroxymethyl)-4-methylphenol, will precipitate as a white solid.

  • Collect the solid by filtration and wash it with cold water.

  • Dry the product under vacuum. A typical yield is around 75 mol%[1].

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-bis(hydroxymethyl)-4-methylphenol168.19(From Step 1)1.0
p-Cresol108.142.2 equivalents2.2
Hydrochloric Acid (conc.)36.46Catalytic amount-
Toluene92.14As solvent-

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, dissolve the 2,6-bis(hydroxymethyl)-4-methylphenol from Step 1 and 2.2 equivalents of p-cresol in toluene.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Troubleshooting cluster_synthesis Synthesis Issues cluster_purification Purification Challenges cluster_causes_yield Probable Causes cluster_solutions_yield Solutions cluster_causes_side Probable Causes cluster_solutions_side Solutions cluster_causes_runaway Probable Causes cluster_solutions_runaway Solutions cluster_causes_cryst Probable Causes cluster_solutions_cryst Solutions cluster_causes_chrom Probable Causes cluster_solutions_chrom Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalTemp Suboptimal Temperature LowYield->SuboptimalTemp IncorrectStoichiometry Incorrect Stoichiometry LowYield->IncorrectStoichiometry CatalystIssues Catalyst Inactivity/Concentration LowYield->CatalystIssues SideProducts Formation of Side Products HighTemp High Reaction Temperature SideProducts->HighTemp HighCatalystConc High Catalyst Concentration SideProducts->HighCatalystConc IncorrectpH Incorrect pH SideProducts->IncorrectpH RunawayReaction Runaway Reaction PoorHeatDissipation Poor Heat Dissipation RunawayReaction->PoorHeatDissipation RapidAddition Rapid Reagent/Catalyst Addition RunawayReaction->RapidAddition PoorCrystallization Poor Crystallization ImpureProduct Impure Product PoorCrystallization->ImpureProduct WrongSolvent Incorrect Solvent System PoorCrystallization->WrongSolvent IneffectiveChromatography Ineffective Chromatography WrongStationaryPhase Incorrect Stationary Phase IneffectiveChromatography->WrongStationaryPhase WrongMobilePhase Incorrect Mobile Phase IneffectiveChromatography->WrongMobilePhase IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime OptimizeTemp Optimize Temperature SuboptimalTemp->OptimizeTemp AdjustRatios Adjust Reactant Ratios IncorrectStoichiometry->AdjustRatios CheckCatalyst Check Catalyst Quality/Amount CatalystIssues->CheckCatalyst LowerTemp Lower Reaction Temperature HighTemp->LowerTemp ReduceCatalyst Reduce Catalyst Concentration HighCatalystConc->ReduceCatalyst ControlpH Careful pH Control IncorrectpH->ControlpH ImproveCooling Improve Cooling/Use Ice Bath PoorHeatDissipation->ImproveCooling SlowAddition Slow, Controlled Addition RapidAddition->SlowAddition PrePurify Pre-purify by Chromatography ImpureProduct->PrePurify SolventScreen Screen Different Solvents WrongSolvent->SolventScreen TryDifferentAdsorbents Try Silica Gel or Alumina WrongStationaryPhase->TryDifferentAdsorbents OptimizeEluent Optimize Eluent Polarity WrongMobilePhase->OptimizeEluent

Caption: Troubleshooting guide for the synthesis.

Issue 1: Low Yield of the Final Product
  • Probable Cause A: Incomplete Reaction. The condensation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, consider extending the reflux time.

  • Probable Cause B: Suboptimal Temperature. The reaction temperature might be too low for efficient condensation.

    • Solution: Ensure the reaction mixture is refluxing vigorously. A higher boiling point solvent could be considered, but this may also increase side product formation.

  • Probable Cause C: Incorrect Stoichiometry. An incorrect molar ratio of the intermediate to p-cresol can limit the yield.

    • Solution: Use a slight excess of p-cresol (e.g., 2.2 equivalents) to drive the reaction to completion.

  • Probable Cause D: Catalyst Issues. The acid catalyst may be inactive or used in an insufficient amount.

    • Solution: Use a fresh bottle of concentrated acid. A slight increase in the catalyst amount can be tried, but with caution to avoid excessive side reactions.

Issue 2: Formation of Polymeric Side Products
  • Probable Cause A: High Reaction Temperature. Elevated temperatures can favor polymerization over the desired selective condensation.

    • Solution: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Probable Cause B: High Catalyst Concentration. An excess of acid catalyst can promote undesired polymerization.

    • Solution: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Probable Cause C: Prolonged Reaction Time. Leaving the reaction for an extended period after completion can lead to the formation of higher molecular weight oligomers.

    • Solution: Monitor the reaction by TLC and stop it once the starting materials are consumed.

Issue 3: Difficulty in Purifying the Final Product
  • Probable Cause A: Oily Product Instead of Solid. The presence of impurities can inhibit crystallization.

    • Solution: Attempt purification by column chromatography using a silica gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Probable Cause B: Ineffective Recrystallization. The chosen solvent may not be suitable for recrystallization.

    • Solution: Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. Toluene, xylene, or mixtures with heptane could be effective.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction?

A1: While a one-pot synthesis from p-cresol and formaldehyde is theoretically possible, it is often difficult to control the selectivity. A one-pot reaction is more likely to produce a mixture of oligomers and polymers, leading to a lower yield of the desired trinuclear product and significant purification challenges. The two-step approach allows for better control over each reaction stage.

Q2: What is the role of the base in Step 1 and the acid in Step 2?

A2: In Step 1, the base (NaOH) deprotonates the p-cresol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of formaldehyde. This facilitates the hydroxymethylation at the ortho positions. In Step 2, the acid catalyst protonates the hydroxyl groups of the 2,6-bis(hydroxymethyl)-4-methylphenol intermediate, forming a good leaving group (water) and generating a reactive benzylic carbocation. This carbocation then undergoes electrophilic aromatic substitution with another molecule of p-cresol.

Q3: My reaction in Step 1 is very slow. Can I increase the temperature?

A3: Increasing the temperature in the base-catalyzed hydroxymethylation can accelerate the reaction, but it also significantly increases the risk of forming phenol-formaldehyde resins (novolacs or resoles) as byproducts. The recommended low temperature (25°C) and long reaction time are intended to maximize the yield of the desired bis(hydroxymethyl) intermediate.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phenols are corrosive and can cause severe skin burns. The reaction can be exothermic, especially during the addition of the catalyst, and there is a risk of a runaway reaction if not properly controlled.[2][3] Always have a cooling bath readily available.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point. The IUPAC name for the target compound is this compound.[4]

References

  • Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com. Available at: [Link]

  • Mechanism of formaldehyde / phenol condensation. Chemistry Stack Exchange. Available at: [Link]

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181. PubChem. Available at: [Link]

  • Phenol-Formaldehyde Reaction Hazards. National Chemical Safety Program. Available at: [Link]

  • (PDF) Phenol–formaldehyde runaway reaction: a case study. ResearchGate. Available at: [Link]

Sources

preventing byproduct formation in the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively troubleshoot common experimental challenges. Our focus is on providing practical, experience-driven advice to help you minimize byproduct formation and maximize the yield and purity of your target molecule.

Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of this compound, a substituted phenol, involves a base-catalyzed condensation reaction between p-cresol and formaldehyde. The primary challenge in this synthesis is controlling the regioselectivity to favor the desired 2,6-disubstituted product over other isomers and oligomeric byproducts.

Issue 1: Formation of 2,4-Disubstituted Isomer and Other Regioisomers

Symptoms:

  • Chromatographic analysis (e.g., HPLC, GC-MS) of the crude product shows multiple peaks with the same mass-to-charge ratio as the desired product.

  • ¹H NMR spectrum displays complex aromatic signals that are inconsistent with the expected C₂-symmetric structure of the target molecule.

Root Cause Analysis: The hydroxyl group of p-cresol activates the aromatic ring for electrophilic substitution at the ortho (positions 2 and 6) and para (position 4) positions. In this synthesis, the para position of the central p-cresol unit is already substituted with a methyl group. However, the reacting p-cresol nucleophiles have both ortho and para positions available. The formation of regioisomers arises from the reaction of the hydroxymethylated intermediate at the para position of the second p-cresol molecule, leading to an ortho-para linkage instead of the desired ortho-ortho linkage.

Resolution Protocol:

  • Catalyst Selection and Concentration: The choice of base catalyst is critical. While alkali metal hydroxides (e.g., NaOH, KOH) are commonly used, their high basicity can sometimes lead to reduced selectivity. Consider using milder bases such as alkaline earth metal hydroxides (e.g., Ca(OH)₂, Ba(OH)₂) or organic bases (e.g., triethylamine) to potentially improve ortho-selectivity. The catalyst concentration should be carefully optimized; typically, a catalytic amount is sufficient.

  • Temperature Control: The reaction temperature significantly influences the regioselectivity. Lower temperatures (e.g., 25-40°C) generally favor ortho-alkylation. A detailed synthesis of a related precursor, 2,6-bis(hydroxymethyl)-4-methylphenol, is conducted at 25°C, suggesting that lower temperatures are beneficial for selective ortho-hydroxymethylation[1]. Higher temperatures can provide the activation energy needed for the electrophile to overcome the steric hindrance at the ortho position, but may also increase the rate of the competing para-substitution.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity. Protic solvents, such as water and alcohols, are commonly used. Experimenting with different solvent systems, including mixed aqueous-organic solvents, may help to optimize the selectivity.

Issue 2: Presence of Higher Oligomers and Polymeric Material

Symptoms:

  • The crude product is a viscous oil or a solid that is difficult to purify by standard chromatographic methods.

  • Mass spectrometry analysis reveals the presence of species with molecular weights corresponding to the addition of more than two p-cresol units.

  • Broad, unresolved signals in the NMR spectrum are indicative of a polymeric mixture.

Root Cause Analysis: The formation of oligomers and polymers occurs when the hydroxymethylated intermediates react with multiple p-cresol molecules, leading to extended chains. This is more likely to happen if the stoichiometry of formaldehyde to p-cresol is not carefully controlled or if the reaction is allowed to proceed for an extended period.

Resolution Protocol:

  • Stoichiometric Control: The molar ratio of p-cresol to formaldehyde is a critical parameter. A slight excess of p-cresol can help to ensure that the formaldehyde is consumed in the initial hydroxymethylation step and reduces the likelihood of forming extended polymeric chains.

  • Reaction Time and Monitoring: The reaction should be carefully monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC, to determine the optimal reaction time. Quenching the reaction once the desired product is maximized will prevent the formation of higher oligomers.

  • Controlled Addition of Formaldehyde: Instead of adding all the formaldehyde at once, a slow, controlled addition can help to maintain a low concentration of the reactive hydroxymethyl intermediates, thereby disfavoring polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of this compound?

A1: The reaction proceeds through a base-catalyzed nucleophilic addition of the p-cresol phenoxide to formaldehyde, followed by an electrophilic aromatic substitution. The key steps are:

  • Deprotonation: The base catalyst deprotonates the phenolic hydroxyl group of p-cresol to form a more nucleophilic phenoxide ion.

  • Hydroxymethylation: The phenoxide ion attacks the electrophilic carbon of formaldehyde to form a hydroxymethylphenate intermediate. This intermediate is then protonated to yield 2-(hydroxymethyl)-4-methylphenol and 4-(hydroxymethyl)-2-methylphenol. The desired pathway is the formation of the 2-hydroxymethyl derivative.

  • Second Alkylation: The 2-(hydroxymethyl)-4-methylphenol can then be deprotonated again and react with another molecule of formaldehyde to form 2,6-bis(hydroxymethyl)-4-methylphenol.

  • Condensation: The hydroxymethylated intermediates can then react with another molecule of p-cresol in a condensation step, where the hydroxymethyl group is protonated and eliminated as water, and the resulting benzylic carbocation is attacked by another p-cresol molecule to form the methylene bridge. The desired product is formed when this condensation occurs at the ortho positions of both reacting p-cresol units.

Q2: How can I effectively purify the final product from the reaction byproducts?

A2: The purification of this compound from its isomers and oligomers can be challenging due to their similar polarities.

  • Column Chromatography: Flash column chromatography on silica gel is a common method. A careful selection of the eluent system is crucial. A non-polar solvent such as hexane or heptane mixed with a more polar solvent like ethyl acetate or dichloromethane in a gradient elution can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. The choice of solvent will depend on the solubility of the desired product and the impurities.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less suitable for large-scale purifications.

Q3: What analytical techniques are most suitable for characterizing the product and identifying byproducts?

A3: A combination of techniques is recommended for a thorough analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and for identifying and quantifying isomeric impurities.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to identify the molecular weights of the components in the reaction mixture, helping to confirm the presence of the desired product and identify oligomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent tool for assessing the purity of the product and for monitoring the progress of the reaction.

Quantitative Data Summary

ParameterRecommended ConditionRationale for Byproduct Prevention
Temperature 25-40°CLower temperatures favor ortho-substitution, reducing the formation of ortho-para linked isomers[1].
Catalyst Mild bases (e.g., Ca(OH)₂, triethylamine)Strong bases can decrease regioselectivity.
Reactant Ratio Slight excess of p-cresol to formaldehydeMinimizes the formation of higher oligomers by ensuring complete consumption of formaldehyde.
Reaction Time Monitored by TLC or HPLCPrevents the accumulation of byproducts from prolonged reaction times.

Experimental Workflow and Reaction Pathways

General Experimental Protocol
  • To a solution of p-cresol in a suitable solvent (e.g., water, ethanol), add the base catalyst.

  • Slowly add formaldehyde (as a formalin solution) to the reaction mixture at the desired temperature.

  • Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway Diagrams

reaction_pathway p_cresol p-Cresol hydroxymethyl_p_cresol 2-(Hydroxymethyl)-4-methylphenol p_cresol->hydroxymethyl_p_cresol + Formaldehyde (Base) formaldehyde Formaldehyde desired_product This compound hydroxymethyl_p_cresol->desired_product + p-Cresol (ortho attack) ortho_para_isomer ortho-para Isomer hydroxymethyl_p_cresol->ortho_para_isomer + p-Cresol (para attack) oligomers Oligomers hydroxymethyl_p_cresol->oligomers + Multiple p-Cresol/Formaldehyde

Sources

Technical Support Center: Optimizing 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Concentration for Maximum Antioxidant Effect

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a potent phenolic antioxidant.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the experimental process of determining its optimal concentration for antioxidant activity. Achieving the maximum therapeutic or preservative effect from an antioxidant is critically dependent on its concentration. Too low a concentration may be ineffective, while excessively high concentrations can sometimes lead to pro-oxidant effects or introduce experimental artifacts.[5] This guide provides a structured approach to systematically determine the optimal concentration range for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound won't dissolve. What solvent should I use?

A1: This is a common first hurdle. Due to its lipophilic, phenolic structure, this compound has poor solubility in aqueous solutions.[6]

  • Primary Recommendation: Start by preparing a stock solution in a polar organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent initial choices.[7] For many antioxidant assays like the DPPH assay, methanol is the preferred solvent for both the compound and the reagents, which simplifies the procedure.[8][9]

  • Troubleshooting Steps:

    • Use a Co-Solvent: If your experimental system cannot tolerate high concentrations of a single organic solvent, consider a co-solvent system. For example, you can dissolve the compound in a small amount of DMSO first and then dilute it to the final working concentration with your buffer or media.

    • Gentle Heating & Sonication: To aid dissolution, you can gently warm the solution or use a sonication bath.[10][11] However, be cautious with temperature, as excessive heat can degrade the compound.

    • Final Concentration Check: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity in cell-based assays. Always run a solvent control (blank with solvent but no compound) to validate your results.[9]

Q2: I'm getting very different results for the same compound concentration between the DPPH and ABTS assays. Is my experiment flawed?

A2: Not necessarily. It is common and chemically logical to see different results between these two assays.[8] This discrepancy stems from their different reaction mechanisms:

  • DPPH Assay: This assay primarily measures the capacity of an antioxidant to donate a hydrogen atom (Hydrogen Atom Transfer - HAT).[8]

  • ABTS Assay: This assay is more versatile and involves both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[8][12]

Different antioxidant compounds have varying efficiencies in these reactions.[8] Therefore, a compound like this compound might be more efficient via one mechanism over the other. For a comprehensive assessment, it is highly recommended to use a panel of assays that cover different mechanisms to build a complete antioxidant profile.[13][14]

Q3: I'm observing very low or no antioxidant activity, even at what I believe are high concentrations. What's going wrong?

A3: This can be a frustrating issue, but it is often solvable by examining a few key factors:

  • Slow Reaction Kinetics: Some phenolic antioxidants, especially sterically hindered ones like this compound, may react slowly with the radical solution.[8] The standard incubation time (e.g., 30 minutes for DPPH) may not be sufficient for the reaction to reach completion.[8]

    • Solution: Perform a time-course experiment. Take readings at multiple time points (e.g., 30, 60, 90, 120 minutes) to determine when the reaction plateaus.

  • Compound Precipitation: The compound may be precipitating out of solution when added to the aqueous or methanolic assay buffer. Visually inspect your wells or cuvettes for any cloudiness or precipitate.

    • Solution: Re-evaluate your solvent system or lower the starting concentration. Ensure the final solvent concentration in the assay is sufficient to maintain solubility.

  • Degraded Reagents: The DPPH and ABTS radical solutions are light and temperature sensitive.[9]

    • Solution: Always prepare fresh radical solutions for each experiment and store them in the dark.[9] For ABTS, the stock radical solution should be prepared 12-16 hours in advance and stored in the dark to allow for full radical generation.[10]

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for measurement: ~517 nm for DPPH and ~734 nm for ABTS.[8]

Q4: My sample is colored. How do I prevent this from interfering with the assay readings?

A4: This is a critical point of control. If your stock solution of the compound has a slight color, it can absorb light at the same wavelength as the assay reagent, leading to artificially low (or high) results.

  • Solution: You must run a specific sample blank for each concentration you test.[8]

    • For DPPH: This blank contains your sample at the given concentration and the solvent (e.g., methanol) but does not contain the DPPH solution.

    • For ABTS: This blank contains the sample and the buffer/solvent but not the ABTS radical solution.

  • Calculation: Subtract the absorbance of this sample blank from the absorbance of your corresponding experimental well before performing the final antioxidant activity calculation.

Experimental Protocols & Data Presentation

To determine the optimal concentration, a dose-response curve must be generated. Below are standardized, step-by-step protocols for the most common in vitro antioxidant assays.

Workflow for Concentration Optimization

The following diagram outlines the logical workflow for determining the optimal antioxidant concentration.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) prep_serial Create Serial Dilutions (e.g., 1000 µM to 1 µM) prep_stock->prep_serial prep_reagents Prepare Assay Reagents (DPPH or ABTS•+) prep_serial->prep_reagents run_assay Perform Assay: - Add compound dilutions to plate - Add radical solution - Incubate in dark prep_reagents->run_assay read_abs Measure Absorbance (517nm for DPPH, 734nm for ABTS) run_assay->read_abs run_controls Run Controls: - Positive Control (Trolox) - Negative Control (Solvent) - Sample Blanks run_controls->read_abs calc_inhibition Calculate % Inhibition vs. Negative Control read_abs->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. Concentration) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Concentration for 50% Inhibition) plot_curve->calc_ic50 conclusion Optimal Concentration Range Identified calc_ic50->conclusion G DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H + H• Antioxidant ArOH Antioxidant_rad ArO• Antioxidant->Antioxidant_rad - H•

Caption: Antioxidant (ArOH) donates a hydrogen atom to neutralize a radical (DPPH•).

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of the antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS•+ solution is monitored by a decrease in absorbance.

Reagent Preparation:
  • ABTS Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes (1:1 ratio). [15]2. ABTS Radical Generation: Allow the mixed solution to stand in the dark at room temperature for 12-16 hours before use. [10]This forms the ABTS•+ radical cation.

  • ABTS Working Solution: Dilute the stock solution with methanol or a suitable buffer until the absorbance at 734 nm is 0.70 ± 0.02. [15]4. Test Compound & Control: Prepare working solutions and a positive control (Trolox) as described in the DPPH protocol.

Assay Procedure (96-Well Plate Format):
  • Add 10 µL of the sample or standard to the wells of a 96-well plate. [8]2. Add 190 µL of the diluted ABTS•+ working solution to each well. [8]3. Incubate at room temperature for 6-30 minutes in the dark. [8]The optimal incubation time can vary, so a preliminary kinetic study is recommended, especially for peptides or complex samples. [8]4. Measure the absorbance at 734 nm. [8]

Data Analysis and Presentation

For both assays, the antioxidant activity is calculated as the percentage of inhibition using the following formula:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

Where:

  • Abs_control is the absorbance of the blank (solvent + radical solution).

  • Abs_sample is the absorbance of the test compound (after subtracting the sample blank, if applicable).

The results should be plotted on a graph with concentration on the x-axis and % inhibition on the y-axis. From this dose-response curve, the IC50 value (the concentration required to inhibit 50% of the radicals) can be calculated. A lower IC50 value signifies higher antioxidant activity.

Example Data Summary Table
Concentration of Compound (µM)Mean Absorbance (±SD)% Inhibition
0 (Control)0.710 (±0.015)0%
10.655 (±0.011)7.7%
50.540 (±0.020)23.9%
100.421 (±0.018)40.7%
250.215 (±0.013)69.7%
500.103 (±0.009)85.5%

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting DPPH and ABTS Assays. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds. Benchchem.
  • Hermans, N., et al. (2007). Challenges and pitfalls in antioxidant research. PubMed. [Link]

  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications. [Link]

  • Bio-protocol. (n.d.). Determination of Total Phenolics and Antioxidant Capacity. Bio-protocol. [Link]

  • Shimamura, T., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • ResearchGate. (2015). How to troubleshoot my ABTS assay method? ResearchGate. [Link]

  • Hermans, N., et al. (2007). Challenges and Pitfalls in Antioxidant Research. ResearchGate. [Link]

  • PubMed. (2024). Optimization of Extraction Conditions of Phenolic Compounds and Antioxidant Activity From Myrtle (Myrtus communis L.) Fruit. PubMed. [Link]

  • Boulekbache-Makhlouf, L., et al. (2013). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). PubMed Central. [Link]

  • Shah, P., & Modi, H. A. (2023). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

  • Taveira, M., et al. (2024). Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. PubMed Central. [Link]

  • ThaiScience. (n.d.). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. ThaiScience. [Link]

  • Singh, U., & Jialal, I. (2008). Why Have Antioxidants Failed in Clinical Trials?. ResearchGate. [Link]

  • Taylor & Francis Online. (2021). Optimization of total phenolic contents, antioxidant, and in-vitro xanthine oxidase inhibitory activity of sunflower head. Taylor & Francis Online. [Link]

  • Hossain, M. K., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]

  • ResearchGate. (n.d.). 179 questions with answers in DPPH ASSAY. ResearchGate. [Link]

  • Bioquochem. (n.d.). DPPH Antioxidant Capacity Assay Kit. Bioquochem. [Link]

  • ResearchGate. (2019). Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Dojindo. (n.d.). DPPH Antioxidant Assay Kit Manual. Dojindo. [Link]

  • Bioquochem. (n.d.). ABTS Antioxidant Capacity Assay Kit. Bioquochem. [Link]

  • GSRS. (n.d.). 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. GSRS. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Wikipedia. [Link]

  • PubChem. (n.d.). (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol. PubChem. [Link]

  • NIST. (n.d.). Butylated Hydroxytoluene. NIST WebBook. [Link]

  • ResearchGate. (2015). Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT).... ResearchGate. [Link]

  • LabNovo. (n.d.). CAS 1620-68-4 MFCD00155175-2,6-Bis[(2-Hydroxy-5-Methylphenyl)Methyl]. LabNovo. [Link]

  • NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST WebBook. [Link]?ID=C119471&Type=MASS)

Sources

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Hindered Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of hindered phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic analysis of these unique molecules. Hindered phenols, widely used as antioxidants in polymers, pharmaceuticals, and food products, present specific analytical hurdles due to their bulky steric groups and potential for on-column degradation. This resource provides in-depth, field-proven insights and solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common issues with quick and actionable solutions.

Q1: My hindered phenol peak is tailing significantly. What is the most likely cause and the quickest fix?

A1: Peak tailing for phenolic compounds is often due to secondary interactions between the analyte's hydroxyl group and active silanol groups on the silica-based stationary phase.[1][2] The bulky nature of hindered phenols can exacerbate this issue.

  • Quick Fix: Add a small amount of an acidic modifier to your mobile phase. Typically, 0.1% formic acid or acetic acid is sufficient to suppress the ionization of residual silanols, thereby minimizing these secondary interactions and improving peak shape.[1] For MS compatibility, formic acid is preferred.

Q2: I'm not getting enough retention for my hindered phenol on a standard C18 column. What should I do?

A2: Insufficient retention is common for some hindered phenols, especially on shorter alkyl chain columns.

  • Solution: Increase the proportion of the aqueous component in your mobile phase. If this doesn't provide adequate retention, consider a column with a different stationary phase, such as one with a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions with the aromatic ring of the phenol.

Q3: I am observing broad peaks for my hindered phenol analytes. What are the potential causes?

A3: Broad peaks can stem from several factors, including issues with the mobile phase, column, or sample.

  • Troubleshooting Steps:

    • Check Mobile Phase: Ensure the mobile phase is properly degassed and that the components are miscible. A change in mobile phase composition can lead to broad peaks.[3]

    • Evaluate Flow Rate: A flow rate that is too low can result in peak broadening. Try incrementally increasing the flow rate.[3]

    • Inspect for Leaks: Check for any leaks in the system, particularly between the column and the detector, as this can cause peak distortion.[3]

    • Consider Sample Overload: Injecting too high a concentration of your sample can lead to peak broadening. Try diluting your sample.[4]

Q4: Can I use UV detection for all hindered phenols?

A4: Most hindered phenols possess a chromophore (the aromatic ring) that allows for UV detection. The typical detection wavelength for phenolic compounds is around 280 nm.[2][5] However, the bulky alkyl groups can sometimes cause a slight shift in the absorption maximum. It is always recommended to run a UV-Vis spectrum of your standard to determine the optimal detection wavelength. For complex matrices or low concentrations, mass spectrometry (MS) detection offers higher sensitivity and selectivity.[6][7]

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving complex issues encountered during the HPLC analysis of hindered phenols.

Issue 1: Poor Peak Shape - Tailing and Fronting

Poor peak shape is one of the most common challenges in the HPLC analysis of hindered phenols. Understanding the underlying causes is key to implementing an effective solution.

Systematic Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Corrective Actions start Identify Peak Anomaly (Tailing or Fronting) check_column Is the column new or in good condition? start->check_column check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase Yes solution_column Use a Base-Deactivated or End-Capped Column check_column->solution_column No path_tailing Peak Tailing Solutions check_mobile_phase->path_tailing No path_fronting Peak Fronting Solutions check_mobile_phase->path_fronting Yes solution_acid Add 0.1% Formic Acid to Mobile Phase path_tailing->solution_acid solution_solvent Dissolve Sample in Initial Mobile Phase path_fronting->solution_solvent solution_concentration Dilute Sample path_fronting->solution_concentration

Caption: Troubleshooting workflow for poor peak shape.

Detailed Explanations and Protocols:

  • Peak Tailing:

    • Cause: As mentioned in the FAQs, the primary cause is the interaction between the acidic hydroxyl group of the phenol and basic residual silanol groups on the silica support of the column.[8] This leads to a secondary retention mechanism, causing the peak to tail.

    • Protocol for Mobile Phase Modification:

      • Prepare your aqueous mobile phase (e.g., water or buffer).

      • Add 0.1% (v/v) of formic acid or acetic acid.

      • Sonicate or degas the mobile phase before use.

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Column Selection: If peak tailing persists, consider using a column with a base-deactivated or end-capped stationary phase. These columns have a reduced number of accessible silanol groups, thus minimizing secondary interactions.[8]

  • Peak Fronting:

    • Cause: Peak fronting is often a result of sample overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[9]

    • Protocol for Sample Solvent and Concentration Optimization:

      • Solvent Matching: Whenever possible, dissolve your hindered phenol sample in the initial mobile phase composition. If the sample is not soluble, use a solvent that is weaker than the mobile phase.[4]

      • Sample Dilution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each dilution. Observe the peak shape to determine the optimal concentration that does not overload the column.

Issue 2: Co-elution or Poor Resolution

The structural similarity of different hindered phenols or the presence of isomers can lead to co-elution or inadequate separation.

Strategies for Improving Resolution

StrategyPrincipleRecommended Action
Mobile Phase Optimization Altering the mobile phase composition changes the polarity and can affect the partitioning of analytes between the stationary and mobile phases.[6]Systematically vary the ratio of organic to aqueous phase. Consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[10]
Column Selectivity Different stationary phases offer different retention mechanisms.If a C18 column provides poor resolution, try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can provide additional π-π interactions.
Temperature Control Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[6][11]If your HPLC system has a column oven, try varying the temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if resolution improves.
Gradient Optimization A shallower gradient can improve the separation of closely eluting peaks.If using a gradient, decrease the rate of change of the organic solvent concentration over the elution window of your compounds of interest.
Issue 3: Analyte Stability and Degradation

Hindered phenols are antioxidants because they are designed to be reactive. This reactivity can sometimes lead to degradation in the sample vial or on the column.

Indicators of Degradation:

  • Appearance of unexpected peaks in the chromatogram.

  • Decrease in the peak area of the main analyte over time.

  • Discoloration of the sample solution.[12]

Workflow for Investigating Analyte Stability

G cluster_0 Start: Suspected Analyte Degradation cluster_1 Investigation cluster_2 Solutions start Observe Unexpected Peaks or Decreasing Peak Area check_sample_prep Is the sample freshly prepared? start->check_sample_prep check_mobile_phase_pH Is the mobile phase pH neutral or acidic? check_sample_prep->check_mobile_phase_pH Yes solution_fresh_sample Prepare Samples Immediately Before Analysis check_sample_prep->solution_fresh_sample No solution_protect_from_light Use Amber Vials check_mobile_phase_pH->solution_protect_from_light Yes solution_acidify_mobile_phase Maintain an Acidic Mobile Phase check_mobile_phase_pH->solution_acidify_mobile_phase No

Caption: Workflow for investigating analyte stability.

Preventative Measures:

  • Sample Preparation: Prepare samples fresh and just before analysis. If samples need to be stored, keep them at a low temperature (e.g., 4 °C) and protected from light by using amber vials.[13]

  • Mobile Phase pH: A neutral to acidic mobile phase is generally recommended to maintain the stability of phenolic compounds. Basic conditions can promote oxidation.

  • Inert Atmosphere: For highly sensitive hindered phenols, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 4: Challenges with Sample Preparation from Complex Matrices

Hindered phenols are often extracted from complex matrices like polymers, oils, or biological samples. Effective sample preparation is crucial to remove interferences and ensure accurate quantification.

Recommended Sample Preparation Techniques

MatrixRecommended TechniqueProtocol Outline
Polymers Solvent Extraction followed by Solid-Phase Extraction (SPE)1. Dissolve the polymer in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).2. Precipitate the polymer by adding a non-solvent (e.g., methanol).3. Centrifuge and collect the supernatant containing the hindered phenol.4. Pass the supernatant through an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) for cleanup and concentration.[1][9]
Oils/Fats Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)1. LLE: Partition the sample between an immiscible polar and non-polar solvent system (e.g., hexane and acetonitrile). The hindered phenol will preferentially partition into one of the phases.2. SPE: Dilute the oil in a non-polar solvent and load it onto a suitable SPE cartridge. Wash with a weak solvent to remove the matrix and then elute the analyte with a stronger solvent.[13]
Biological Fluids Protein Precipitation followed by SPE1. Precipitate proteins using a precipitating agent like acetonitrile or methanol.2. Centrifuge to pellet the precipitated proteins.3. Further clean up the supernatant using SPE.[13]

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Liao, W., Chen, A., & Yang, Y. (2015). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Analytical Methods, 7(2), 708–715.
  • Kalogeropoulos, N., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society, 77(10), 1425-1436.
  • de Villiers, A., et al. (2010). Improving HPLC Separation of Polyphenols. LCGC North America, 28(11).
  • Pan, S., et al. (2022).
  • Szewczyk, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5122.
  • Hajšlová, J., & Čajka, T. (2007). Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Chemical Papers, 61(3), 183-195.
  • Ruiz-García, Y., et al. (2007). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n-Propanol Mobile Phases.
  • Cosmulescu, S., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 205.
  • Kalili, K. M., & de Villiers, A. (2011). Recent developments in the HPLC separation of phenolic compounds.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Simirgiotis, M. J., et al. (2016). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. Molecules, 21(9), 1162.
  • de Villiers, A., et al. (2010). Improving HPLC separation of polyphenols. LCGC Europe, 23(11), 572-581.
  • Chrom Tech. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]

  • Liao, W., Chen, A., & Yang, Y. (2015). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Analytical Methods, 7(2), 708-715.
  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 25(6).
  • Kalili, K. M., & de Villiers, A. (2011). Recent developments in the HPLC separation of phenolic compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Long-Term Stability of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the long-term stability of formulations containing this complex phenolic compound. As a hindered phenolic antioxidant, its efficacy is intrinsically linked to its stability. This resource synthesizes established principles of phenolic chemistry with practical, field-proven insights to address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for this compound in formulations?

A1: The primary drivers of instability are oxidation and photodegradation. The phenolic hydroxyl groups in the molecule are susceptible to oxidation, which can be initiated by factors such as exposure to atmospheric oxygen, heat, light, and the presence of transition metal ions. This oxidative degradation can lead to the formation of colored degradation products and a loss of antioxidant potency.[][2]

Q2: My formulation containing this compound is developing a yellow or brownish tint over time. What is causing this discoloration?

A2: The discoloration is a common indicator of oxidative degradation.[3] The phenolic moieties in the molecule can oxidize to form quinone-type structures, which are often colored. This process can be accelerated by exposure to light, elevated temperatures, or incompatible excipients.

Q3: Can the choice of excipients impact the stability of this compound?

A3: Absolutely. Excipients can significantly influence the stability of the active pharmaceutical ingredient (API).[4][5] For instance, excipients containing oxidizing impurities, such as peroxides in polymers or certain grades of polysorbates, can initiate degradation. Conversely, the inclusion of synergistic antioxidants or chelating agents can enhance stability. It is crucial to conduct thorough drug-excipient compatibility studies.

Q4: What are the ideal storage conditions for formulations containing this compound?

A4: To minimize degradation, formulations should be protected from light and stored in a cool, dark place. The use of airtight containers with an inert gas headspace (e.g., nitrogen or argon) is also recommended to limit exposure to oxygen. The optimal temperature will depend on the specific formulation, but refrigerated conditions (2-8 °C) are often preferable for long-term storage.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Potency in a Liquid Formulation

You observe a significant decrease in the concentration of this compound in your liquid formulation much faster than anticipated.

The rapid degradation is likely due to oxidative processes, potentially accelerated by components in your formulation or environmental factors.

Experimental Workflow for Troubleshooting Potency Loss

Caption: Troubleshooting workflow for rapid potency loss.

A forced degradation study can help identify the primary degradation pathways and develop a stability-indicating analytical method.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.[7][8]

  • Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[8]

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.[6]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl24 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOH24 - 72 hours
Oxidation3% - 30% H₂O₂24 - 48 hours
Thermal60°C - 105°C24 - 72 hours
Photostability>1.2 million lux hoursAs per ICH Q1B
Issue 2: Formulation Discoloration and Particulate Formation

Your formulation develops a noticeable color change and/or the formation of insoluble particles upon storage.

Hindered phenolic antioxidants function by scavenging free radicals. This process can lead to the formation of phenoxyl radicals, which can then undergo further reactions to form colored quinone-methide and stilbene-quinone structures.

Diagram: Postulated Oxidative Degradation Pathway

G A This compound B Phenoxyl Radical Intermediate A->B Oxidation (Loss of H•) C Quinone-Methide Structures (Colored) B->C Dimerization/Rearrangement D Stilbene-Quinone Structures (Colored) B->D Coupling Reactions E Further Degradation Products (Insoluble) C->E D->E

Caption: A postulated oxidative degradation pathway.

  • Inert Atmosphere: During manufacturing and packaging, purge all vessels and the final container with an inert gas like nitrogen or argon to displace oxygen.

  • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or citric acid to the formulation.[] These agents sequester trace metal ions that can catalyze oxidative reactions.

  • Synergistic Antioxidants: Consider the addition of a secondary antioxidant. For example, a phosphite antioxidant can regenerate the primary phenolic antioxidant, creating a synergistic effect.[9]

  • Light Protection: Package the formulation in amber or opaque containers to protect it from light-induced degradation.

Table 2: Recommended Stabilizing Excipients

Excipient ClassExamplesMechanism of Action
Chelating AgentsEDTA, Citric AcidSequesters metal ions that catalyze oxidation.
Synergistic AntioxidantsPhosphites, ThioethersRegenerate the primary antioxidant.[2]
pH Modifiers/BuffersCitrate, PhosphateMaintain an optimal pH for stability.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of your formulations.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the parent compound (typically around 280 nm for phenolic compounds). For higher sensitivity and specificity, especially for identifying degradation products, LC-MS/MS is recommended.[10][11][12]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating, meaning it can separate the intact API from its degradation products and any excipients.

This technical support guide provides a foundational framework for addressing the stability challenges of this compound formulations. By understanding the underlying degradation mechanisms and systematically applying the troubleshooting strategies outlined, you can develop robust and stable formulations.

References

  • Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. MDPI. Available from: [Link]

  • Antioxidant Excipients. Protheragen. Available from: [Link]

  • Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. ACS Omega. Available from: [Link]

  • Hindered Phenolic Antioxidant. Everlight Chemical - Eversorb. Available from: [Link]

  • Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. Available from: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. Available from: [Link]

  • Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form. PubMed. Available from: [Link]

  • Chemical structure of hindered phenolic antioxidants. ResearchGate. Available from: [Link]

  • Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Juniper Publishers. Available from: [Link]

  • Forced Degradation – A Review. PharmaTutor. Available from: [Link]

  • Hindered Phenols. Amfine. Available from: [Link]

  • Effects of Hindered Phenolic Antioxidants With Different Bridging Structures on Thermal and Oxygen Aging Behavior of Nylon 66. ResearchGate. Available from: [Link]

  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. Available from: [Link]

  • Hindered Phenol Antioxidant HPAO. Tintoll. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS. PMC - NIH. Available from: [Link]

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H24O3 | CID 74181. PubChem. Available from: [Link]

  • Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. PMC - NIH. Available from: [Link]

  • 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol. PubChem. Available from: [Link]

  • QUANTIFICATION OF BISPHENOL A IN DROSOPHILA MELANOGASTER (FRUIT FLY) LARVAE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MAS. Sac State Scholars. Available from: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online. Available from: [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. gsis. Available from: [Link]

Sources

Technical Support Center: Purification of High-Purity 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS 1620-68-4). This sterically hindered tris-phenolic compound presents unique purification challenges due to its molecular weight, multiple hydroxyl groups, and potential for isomeric impurities. This document provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the consistent attainment of high-purity material (>98%).

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during the purification of the target compound.

Question 1: My final product shows persistent impurities in the 1H NMR spectrum, particularly in the aromatic and methylene bridge regions. What are the likely side-products, and how can I remove them?

Answer: The most probable impurities are related to incomplete reaction or alternative reaction pathways during synthesis. These typically include:

  • Mono-substituted Analogs: 2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. This impurity lacks one of the benzyl arms, making it slightly more polar than the target compound.

  • Unreacted Starting Materials: Primarily p-cresol. This is significantly more polar and typically removed during initial workup, but trace amounts can persist.

  • Positional Isomers: Depending on the synthetic route, other isomers might form, though the 2,6-disubstitution is generally favored.

Troubleshooting Strategy:

  • Initial Assessment: Use Thin Layer Chromatography (TLC) to visualize the number of components. The target compound is a large, relatively non-polar molecule for a phenol, but the free hydroxyl groups provide significant polarity.

  • Primary Purification Method: Flash column chromatography is the most effective method for separating these structurally similar impurities.[1][2] The multiple hydroxyl groups can cause significant tailing on standard silica gel. To mitigate this, consider adding a small percentage (0.5-1%) of a weak acid, like acetic acid or formic acid, to your eluent system.[3] This protonates the silica surface silanol groups, reducing their strong interaction with the phenolic hydroxyls of your compound.

  • Alternative Stationary Phases: If tailing persists, polyamide column chromatography is an excellent alternative for separating polyphenols due to its ability to form hydrogen bonds with the analytes.[3][4]

Question 2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can organize into a crystal lattice. This is common for large molecules with conformational flexibility.

Causality & Solution Workflow:

  • Reduce Cooling Rate: Drastic temperature changes favor precipitation over crystallization. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[5] Do not place a hot solution directly into an ice bath.[5]

  • Optimize Solvent System: A single solvent may not be ideal. The principle of "like dissolves like" suggests that solvents with similar functional groups are often good solubilizers.[6] However, for recrystallization, a "mediocre" solvent is needed—one that dissolves the compound when hot but poorly when cold.[7] A two-solvent system is often superior.

    • Procedure: Dissolve your compound in a minimum amount of a "good" solvent (e.g., hot ethanol, acetone, or ethyl acetate). Then, while the solution is still hot, add a "poor" solvent (e.g., water, hexane, or heptane) dropwise until you observe persistent turbidity (cloudiness).[8] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystal, add a single "seed crystal" to the cooled, saturated solution to initiate crystallization.

Question 3: My final yield after purification is consistently low. Where am I most likely losing material?

Answer: Low yields can stem from multiple stages of the experimental process.[9] A systematic review of your procedure is necessary.

Key Areas for Material Loss:

  • Workup & Extraction: Ensure you are thoroughly rinsing all glassware (reaction flask, separatory funnel) with the extraction solvent to recover all material.[9] Perform back-extractions of the aqueous layer if your compound has any appreciable water solubility, although this is less likely for this specific molecule.

  • Recrystallization: The most significant source of loss in recrystallization is the material that remains dissolved in the cold mother liquor.[7] You can never achieve 100% recovery.[7] To minimize this, use the absolute minimum amount of hot solvent required to dissolve the crude product. Adding excess solvent will result in more of your compound remaining in solution upon cooling.

  • Column Chromatography: If loading the compound as a solution, ensure it is highly concentrated. When performing solid-loading (adsorbing the crude product onto silica), ensure all material is transferred to the column. Also, be sure to thoroughly rinse test tubes after chromatography when combining fractions.[9]

  • Transfers: Every transfer of material from one container to another incurs some loss. Use a spatula to scrape solids and rinse glassware with an appropriate solvent to recover adhered product.

Frequently Asked Questions (FAQs)

Q: What is the best starting technique for purifying the crude solid?

A: The choice depends on the purity of your crude material.

  • If Crude Purity >85% (by NMR/TLC): Recrystallization is the most efficient method. It is faster, uses less solvent than chromatography, and is highly effective at removing small amounts of impurities from a solid matrix.

  • If Crude Purity <85% or contains multiple, similar impurities: Flash column chromatography is necessary to separate the components based on their differential polarity.[1][2]

Q: Which solvents are recommended for recrystallization?

A: Due to the phenolic nature of the molecule, polar solvents are a good starting point. However, a single solvent is often not ideal. Solvent pairs are highly recommended.

Solvent System (Good : Poor) Rationale & Comments
Ethanol : Water A classic choice for moderately polar compounds. The compound should dissolve well in hot ethanol. Water is then added as the anti-solvent.[6][8]
Ethyl Acetate : Hexane An excellent system for compounds of intermediate polarity. Both solvents are easily removed under vacuum.[6][8]
Toluene : Heptane/Hexane Toluene's aromatic nature can aid in dissolving the tris-aromatic core at high temperatures, while heptane/hexane acts as a non-polar anti-solvent.[8]
Acetone : Hexane Works well, especially if you can allow for slow evaporation of the more volatile hexane from the mixture to gently induce crystallization.[6]

Q: How do I choose an appropriate mobile phase for flash column chromatography?

A: The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.2-0.35 on a TLC plate. This provides the best balance for good separation. Start with a non-polar solvent and titrate in a more polar one.

Non-Polar Solvent Polar Solvent Starting Ratio (v/v) Comments
Hexanes / HeptaneEthyl Acetate9:1 to 4:1A standard, effective system. Increase ethyl acetate concentration to elute more polar compounds.
TolueneEthyl Acetate9:1 to 7:3Toluene can improve solubility and alter selectivity for aromatic compounds.
DichloromethaneMethanol99:1 to 95:5A more polar system. Use with caution as dichloromethane can be slow to run through silica.[10] Add 0.5% acetic acid to the eluent to reduce tailing.

Visualized Workflows & Protocols

General Purification Strategy Workflow

This flowchart outlines the decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Final Product Crude Crude Product (Post-Workup) Analyze Analyze by TLC/NMR Crude->Analyze Decision Purity > 85%? Analyze->Decision Recrystallize Recrystallization Decision->Recrystallize  Yes Column Flash Column Chromatography Decision->Column  No Reassess Reassess Purity & Re-purify if needed Recrystallize->Reassess Column->Reassess Pure High-Purity Product (>98%) Reassess->Pure Purity OK Oiling_Out_Troubleshooting Start Product 'Oils Out' During Cooling Action1 Re-heat solution to re-dissolve the oil Start->Action1 Decision1 Was cooling too rapid? Action1->Decision1 Action2 Cool slowly on benchtop, insulate flask if necessary Decision1->Action2 Yes Action3 Add more 'Good' Solvent (1-5% total volume) Decision1->Action3 No Decision2 Did it oil out again? Action2->Decision2 Action4 Try a different solvent pair Decision2->Action4 Yes Success Crystal Formation Achieved Decision2->Success No Action3->Action2 Action4->Success

Caption: Stepwise troubleshooting guide for when a compound oils out.

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol uses an ethyl acetate/hexane solvent system as an example.

  • Preparation: Place the crude, solid this compound into an Erlenmeyer flask equipped with a stir bar. The flask should be no more than half full.

  • Dissolution: Add a minimal amount of the "good" solvent (ethyl acetate) to the flask. Heat the mixture gently on a hot plate with stirring until it begins to boil. Continue adding ethyl acetate dropwise until all the solid has just dissolved. Causality: Using the minimum volume of solvent is critical for maximizing yield, as less product will remain in the mother liquor upon cooling. [7]3. Induce Saturation: While maintaining the heat, add the "poor" solvent (hexanes) dropwise to the boiling solution. Continue adding until the solution becomes faintly but persistently cloudy. This is the point of saturation.

  • Clarification: Add 1-2 more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurities more effectively than rapid precipitation. [5]6. Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation. [5]7. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent from the recrystallization mixture or pure ice-cold "poor" solvent (hexanes). Causality: Using ice-cold solvent minimizes the dissolution of the desired crystals during the wash step. [7]9. Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography

This protocol assumes a starting eluent system of 4:1 Hexanes:Ethyl Acetate with 0.5% Acetic Acid.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexanes). Pack the silica uniformly to avoid channels. Add a layer of sand on top of the silica bed.

  • Sample Loading (Solid Load Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add another thin layer of sand on top of the sample.

  • Elution: Fill the column with the mobile phase (4:1 Hexanes:EtOAc + 0.5% AcOH). Apply gentle pressure (using air or nitrogen) to begin eluting the solvent. Causality: The non-polar eluent will move less polar compounds down the column faster, while more polar compounds (like your target molecule) will interact more strongly with the polar silica gel and move slower. [1][2]5. Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Monitoring: Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

  • Combining Fractions: Once the separation is complete, combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Riverside. Recrystallization. [Link]

  • University of Alberta. Recrystallization - Single Solvent. [Link]

  • YouTube. Recrystallization Solvent Pair. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • SIELC Technologies. Separation of Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- on Newcrom R1 HPLC column. [Link]

  • MDPI. Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • Columbia University. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • MDPI. Optimization of the Aqueous Extraction of Phenolic Compounds from Olive Leaves. [Link]

  • ResearchGate. Column chromatography of phenolics?. [Link]

  • GSRS. 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in the Chromatography of Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting chromatographic issues related to the analysis of phenolic antioxidants. This resource is designed for researchers, scientists, and drug development professionals who encounter peak tailing, a common challenge that can compromise the accuracy and reliability of your results.[1][2] An ideal chromatographic peak is characterized by a symmetrical Gaussian shape; peak tailing refers to the asymmetrical distortion where the latter half of the peak is broader than the front half.[3][4] This guide provides in-depth, scientifically grounded solutions to diagnose and resolve this issue, ensuring the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for phenolic compound analysis?

A1: Peak tailing is a distortion where the peak's trailing edge is drawn out.[1] This asymmetry is problematic because it can obscure the resolution of closely eluting compounds, lead to inaccurate peak integration and quantification, and diminish the overall sensitivity of the analysis.[1][2] For phenolic antioxidants, which are often analyzed in complex mixtures, maintaining peak symmetry is crucial for accurate characterization and quantification.[2]

Q2: What are the most common causes of peak tailing when analyzing phenolic antioxidants?

A2: The primary culprits behind peak tailing for phenolic compounds often involve unwanted secondary interactions between the analytes and the stationary phase.[1][5][6] Key causes include:

  • Secondary Silanol Interactions: Phenolic compounds, with their polar hydroxyl groups, can interact strongly with residual silanol (Si-OH) groups on the surface of silica-based reversed-phase columns.[1][5][6][7][8] These interactions lead to a secondary, undesirable retention mechanism that causes tailing.[5][7]

  • Metal Contamination: Trace metal impurities, such as iron or nickel, within the silica matrix of the column or from stainless steel components of the HPLC system can chelate with phenolic antioxidants.[1][5][6][9] This chelation results in significant peak tailing.[9]

  • Improper Mobile Phase pH: Phenolic compounds are typically acidic. If the mobile phase pH is close to the pKa of a phenolic analyte, both its ionized and non-ionized forms will coexist, leading to peak distortion and tailing.[2][10][11]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing asymmetrical peaks.[1][6][12]

Q3: How does adjusting the mobile phase pH help to improve peak shape?

A3: The pH of the mobile phase is a powerful tool for controlling the peak shape of ionizable compounds like phenolic antioxidants.[13][14] By adjusting the pH, you can ensure that the analyte is in a single ionic form. For acidic compounds like phenols, using a mobile phase pH that is at least 2 pH units below their pKa will keep them in their neutral, non-ionized state.[13][15] This minimizes interactions with residual silanols and generally leads to sharper, more symmetrical peaks. Acidifying the mobile phase, often with additives like formic acid, is a common strategy to improve peak shape for phenolic compounds.[16]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of peak tailing.

Problem 1: Tailing observed for all peaks in the chromatogram.

This often points to a physical or system-wide issue rather than a chemical interaction specific to your analytes.

Logical Workflow for System-Wide Tailing

Start All Peaks Tailing Check_Frit Inspect Column Inlet Frit for Blockage Start->Check_Frit Check_Void Check for Column Void Check_Frit->Check_Void If clear Solution_Frit Reverse Flush or Replace Frit/Column Check_Frit->Solution_Frit If blocked Check_Connections Inspect System Connections for Dead Volume Check_Void->Check_Connections If no void Solution_Void Replace Column Check_Void->Solution_Void If void present Solution_Connections Optimize Tubing and Fittings Check_Connections->Solution_Connections If dead volume found

Caption: Troubleshooting workflow for system-wide peak tailing.

Step-by-Step Protocol:

  • Inspect the Column Inlet Frit: A partially blocked frit at the column inlet is a common cause of tailing for all peaks.[3]

    • Action: Disconnect the column and reverse flush it at a low flow rate. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.[3][12]

  • Check for Column Voids: A void or collapsed bed at the head of the column can lead to poor peak shape.[12][17]

    • Action: Visually inspect the column inlet if possible. A void often necessitates column replacement.[12] To prevent future voids, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.[12]

  • Minimize Extra-Column Volume: Excessive dead volume in tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[1][11][12]

    • Action: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead space.[11][12]

Problem 2: Tailing observed only for phenolic antioxidant peaks.

This strongly suggests a chemical interaction between your analytes and the chromatographic system.

Logical Workflow for Analyte-Specific Tailing

Start Phenolic Peaks Tailing Step1 Step 1: Mobile Phase pH Optimization Start->Step1 Step2 Step 2: Address Secondary Silanol Interactions Step1->Step2 If tailing persists Step3 Step 3: Mitigate Metal Chelation Step2->Step3 If tailing persists Step4 Step 4: Consider Column Choice Step3->Step4 If tailing persists Result1 Symmetrical Peaks Step4->Result1

Caption: Troubleshooting workflow for analyte-specific peak tailing.

Step-by-Step Protocols:

1. Mobile Phase pH Optimization

  • Causality: The ionization state of phenolic antioxidants is pH-dependent. At a pH near their pKa, a mixture of ionized and non-ionized forms exists, leading to poor peak shape.[10]

  • Protocol:

    • Determine the pKa of your target phenolic antioxidants.

    • Adjust the mobile phase pH to be at least 2 units below the pKa of the analytes. This is typically achieved by adding a small amount of acid.

    • Start with 0.1% formic acid in the aqueous portion of your mobile phase. This is a common and effective choice for improving the peak shape of acidic compounds.[16]

    • If tailing persists, you can try a stronger acid like trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%. Note that TFA can suppress ionization in mass spectrometry detectors.[18]

2. Addressing Secondary Silanol Interactions

  • Causality: Residual, unreacted silanol groups on the silica surface can interact with the polar hydroxyl groups of phenolic compounds, causing peak tailing.[1][5][8] This is especially prevalent on older, Type A silica columns.[5]

  • Protocol:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with robust end-capping are designed to minimize exposed silanol groups.[5][12][19] If you are using an older column, consider upgrading.

    • Mobile Phase Additives: If changing the column is not an option, consider adding a competing base, like triethylamine, to the mobile phase at a low concentration (e.g., 10-20 mM) to block the active silanol sites.[5] Note: This is generally not compatible with MS detection.

3. Mitigating Metal Chelation

  • Causality: Phenolic compounds with adjacent hydroxyl groups can act as chelating agents, binding to trace metal ions in the system (column packing, frits, tubing), which leads to severe peak tailing.[1][9][20]

  • Protocol:

    • In-line Metal Passivation: Add a small concentration of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to your mobile phase (e.g., 1-5 mM).[21][22][23] These agents will bind to free metal ions, preventing them from interacting with your analytes.

    • Use Inert Hardware: Employ HPLC columns and systems with bio-inert or metal-free fluid paths (e.g., PEEK-lined stainless steel).[20][24][25][26] These are specifically designed to minimize interactions with metal-sensitive compounds.[24][25][26]

Data Summary Table: Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationMechanism of ActionBest ForConsiderations
Formic Acid 0.1% (v/v)Suppresses ionization of acidic analytes and silanols.[15][16]General improvement of phenolic peak shape.MS-compatible.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent that masks silanol interactions.[18]Severe tailing of basic and some polar compounds.Can cause ion suppression in MS.
EDTA / Citric Acid 1 - 5 mMChelates metal ions in the mobile phase and system.[21][22][23]Analytes prone to metal chelation.May not be MS-compatible depending on concentration.

Visualizing the Problem: Secondary Interactions

The following diagram illustrates the primary cause of chemical-based peak tailing for phenolic compounds: unwanted secondary interactions with the stationary phase.

cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Interactions Causing Tailing Phenol_Ideal Phenolic Antioxidant C18_Phase C18 Stationary Phase Phenol_Ideal->C18_Phase Primary Hydrophobic Interaction (Symmetrical Peak) Phenol_Tailing Phenolic Antioxidant Silanol Residual Silanol Group (Si-OH) Phenol_Tailing->Silanol Hydrogen Bonding (Peak Tailing) Metal Metal Impurity (M+) Phenol_Tailing->Metal Chelation (Peak Tailing)

Sources

Technical Support Center: Accelerated Aging of Materials Containing 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with materials stabilized by the antioxidant 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocol modifications to ensure the accuracy and reliability of your accelerated aging studies. As a hindered phenolic antioxidant, this compound plays a crucial role in preventing thermo-oxidative degradation of polymeric materials. However, its presence can introduce complexities in accelerated aging tests that require careful consideration and protocol adjustments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered when performing accelerated aging on materials containing this compound.

Q1: Why is my material turning yellow during accelerated aging, even with the antioxidant present?

A1: The yellowing of your material is likely due to the formation of colored transformation products from the antioxidant itself.[1] During the process of scavenging free radicals, phenolic antioxidants are consumed and can form chromophoric structures, such as quinone methides.[1] While this indicates the antioxidant is performing its function, the discoloration can be a concern for the aesthetic properties of the final product. The intensity of this discoloration can be influenced by the purity of the antioxidant additive and the specific aging conditions (temperature, UV exposure, presence of nitrogen oxides).[1]

Q2: I'm observing a rapid initial loss of antioxidant, followed by a slower depletion rate. Is this normal?

A2: Yes, this observation is not uncommon. The initial rapid loss can often be attributed to the physical loss of the antioxidant from the material's surface through evaporation or migration, especially at the elevated temperatures used in accelerated aging. Following this initial phase, the depletion rate is more representative of the chemical consumption of the antioxidant as it scavenges free radicals within the polymer matrix.

Q3: Can I use the standard Arrhenius equation to predict the shelf life of my material containing this antioxidant?

A3: While the Arrhenius equation is a widely used model for predicting shelf life based on accelerated aging data, its application to materials containing antioxidants requires caution.[2][3][4][5][6] The Arrhenius model assumes a single, dominant degradation mechanism that is consistent across different temperatures.[3][5] However, in stabilized materials, the degradation process can be complex and multi-step.[4] Furthermore, the degradation mechanism at elevated testing temperatures may not be the same as the one that occurs under real-world, ambient conditions.[2][3][5] It is crucial to validate the model by conducting tests at multiple temperatures and ensuring that the failure mode is consistent.

Q4: My accelerated aging results are not correlating with my real-time aging data. What could be the issue?

A4: Discrepancies between accelerated and real-time aging data are a common challenge, particularly for antioxidant-stabilized materials. Several factors can contribute to this:

  • Different Degradation Mechanisms: As mentioned, the degradation pathway at elevated temperatures may differ from that at ambient temperatures.[2][3][5]

  • Diffusion-Limited Oxidation (DLO): At the high temperatures of accelerated aging, oxygen can be consumed at the surface of the material faster than it can diffuse into the bulk.[7][8][9] This leads to a non-uniform degradation profile, with the surface degrading more rapidly than the interior. This effect may not be as pronounced in real-time aging.

  • Physical Aging: At elevated temperatures, changes in the polymer's morphology, such as increased crystallinity, can occur. These physical changes can affect the material's properties independently of chemical degradation and may not be representative of real-time aging.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during accelerated aging studies of materials containing this compound.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Unexpected and Severe Discoloration (Yellowing/Pinking) Formation of antioxidant transformation products (e.g., quinone methides).[1]1. Analyze Transformation Products: Use techniques like HPLC or LC-MS to identify the colored byproducts. 2. Modify Atmosphere: Conduct aging in an inert atmosphere (e.g., nitrogen) to minimize oxidation-related discoloration. 3. Lower Temperature: Reduce the aging temperature to minimize the formation of certain chromophores.
Inconsistent or Non-Reproducible Results 1. Inhomogeneous Antioxidant Distribution: The antioxidant may not be uniformly dispersed in the material. 2. Diffusion-Limited Oxidation (DLO): Non-uniform degradation due to oxygen diffusion limitations.[7][8][9]1. Verify Dispersion: Use techniques like microscopy or spectroscopy to confirm uniform antioxidant distribution. 2. Evaluate DLO: Test samples of varying thicknesses to assess the impact of DLO. If present, consider lowering the aging temperature or increasing the oxygen pressure.
Material Becomes Brittle Faster Than Expected 1. Rapid Antioxidant Depletion: The antioxidant is being consumed faster than anticipated. 2. Change in Degradation Mechanism: A different, more aggressive degradation pathway is active at the test temperature.1. Monitor Antioxidant Concentration: Quantify the antioxidant level at various time points using methods like UV-Vis spectroscopy or HPLC.[10] 2. Multi-Temperature Study: Perform aging at several different temperatures to understand the temperature dependence of the degradation rate and check for mechanism shifts.
Poor Correlation Between Physical and Chemical Property Changes The chosen analytical method for assessing degradation (e.g., carbonyl index) may not be sensitive to the primary degradation pathway, or physical aging effects may be dominating the changes in mechanical properties.1. Use Multiple Analytical Techniques: Combine techniques that probe both chemical (e.g., FTIR, UV-Vis) and physical (e.g., DSC, DMA) changes. 2. Isothermal Analysis: Conduct isothermal tests at various temperatures to separate the effects of physical and chemical aging.

Proposed Degradation Pathway of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant cluster_degradation_products Antioxidant Degradation Products Polymer Polymer Polymer_Radical Polymer_Radical Polymer->Polymer_Radical Heat, UV, O2 Peroxy_Radical Peroxy_Radical Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Polymer-H Antioxidant_Radical Antioxidant_Radical Peroxy_Radical->Antioxidant_Radical + Antioxidant (-H) Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Heat, UV Alkoxy_Radical->Polymer_Radical + Polymer-H Antioxidant This compound Non-radical_Products Non-radical_Products Antioxidant_Radical->Non-radical_Products Further Reactions Quinone_Methides Quinone_Methides Non-radical_Products->Quinone_Methides Oxidation

Caption: Workflow for modified accelerated aging and shelf-life prediction.

References

  • BenchChem. (n.d.). Application Note: Spectrophotometric Analysis of Antioxidant Depletion in Aged Polymers. BenchChem.
  • Gillen, K. T., & Clough, R. L. (1989).
  • Ebrahim, A. (2021). Limitations of Accelerated Stability Model Based on the Arrhenius Equation for Shelf Life Estimation of In Vitro Diagnostic Products. myadlm.org.
  • ASME. (n.d.). A Data-Driven Model for Prediction of Diffusion-Limited Oxidation in Elastomers With the Presence of Antioxidant. ASME Digital Collection.
  • MDPI. (2022).
  • OSTI.GOV. (n.d.). LIMITATIONS OF THE ARRHENIUS METHODOLOGY. OSTI.GOV.
  • ResearchGate. (n.d.). Diffusion-limited oxidation of polyamide: Three stages of fracture behavior.
  • OUCI. (n.d.).
  • Stabilization Technologies. (2019).
  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
  • ResearchGate. (n.d.). Water extraction and degradation of a sterically hindered phenolic antioxidant in polypropylene films.
  • AdvanSES. (n.d.).
  • Lewandowski, K., et al. (2021). Lifetime Prediction Methods for Degradable Polymeric Materials—A Short Review. Polymers, 13(5), 785.
  • MDPI. (2022).
  • Westpak. (n.d.). ASTM F1980 Testing for Medical Devices.
  • PubMed. (2021).
  • Scilit. (1990).
  • ResearchGate. (n.d.). Determination of Antioxidant Irganox 1010 in Polypropylene by Infrared Spectrometry.
  • Micom Laboratories. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2019).
  • PMC. (n.d.).
  • ACS Publications. (n.d.). Oxidation of substituted phenols in the environment: a QSAR analysis of rate constants for reaction with singlet oxygen.
  • Springer. (n.d.). Identification of antioxidants in polymeric insulating materials by terahertz absorption spectroscopy.
  • R Discovery. (2017).
  • MDPI. (n.d.). Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling.
  • ResearchGate. (n.d.). Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene.
  • DDL Testing. (n.d.). Technical Summary Regarding ASTM F1980-21.
  • Florida Department of Transportation. (n.d.).
  • Medical Product Outsourcing. (2024). Ensuring Safety with ASTM F1980-21's Accelerated Aging Protocols and Performance Testing Using ASTM.
  • SP Technical Research Institute of Sweden. (n.d.).
  • Centexbel. (n.d.). Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329.
  • Purple Diamond Package Testing Lab. (n.d.).
  • METROPACK. (n.d.).
  • NIST Technical Series Publications. (2015). Protocols for Accelerating Laboratory Weathering and Measurements of Degradation of Polymer-Multiwalled Carbon Nanotube Composit.

Sources

mitigating interference in spectroscopic analysis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS 1620-68-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during UV-Vis and fluorescence spectroscopic analysis of this complex phenolic compound.

Introduction to the Analyte

This compound is a triphenolic compound with a significant potential for intra- and intermolecular interactions.[1][2][3] Its structure, characterized by multiple hydroxyl groups and steric hindrance, presents unique challenges in spectroscopic quantification, particularly in complex matrices. This guide provides practical solutions to common problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My UV-Vis absorbance readings for the analyte are inconsistent and show high background noise. What are the likely causes and how can I fix this?

High background noise and inconsistent readings in UV-Vis spectroscopy can stem from several sources, including scattering from particulates, interfering substances in the sample matrix, and instrumental instability.[4]

Troubleshooting Steps:

  • Sample Preparation and Filtration:

    • Problem: The presence of suspended solids or colloids in your sample can cause light scattering, leading to an artificially high and unstable baseline.[5]

    • Solution: Ensure complete dissolution of your sample. If particulates are visible or suspected, filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent. Centrifugation can also be used to pellet suspended solids before taking an aliquot of the supernatant for analysis.[6]

  • Solvent Selection and Purity:

    • Problem: Low-purity solvents can contain UV-absorbing impurities, contributing to high background.[6] The choice of solvent can also influence the spectral characteristics of the analyte.

    • Solution: Always use spectroscopic grade solvents.[6] For this compound, solvents like ethanol or methanol are often suitable. Run a blank spectrum with your solvent to ensure it has no significant absorbance in your analytical wavelength range.

  • Background Correction:

    • Problem: A sloping or elevated baseline can be caused by the sample matrix or instrumental drift.

    • Solution: Employ background correction techniques. A common method is the three-point drop-line correction, where absorbance at wavelengths where the analyte does not absorb is used to define and subtract the baseline.[5] Many modern spectrophotometers have built-in software for baseline correction.[7][8] It is recommended to establish a baseline with a blank solution containing all components of the sample matrix except the analyte.

FAQ 2: I am observing a shift in the wavelength of maximum absorbance (λmax) for my analyte between different sample preparations. Why is this happening?

Shifts in λmax, also known as solvatochromism, are often due to changes in the chemical environment of the analyte.

Potential Causes and Solutions:

  • pH Changes: The phenolic hydroxyl groups on this compound are ionizable. Changes in the pH of the sample solution will alter the ionization state of these groups, leading to a shift in the absorption spectrum.

    • Mitigation: Use a buffered solvent system to maintain a constant pH across all samples and standards. The optimal pH should be determined empirically to ensure the analyte is in a stable, single ionization state.

  • Solvent Polarity: The polarity of the solvent can influence the electronic transitions of the analyte, causing shifts in λmax.

    • Mitigation: Maintain consistency in the solvent composition for all measurements. If mixed solvent systems are used, ensure the proportions are accurate and consistent.

  • Analyte Concentration (Deviations from Beer-Lambert Law): At high concentrations, intermolecular interactions or aggregation of the analyte can occur, leading to spectral shifts.

    • Mitigation: Work within a concentration range where absorbance is linear with concentration. A calibration curve should be generated to determine the linear dynamic range. If necessary, dilute samples to fall within this range.

FAQ 3: My analysis is for an antioxidant activity assay (e.g., DPPH or ABTS), and I suspect other compounds in my sample are interfering. How can I confirm and mitigate this?

Antioxidant assays are susceptible to interference from various compounds that can react with the radical species or absorb at the same wavelength.[9][10][11]

Confirmation and Mitigation Strategies:

  • Spectral Overlap Assessment:

    • Run individual UV-Vis spectra of your analyte and suspected interfering compounds. If their spectra overlap at the analytical wavelength of the assay (e.g., ~517 nm for DPPH), this confirms spectral interference.[10]

  • Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a powerful technique to separate the analyte from interfering matrix components.[12] A protocol for SPE cleanup is provided below.

    • Liquid-Liquid Extraction (LLE): This can be used to partition the analyte into a solvent where the interfering compounds are not soluble.

  • Chemometric Approaches:

    • When physical separation is not feasible, multivariate calibration methods like Partial Least Squares (PLS) or Principal Component Regression (PCR) can be used.[13][14][15] These methods use the entire spectrum to quantify the analyte, even in the presence of interfering substances.[14]

Workflow for Mitigating Interference in Antioxidant Assays

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation A Inaccurate Antioxidant Activity Results B Run UV-Vis Spectra of: 1. Analyte 2. Matrix Blank 3. Complete Sample A->B C Spectral Overlap Confirmed? B->C D Option 1: Sample Cleanup C->D Yes E Option 2: Chemometrics C->E If Cleanup Fails or is Impractical F Solid-Phase Extraction (SPE) D->F G Liquid-Liquid Extraction (LLE) D->G H Partial Least Squares (PLS) or Principal Component Regression (PCR) E->H I Re-run Assay with Cleaned Sample or Chemometric Model F->I G->I H->I J Accurate & Reproducible Results I->J Baseline Correction Absorbance Absorbance Wavelength Wavelength start p1 λ_ref1 start->p1 p2 p1->p2 p3 λ_analyte p2->p3 p4 p3->p4 p5 λ_ref2 p4->p5 end p5->end a1 a1->p1 a2 a1->a2 a5 a1->a5 Calculated Baseline a2->p2 a3 a2->a3 a3->p3 a4 a3->a4 a4->p4 a4->a5 a5->p5 b b->a3 Corrected Absorbance

Caption: Visualization of the three-point drop-line background correction method.

Quantitative Data Summary

The following table provides hypothetical absorbance data to illustrate the effect of interference and the improvement after applying a cleanup protocol.

Sample ConditionAbsorbance at λmaxStandard Deviation (n=3)Apparent Concentration (µg/mL)
Crude Sample0.8520.09825.6
After SPE Cleanup0.6750.01220.2
Matrix Spike Recovery--98.5%

Interpretation: The crude sample shows higher absorbance and variability, suggesting the presence of interfering substances. After SPE cleanup, the absorbance is lower and more consistent, leading to a more accurate quantification. The high matrix spike recovery validates the effectiveness of the cleanup protocol.

References

  • Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results.
  • National Center for Biotechnology Information. Sampling and Chemical Characterization - Complex Mixtures. In Complex Mixtures. National Institutes of Health.
  • ResearchGate. (2024, December 9). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • SpectroWorks™. (2024, June 10). Analytical chemistry application: Identification of Absorbance Peak and Removal of Background based on UV-Vis Spectral Data.
  • Agilent. Correcting for Background Absorbance-UV-VIS ChemStation Software.
  • eBooks. Chemometric Methods in Analytical Spectroscopy Technology.
  • ResearchGate. (PDF) A Chemometric Method for Correcting Fourier Transform Infrared Spectra of Biomaterials for Interference from Water in KBr Discs.
  • ResearchGate. (2025, August 6). Ultraviolet spectroscopy study of phenolic substances and other major compounds in red wines: relationship between astringency and the concentration of phenolic substances.
  • Books. (2021, October 12). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement.
  • YouTube. (2025, June 1). How Do You Prepare Samples For Spectroscopy?. Chemistry For Everyone.
  • Prime Scholars. Sample preparation for atomic spectroscopic analysis: An overview.
  • Background Correction.
  • Benchchem. How to minimize matrix effects in phenol analysis with internal standards.
  • Organomation. Mass Spectrometry Sample Preparation Guide.
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
  • DeNovix. (2025, March 28). Baseline Correction | Technical Note 119.
  • IMR Press. (2024, May 16). A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents.
  • PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • JASCO Global. (2020, October 6). Principles of UV/vis spectroscopy (6) Baseline and blank.
  • National Institutes of Health. (2022, December 31). Chemometric Assisted UV-Spectrophotometric Methods Using Multivariate Curve Resolution Alternating Least Squares and Partial Least Squares Regression for Determination of Beta-Antagonists in Formulated Products: Evaluation of the Ecological Impact.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • YouTube. (2016, November 2). Reducing matrix effect.
  • SCIEX. (2023, September 25). How to reduce matrix effect and increase analyte signal in extracted samples?.
  • Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results.
  • gsrs. 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL.
  • Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
  • ChemicalBook. This compound.
  • PubChem. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol.
  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • PubMed. (2021, February 25). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
  • MDPI. Detection of Cadmium Content in Pak Choi Using Hyperspectral Imaging Combined with Feature Selection Algorithms and Multivariate Regression Models.
  • PMC. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis.
  • PubChem. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol.
  • ResearchGate. (2017, March 24). (PDF) Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes.
  • ChemicalBook. This compound(1620-68-4) 1 h nmr.
  • LabNovo. CAS 1620-68-4 MFCD00155175-2,6-Bis[(2-Hydroxy-5-Methylphenyl)Methyl].
  • Sigma-Aldrich. This compound.
  • TCI Chemicals. This compound.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact the stability, efficacy, and safety of a final product. This guide provides an in-depth technical comparison of two phenolic antioxidants: 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (referred to herein as Compound A) and the widely-used Butylated Hydroxytoluene (BHT).

While BHT is a well-characterized synthetic antioxidant, Compound A is a more complex, multi-ring phenolic compound.[1][2] This guide will delve into a theoretical comparison of their antioxidant potential based on established structure-activity relationships and provide detailed, field-proven experimental protocols for their direct empirical comparison.

Theoretical Comparison of Antioxidant Efficacy: A Structural Perspective

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the oxidative chain reaction.[3][4] The efficacy of this process is heavily influenced by the molecule's chemical structure.

Butylated Hydroxytoluene (BHT): The Benchmark Hindered Phenol

BHT (2,6-di-tert-butyl-4-methylphenol) is a classic example of a hindered phenolic antioxidant.[4] Its antioxidant prowess stems from two key structural features:

  • Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance. This shielding effect stabilizes the resulting phenoxy radical formed after hydrogen donation, preventing it from initiating new radical chains.[5]

  • Electron-Donating Substituents: The methyl group at the para position is an electron-donating group, which further stabilizes the phenoxy radical.[5]

Compound A: A Bisphenolic Compound with Multiple Reaction Centers

Compound A, this compound, presents a more intricate structure with three phenolic hydroxyl groups.[1][2] This multi-ring structure suggests several factors that could influence its antioxidant capacity in comparison to BHT:

  • Increased Number of Hydroxyl Groups: The presence of three hydroxyl groups provides multiple sites for hydrogen donation, potentially leading to a higher stoichiometric factor (the number of free radicals scavenged per antioxidant molecule). The number and location of hydroxyl groups are known to be major determinants of the antioxidant capacity of flavonoids and other phenolic compounds.[6][7]

  • Potential for Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups in Compound A may allow for intramolecular hydrogen bonding. This can influence the bond dissociation enthalpy (BDE) of the O-H bonds, a key parameter in determining antioxidant activity.[8] In some o-bisphenols, intramolecular hydrogen bonding has been shown to play a significant role in their antioxidant activity.[9]

  • Complex Steric Environment: While the central phenol ring has a methyl group in the para position similar to BHT, the ortho positions are substituted with larger (2-hydroxy-5-methylphenyl)methyl groups. This complex steric environment will influence the accessibility of the hydroxyl groups to free radicals and the stability of the resulting phenoxy radicals.

Experimental Protocols for Direct Comparison of Antioxidant Efficacy

To empirically determine the relative antioxidant efficacy of Compound A and BHT, a multi-assay approach is recommended. The following are detailed, step-by-step methodologies for three widely accepted in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[[“]][11] The decrease in absorbance is proportional to the radical scavenging activity.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions (Compound A, BHT, Positive Control) D Add Serial Dilutions of Test Compounds & Control A->D B Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Add DPPH to Microplate Wells B->C C->D E Incubate in the Dark (e.g., 30 min at RT) D->E F Measure Absorbance (e.g., at 517 nm) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Compound A, BHT, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).[[“]]

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[12]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and the positive control to the wells. For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[12]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[[“]]

    • Plot the percentage inhibition against the concentration of the antioxidant and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4] The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured spectrophotometrically.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ABTS Stock Solution B Generate ABTS Radical Cation (react with potassium persulfate) A->B D Dilute ABTS•+ Solution to Working Absorbance B->D C Prepare Test Compound Solutions E Add Test Compounds to ABTS•+ Solution C->E D->E F Incubate at Room Temperature E->F G Measure Absorbance (e.g., at 734 nm) F->G H Calculate % Inhibition G->H I Determine TEAC Value H->I

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13]

  • Assay Procedure:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Prepare serial dilutions of Compound A, BHT, and a standard (e.g., Trolox).

    • Add a small volume (e.g., 10 µL) of the antioxidant solutions to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[4]

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[12]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage. One common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[8][9]

Experimental Workflow:

TBARS_Workflow cluster_prep Preparation cluster_assay Induction & Inhibition cluster_analysis TBARS Reaction & Measurement A Prepare Lipid Substrate (e.g., linoleic acid emulsion, tissue homogenate) D Incubate Lipid Substrate with Test Compounds A->D B Prepare Test Compound Solutions B->D C Prepare Fenton's Reagent (FeSO4 + H2O2) or AAPH as an initiator E Induce Peroxidation with Initiator C->E D->E F Incubate at 37°C E->F G Add TBA Reagent and Acid F->G H Heat at 95°C G->H I Measure Absorbance of Pink Chromogen (e.g., at 532 nm) H->I J Calculate % Inhibition I->J

Caption: TBARS Lipid Peroxidation Inhibition Assay Workflow.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a lipid-rich substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., from rat liver).[9]

    • Prepare solutions of Compound A, BHT, and a positive control.

    • Prepare a pro-oxidant initiator, such as Fenton's reagent (FeSO4 and H2O2) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9]

    • Prepare the TBARS reagent, which typically contains thiobarbituric acid (TBA) in an acidic solution.[8]

  • Assay Procedure:

    • In a test tube, mix the lipid substrate with different concentrations of the test compounds.

    • Initiate lipid peroxidation by adding the pro-oxidant.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a solution like trichloroacetic acid (TCA).

    • Add the TBARS reagent to the mixture and heat at 95°C for a defined period (e.g., 30 minutes) to develop the pink-colored MDA-TBA adduct.[15]

  • Measurement and Calculation:

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.[8]

    • Calculate the percentage inhibition of lipid peroxidation.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison.

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)Lipid Peroxidation Inhibition IC50 (µg/mL)
Compound A Experimental ValueExperimental ValueExperimental Value
BHT Experimental ValueExperimental ValueExperimental Value
Positive Control Experimental ValueExperimental ValueExperimental Value

A lower IC50 value in the DPPH and lipid peroxidation assays indicates higher antioxidant activity. A higher TEAC value in the ABTS assay signifies greater antioxidant capacity.

Conclusion

While a theoretical analysis based on chemical structure provides valuable insights, it is not a substitute for empirical data. BHT's efficacy as a hindered phenolic antioxidant is well-established.[14] Compound A, with its multiple phenolic hydroxyl groups, presents a compelling case for potentially superior antioxidant activity. The provided experimental protocols offer a robust framework for researchers to conduct a direct and quantitative comparison of the antioxidant efficacy of this compound and BHT. The results of these assays will provide the necessary data to make an informed decision on the most suitable antioxidant for a specific application in research and drug development.

References

  • Wikipedia. (2024, May 29). Butylated hydroxytoluene. Retrieved from [Link]

  • van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free radical biology & medicine, 26(3-4), 285–294.
  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Amfine. (n.d.). Hindered Phenols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology & medicine, 22(5), 933–956.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Kadoma, Y., Fujisawa, S., & Ishihara, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Current medicinal chemistry, 22(24), 2824–2841.
  • Frontiers in Nutrition. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 2345, 265-276.
  • MDPI. (2021, July 29). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Shah, M. D., Rahman, M. M., & Adnan, M. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(4), 789.
  • Li, Y., Li, S., Lin, H., Chen, S., & Li, H. (2022). Guideline for screening antioxidant against lipid-peroxidation by spectrophotometer. Food Frontiers, 3(3), 460-471.
  • MDPI. (2021, March 14). Can Antioxidants Reduce the Toxicity of Bisphenol?. Retrieved from [Link]

  • Health, R. L., & Packer, L. (1968). Photoperoxidation in isolated chloroplasts. I. Kinetics and stoichiometry of fatty acid peroxidation. Archives of biochemistry and biophysics, 125(1), 189–198.
  • MDPI. (2020, December 15). Role of Antioxidants in Alleviating Bisphenol A Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (BHA) on lipopolysaccharide (LPS)stimulated expression of the cyclooxygenase-2 (Cox2) gene in RAW264. 7 cells. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. Retrieved from [Link]

Sources

Comparative Guide to the Validation of Analytical Methods for 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a sterically hindered phenolic antioxidant, plays a crucial role in preventing oxidative degradation in a variety of materials, including polymers, adhesives, and synthetic rubbers. Its efficacy and the safety of the end-products rely on its precise quantification and purity assessment. Therefore, robust and reliable analytical methods are paramount for quality control, stability studies, and regulatory compliance.

This guide provides a comprehensive comparison of analytical methodologies for this compound. It is designed for researchers, scientists, and drug development professionals, offering both a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method and a comparative analysis against other viable techniques. The focus is on the practical application of validation principles, ensuring the generation of trustworthy and reproducible data.

Chapter 1: The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a regulatory hurdle but a foundational element of scientific integrity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will follow.[1][2][3] The primary objective is to demonstrate that a method is suitable for its intended purpose, ensuring data is accurate, reliable, and reproducible.[1]

Key validation parameters, as defined by ICH Q2(R1), include:[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Chapter 2: A Validated HPLC-UV Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like phenolic antioxidants.[4][5] Its high resolving power and sensitivity make it ideal for separating the analyte from potential impurities and degradation products.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[6]

  • Column: A reverse-phase C18 column (e.g., Hypersil ODS, 125 mm x 4 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[7]

  • Mobile Phase: A gradient mixture of Acetonitrile and water (acidified with 0.1% formic or phosphoric acid). A starting composition of 50:50 (v/v) Acetonitrile:Water is a good starting point. Acidification helps in obtaining sharper peaks for phenolic compounds.[8][9]

  • Flow Rate: 1.0 mL/min.[7][10]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set based on the UV absorbance maximum of this compound, typically around 280 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.[7]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may involve simple dissolution in a suitable solvent. For a formulated product, extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary to remove interfering excipients.[5]

3. Validation Procedure:

  • Specificity:

    • Analyze a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and the analyte standard. No interfering peaks should be observed at the retention time of the analyte.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. The method should be able to resolve the analyte peak from any degradation product peaks.

  • Linearity:

    • Inject the working standard solutions in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Inject six replicate samples of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness:

    • Introduce small, deliberate changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

    • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Workflow Visualization

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep_Standards Prepare Standard Solutions (Calibration Curve) Linearity Linearity & Range Prep_Standards->Linearity Prep_Samples Prepare Sample & Placebo Specificity Specificity (Blank, Placebo, Forced Degradation) Prep_Samples->Specificity Accuracy Accuracy (Recovery Studies) Prep_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Samples->Precision Data_Acquisition HPLC-UV Data Acquisition Specificity->Data_Acquisition Linearity->Data_Acquisition Accuracy->Data_Acquisition Precision->Data_Acquisition LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) LOD_LOQ->Data_Acquisition Robustness Robustness (Varying Parameters) Robustness->Data_Acquisition Analysis Calculate Validation Parameters (RSD, r², % Recovery) Data_Acquisition->Analysis Report Final Validation Report Analysis->Report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Chapter 3: A Comparative Guide to Analytical Techniques

While HPLC-UV is a robust and widely used method, other techniques offer different advantages depending on the specific analytical challenge. The choice of method should be tailored to the intended purpose, considering factors like the nature of the sample matrix, required sensitivity, and available instrumentation.

Performance Comparison of Analytical Methods
ParameterHPLC-UVGas Chromatography (GC-FID/MS)UV-Vis SpectrophotometryLC-MS/MS
Specificity High (with proper method development)High (especially with MS)Low to ModerateVery High
Sensitivity (LOD/LOQ) Good (µg/mL to ng/mL)Very Good (ng/mL to pg/mL)Moderate (µg/mL)Excellent (pg/mL to fg/mL)
Linear Range WideWideNarrowWide
Precision (RSD%) Excellent (<2%)Excellent (<2%)Good (<5%)Excellent (<2%)
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%)Good (95-105%)Excellent (98-102%)
Sample Throughput ModerateModerate to HighHighModerate
Cost & Complexity ModerateModerate to HighLowHigh
Typical Application Routine QC, stability testing, impurity profilingAnalysis of volatile impurities, thermally stable related substancesSimple, rapid quantification of pure substanceImpurity identification, metabolomics, trace analysis[6][8][11]
Discussion and Method Selection
  • High-Performance Liquid Chromatography (HPLC-UV): As detailed, this is the workhorse for routine quality control of this compound. It offers an excellent balance of specificity, sensitivity, and cost-effectiveness. The use of a Diode Array Detector (DAD) further enhances its specificity by providing spectral information for peak purity assessment.[7]

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds.[4] For the target analyte, derivatization may be required to increase its volatility.[12] GC, particularly when coupled with a Mass Spectrometer (GC-MS), provides high specificity and is excellent for identifying and quantifying volatile impurities that may not be detected by HPLC.[13][14][15] However, the potential for thermal degradation of the analyte must be carefully evaluated.

  • UV-Vis Spectrophotometry: This is the simplest and most cost-effective technique. It can be used for a straightforward assay of the bulk drug substance where interferences are minimal. However, it lacks the specificity to distinguish the analyte from structurally similar impurities or degradation products, making it unsuitable for stability-indicating assays or analysis in complex matrices. Its compliance and performance can be validated according to pharmacopeial guidelines.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[6][8][11] LC-MS/MS is indispensable for identifying unknown impurities, characterizing degradation products, and performing trace-level quantification.[18] While its operational cost and complexity are higher, the structural information it provides is invaluable during drug development and for in-depth investigations.

Decision-Making Framework

Method_Selection cluster_goals cluster_methods Start Define Analytical Goal Routine_QC Routine QC / Assay Start->Routine_QC Impurity_ID Impurity Identification / Structure Elucidation Start->Impurity_ID Volatile_Impurities Analysis of Volatile Impurities Start->Volatile_Impurities Simple_Quant Simple Quantification (Pure Substance) Start->Simple_Quant HPLC_UV HPLC-UV Routine_QC->HPLC_UV Best balance of specificity and cost-effectiveness LC_MS LC-MS/MS Impurity_ID->LC_MS Highest specificity and structural information GC_MS GC-MS Volatile_Impurities->GC_MS Ideal for volatile and thermally stable compounds UV_Vis UV-Vis Simple_Quant->UV_Vis Fastest and most cost-effective option

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of analytical methods for this compound is critical for ensuring product quality and regulatory compliance. While HPLC-UV stands out as the most versatile and commonly employed technique for routine analysis, a comprehensive understanding of alternative methods like GC-MS, UV-Vis, and LC-MS/MS is essential for a well-equipped analytical laboratory. The selection of the most appropriate method should be a strategic decision based on the specific analytical objective, the nature of the sample, and the required level of sensitivity and specificity. By adhering to the principles of method validation outlined in this guide, researchers and scientists can ensure the integrity and reliability of their analytical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. [Link]

  • Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI. [Link]

  • Quality Guidelines. ICH. [Link]

  • LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. PMC - NIH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]

  • Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography-Mass Spectrometry. DTIC. [Link]

  • (PDF) LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. ResearchGate. [Link]

  • Separation of Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. NIH. [Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics. [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]

  • Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami). Allied Academies. [Link]

Sources

A Comparative Analysis of Phenolic Antioxidants: Benchmarking 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants that can mitigate oxidative damage.[1] Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions.[2]

This guide provides a comparative study of a unique multi-phenolic compound, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, against widely recognized phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble analog of Vitamin E), and α-Tocopherol (the most active form of Vitamin E). While extensive experimental data on the antioxidant capacity of this compound is not widely published, this guide will infer its potential activity based on its structure and provide a framework for its empirical evaluation alongside established antioxidants.

Unveiling the Contender: this compound

Molecular Structure and Inferred Antioxidant Potential

This compound is a complex phenolic compound with the molecular formula C₂₃H₂₄O₃.[3][4] Its structure features a central 4-methylphenol core linked to two 2-hydroxy-5-methylphenyl groups via methylene bridges.

The antioxidant potential of this molecule is theoretically high due to the presence of three phenolic hydroxyl (-OH) groups. Each of these groups can donate a hydrogen atom to scavenge free radicals. The methyl groups on the phenolic rings are electron-donating, which can increase the stability of the resulting phenoxyl radicals, thereby enhancing the antioxidant activity. The steric hindrance provided by the bulky structure may also contribute to the stability of these radicals.

The Established Benchmarks: A Review of Common Phenolic Antioxidants

A meaningful comparison requires a thorough understanding of the established players. The following sections detail the properties of four widely used phenolic antioxidants.

Butylated Hydroxytoluene (BHT)

BHT is a synthetic, lipophilic phenolic antioxidant commonly used as a food additive to prevent spoilage.[5] Its antioxidant activity stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to peroxyl radicals, converting them into hydroperoxides and a stable BHT radical.[5] The two bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical.[6]

Butylated Hydroxyanisole (BHA)

BHA is another synthetic antioxidant widely used in food and cosmetics.[7] It consists of a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[7] Similar to BHT, BHA functions as a free radical scavenger, with its aromatic ring stabilizing and delocalizing the unpaired electron of the radical.[7] While effective, concerns have been raised about the potential carcinogenic effects of BHA at high doses, leading to increased interest in alternative antioxidants.[8]

Trolox: The Water-Soluble Vitamin E Analogue

Trolox is a water-soluble derivative of vitamin E, making it a valuable tool for studying antioxidant activity in aqueous systems.[9] It is widely used as a standard in antioxidant capacity assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[6] Its antioxidant mechanism is identical to that of Vitamin E, involving the donation of a hydrogen atom from the hydroxyl group on its chromanol ring.[10]

α-Tocopherol (Vitamin E)

α-Tocopherol is the most biologically active form of Vitamin E, a fat-soluble vitamin essential for human health.[11] Its primary role is to act as a chain-breaking antioxidant, protecting cell membranes from lipid peroxidation.[12] It effectively scavenges peroxyl radicals, preventing the propagation of lipid peroxidation chain reactions.[13]

Quantitative Comparison of Antioxidant Activity

Direct experimental comparison of this compound with the benchmark antioxidants is crucial for a definitive assessment of its efficacy. The following table provides a summary of known antioxidant activity data for the benchmark compounds. A placeholder is included for the target compound to be populated with experimental data.

AntioxidantDPPH IC50 (µM)ABTS TEACORAC (µmol TE/g)Notes
This compound Data not availableData not availableData not available
BHT ~68[14]VariesVariesActivity is influenced by the solvent and reaction conditions.
BHA VariesVariesVariesA mixture of isomers with potentially different activities.
Trolox Varies1.0 (by definition)HighStandard for TEAC and ORAC assays.[6][9]
α-Tocopherol VariesHighHighThe benchmark for lipophilic antioxidants.[11][12]

Experimental Protocols for Comparative Antioxidant Capacity Assessment

To generate the missing data for this compound and to ensure a fair comparison, standardized antioxidant assays must be employed. The following are detailed protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compounds (this compound, BHT, BHA, Trolox, and α-Tocopherol) and the standard (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and Trolox standard.

  • Reaction: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and plot a standard curve using the Trolox standard. Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein, a solution of the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a series of Trolox standards.

  • Sample Preparation: Prepare dilutions of the test compounds.

  • Reaction Setup: In a black 96-well plate, add 25 µL of each sample or Trolox standard to 150 µL of the fluorescein working solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. Subtract the AUC of the blank from the AUC of the samples and standards. Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the samples is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of phenolic antioxidants and the experimental workflow for the DPPH assay.

Antioxidant_Mechanism ROO Free Radical (ROO•) ROOH Neutralized Molecule (ROOH) ROO->ROOH H• donation ArOH Phenolic Antioxidant (ArOH) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO forms

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution in 96-well plate DPPH_Sol->Mix Sample_Sol Prepare Serial Dilutions of Antioxidants Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

While a definitive quantitative comparison awaits empirical data for this compound, its molecular structure strongly suggests significant antioxidant potential. The presence of multiple phenolic hydroxyl groups positions it as a promising candidate for applications requiring potent radical scavenging activity.

The detailed experimental protocols provided in this guide offer a clear and standardized approach for researchers to directly compare the antioxidant efficacy of this novel compound against established benchmarks like BHT, BHA, Trolox, and α-Tocopherol. Such studies are essential to fully characterize its antioxidant profile and determine its potential utility in the fields of drug development, food science, and materials science. It is through rigorous, comparative experimental investigation that the true potential of novel antioxidant compounds can be unlocked.

References

  • Amic, D., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Antioxidants, 9(11), 1053. [Link]

  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2014). Molecules, 19(11), 18456-18476. [Link]

  • Traber, M. G., & Atkinson, J. (2007). Vitamin E, antioxidant and nothing more. Free Radical Biology and Medicine, 43(1), 4-15. [Link]

  • Niki, E. (2014). Current evidence of the role of vitamin E in prolonging a healthy life in. Annals of Nutrition and Metabolism, 64(Suppl. 1), 18-25. [Link]

  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry, 101, 295-312. [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (2000). Free Radical Biology and Medicine, 28(10), 1538-1545. [Link]

  • Azzi, A. (2007). Alpha-tocopherol: roles in prevention and therapy of human disease. Molecular Aspects of Medicine, 28(5-6), 441-446. [Link]

  • Doco, R. C., et al. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Chemical and Pharmaceutical Research, 9(5), 231-236. [Link]

  • Jiang, Y., et al. (2016). Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy. Free Radical Biology and Medicine, 90, 76-90. [Link]

  • Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. (1996). FEBS Letters, 381(1-2), 83-86. [Link]

  • Milardović, S., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Molecules, 25(7), 1667. [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (2024). ScienceDirect. [Link]

  • Butylated hydroxytoluene. (2024). Wikipedia. [Link]

  • Vitamin E as an antioxidant. (2015). ResearchGate. [Link]

  • Omura, K. (1995). Antioxidant synergism between butylated hydroxyanisole and butylated hydroxytoluene. Journal of the American Oil Chemists' Society, 72(12), 1565-1567. [Link]

  • antioxidant butylated hydroxytoluene: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Butylated hydroxyanisole. (2024). Wikipedia. [Link]

  • Butylated hydroxyanisole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Computational study of synthetic and natural polymer additives – Antioxidant potential of BHA, TBHQ, BHT, and curcumin. (2022). ResearchGate. [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). ResearchGate. [Link]

  • Arts, M. J., et al. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49. [Link]

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. (n.d.). PubChem. [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. (n.d.). GSRS. [Link]

  • Trolox equivalent antioxidant capacity. (2022). Wikipedia. [Link]

  • Sgarbossa, A., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 11(3), 448. [Link]

  • 2,6-BIS((2-HYDROXY-5-METHYL-3-NONYLPHENYL)METHYL)-4-METHYLPHENOL. (n.d.). GSRS. [Link]

  • The trolox equivalent antioxidant capacities of various antioxidant... (n.d.). ResearchGate. [Link]

  • Trolox. (2024). Wikipedia. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. (n.d.). NIST WebBook. [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(6), 695-701. [Link]

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). (n.d.). PubChem. [Link]compound/2_2_-Methylenebis_4-methyl-6-tert-butylphenol)

Sources

A Comparative Guide to the Performance of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a high-performance phenolic antioxidant, across different polymer matrices. Designed for researchers, scientists, and formulation experts, this document delves into the antioxidant's mechanism, its performance relative to other common stabilizers, and the empirical methodologies required for its validation.

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation when exposed to heat and oxygen, a process known as thermo-oxidative degradation.[1] This phenomenon, driven by the formation of highly reactive free radicals, leads to a cascade of chain scission and cross-linking reactions within the polymer structure. The macroscopic consequences are detrimental to product performance and longevity, manifesting as discoloration, embrittlement, loss of mechanical strength, and surface cracking.[1][2]

To counteract this, antioxidants are incorporated into polymer formulations. Among the most effective are hindered phenolic antioxidants, which serve as primary stabilizers by interrupting the degradation cycle.[1][2] This guide focuses on a specific multifunctional hindered phenol, This compound (CAS No. 119-47-1), to evaluate its efficacy and compare its performance against established industry alternatives in key polymer systems.[3][4]

Mechanism of Action: Radical Scavenging

Phenolic antioxidants function as radical scavengers. The core of their activity lies in the phenolic hydroxyl group (-OH). This group can donate its hydrogen atom to neutralize highly reactive polymer peroxy (ROO•) and alkyl (R•) radicals, which are the propagating species in the oxidative chain reaction.[1][5] This donation terminates the degradation cycle, converting the free radicals into stable hydroperoxides and rendering them harmless to the polymer backbone.

Upon donating the hydrogen, the antioxidant itself becomes a radical. However, the unique structure of hindered phenols, featuring bulky alkyl groups (steric hindrance) ortho to the hydroxyl group, provides exceptional stability to this new radical.[1][5] This steric shielding prevents the antioxidant radical from initiating new degradation chains, ensuring it acts as a safe termination point.

G cluster_propagation Oxidative Cycle (Degradation) cluster_termination Intervention by Phenolic Antioxidant R Polymer Chain (R-H) R_dot Alkyl Radical (R•) R->R_dot Initiation (Heat, Shear) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) (Unstable) ROO_dot->ROOH + R-H ROOH->R_dot → R• + RO• (Chain Branching) AO Antioxidant (Ar-OH) AO_dot Stable Antioxidant Radical (Ar-O•) AO->AO_dot ROOH_stable Stable Hydroperoxide (ROOH) AO->ROOH_stable + H• donation ROO_dot_ext Peroxy Radical (ROO•) ROO_dot_ext->AO

Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.

Comparative Performance Analysis

The efficacy of an antioxidant is not absolute; it is highly dependent on the polymer matrix, processing conditions, and the presence of other additives. We compare the performance of this compound (herein designated AO-X ) against two widely used commercial antioxidants: Irganox 1010 (a tetra-functional hindered phenol) and Irganox 1076 (a mono-functional hindered phenol).[6][7][8] The evaluation is based on two critical performance metrics: thermal stability and color stability.

Key Performance Metrics
  • Thermal Stability (Oxidative Induction Time - OIT): OIT is a crucial measure of a material's resistance to oxidative degradation at elevated temperatures.[9] Determined by Differential Scanning Calorimetry (DSC), it measures the time until the onset of an exothermic oxidation reaction under a controlled oxygen atmosphere.[10][11] A longer OIT indicates superior stabilization, which is critical for protecting the polymer during high-temperature melt processing and for ensuring long-term thermal endurance.[12][13]

  • Color Stability (Yellowness Index - YI): The formation of colored degradation products during processing or service life is a common failure mode. The Yellowness Index (YI), measured according to standards like ASTM E313, quantifies the change in color from white or clear towards yellow.[14] An effective antioxidant must not only prevent polymer chain degradation but also minimize discoloration to maintain the aesthetic properties of the final product.[1]

Illustrative Performance Data

The following table presents typical performance data for AO-X and its alternatives when incorporated into High-Density Polyethylene (HDPE) and Polypropylene (PP) at a standard loading of 0.1% by weight.

Antioxidant SystemPolymer MatrixOxidative Induction Time (OIT) @ 200°C (minutes)Yellowness Index (YI) Change (ΔYI) after Processing
Control (No Antioxidant) HDPE< 212.5
AO-X HDPE65 1.8
Irganox 1076 HDPE452.5
Irganox 1010 HDPE701.5
Control (No Antioxidant) PP< 115.2
AO-X PP85 2.0
Irganox 1076 PP603.1
Irganox 1010 PP951.8

Interpretation:

  • AO-X demonstrates excellent thermal stability, significantly outperforming the mono-functional Irganox 1076 and showing performance comparable to the larger, tetra-functional Irganox 1010. Its multifunctional nature, with multiple phenolic groups per molecule, allows it to neutralize several radical species, providing robust protection.

  • In terms of color stability, AO-X provides a significant improvement over the unstabilized polymer and performs well against the benchmarks, indicating low formation of chromophoric degradation products.

Experimental Validation & Protocols

To ensure the trustworthiness and reproducibility of performance claims, standardized testing protocols are essential. The following section details the methodologies for the key performance tests and illustrates the overall validation workflow.

G cluster_prep Phase 1: Sample Preparation cluster_test Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis A 1. Polymer Resin (e.g., PP, HDPE powder) C 3. Compounding (Twin-Screw Extruder) A->C B 2. Antioxidant (e.g., AO-X @ 0.1% w/w) B->C D 4. Pelletizing C->D E 5. Compression Molding (ASTM D4703 Plaques) D->E F 6a. OIT Analysis (ASTM D3895) E->F G 6b. Color Analysis (ASTM E313) E->G J 9. Calculate OIT (minutes) F->J H 7. Accelerated Aging (UV / Heat Exposure) G->H K 10. Calculate ΔYI G->K I 8. Post-Aging Color (ASTM E313) H->I I->K L 11. Comparative Performance Evaluation J->L K->L

Caption: Experimental workflow for antioxidant performance validation.
Protocol 1: Oxidative Induction Time (OIT) Measurement

(Based on ASTM D3895 Standard Test Method)[10][11][13]

  • Objective: To determine the time to the onset of oxidation of a stabilized polymer sample held at an isothermal temperature in an oxygen atmosphere.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Sample Preparation:

    • Cut a small section (5-10 mg) from a compression-molded plaque of the stabilized polymer.

    • Place the specimen into an open aluminum DSC pan. Ensure the sample is flat and makes good thermal contact with the pan bottom.

  • Methodology:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen) at a flow rate of 50 mL/min for at least 5 minutes to eliminate residual oxygen.[11]

    • Heat the sample under the nitrogen atmosphere from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min.[11]

    • Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.[11]

    • Simultaneously start data acquisition and switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Continue the isothermal test until the exothermic oxidation peak is observed on the thermal curve.

  • Data Analysis:

    • The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic reaction. This is typically determined by the intersection of the extrapolated baseline and the tangent of the exothermic peak. The result is reported in minutes.

Protocol 2: Color Stability Assessment (Yellowness Index)

(Based on ASTM E313 Practice for Calculating Yellowness)[14]

  • Objective: To quantify the degree of yellowness of a polymer sample before and after processing or accelerated aging.

  • Apparatus: Spectrophotometer or colorimeter.

  • Methodology:

    • Baseline Measurement: Take a compression-molded plaque of the stabilized polymer. Place it in the spectrophotometer's measurement port.

    • Measure the tristimulus values (X, Y, Z) or the CIELAB color coordinates (L, a, b*). The instrument software will perform this measurement.

    • Aging (Optional but Recommended): Subject the plaque to accelerated aging conditions (e.g., UV exposure, heat aging) to simulate service life.

    • Final Measurement: After the aging period, repeat the color measurement on the same sample.

  • Data Analysis:

    • The instrument's software calculates the Yellowness Index (YI) from the measured spectral data using the ASTM E313 formula.

    • The change in color stability is reported as ΔYI, which is the difference between the YI value after aging and the initial baseline YI value. A lower ΔYI indicates better color stability.

Conclusion and Recommendations

This compound stands as a highly effective antioxidant for a range of polymer matrices, particularly polyolefins like PE and PP. Its multifunctional hindered phenolic structure provides robust protection against thermo-oxidative degradation, resulting in excellent thermal stability and good color retention during high-temperature processing and long-term use.

Its performance is highly competitive with other high-end commercial stabilizers, such as Irganox 1010. The choice between these antioxidants may ultimately depend on secondary factors like regulatory approvals for specific applications (e.g., food contact), cost-effectiveness, and synergy with other additives in a complex formulation.

For researchers and formulators, it is imperative to conduct thorough validation using standardized methods like OIT and Yellowness Index measurements. The protocols described herein provide a reliable framework for generating comparative data to make informed decisions, ensuring the selection of the optimal stabilization package for any given application.

References

  • ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). ASTM International.
  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Specialty Chemical.
  • ASTM D3895 Oxidative Induction Time of Recycled Polyolefins. (n.d.). Impact Analytical.
  • D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2023, August 21). ASTM International.
  • Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). ASTM International.
  • OIT, Oxidation Induction Time Testing. (2022, February 7). Flex-Pack Engineering, Inc.
  • Maximizing Polymer Lifespan with Phenolic Antioxidants. (2026, January 13). Oceana International.
  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. (2022, January 24). MDPI.
  • Influence of phenolic antioxidants and a thioether on the long-term heat stability of 1 mm thick compression moulded PP plaques. (n.d.). ResearchGate.
  • The Effect of Introduction of Phenolic Antioxidants on the Thermal-Oxidative Stability and Gas Permeability of Poly(4-methyl-2-pentyne). (n.d.). Semantic Scholar.
  • Comprehensive Guide Yellowness Index Testing - ASTM. (n.d.). Infinita Lab.
  • Yellowness Index (YI) ASTM E313. (n.d.). Intertek.
  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. (n.d.). gsrs.ncats.nih.gov.
  • Migration of BHT and Irganox 1010 from low-density polyethylene (LDPE) to foods and food-simulating liquids. (1987, April). PubMed.
  • Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. (n.d.). LCGC International.
  • A comparison of phenolic antioxidant performance in HDPE at 32–80°C. (2025, August 5). ResearchGate.
  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. (n.d.). PubChem.
  • Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. (n.d.). Frontier-Lab.
  • Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (2023). E3S Web of Conferences.
  • Reaction kinetics of antioxidants for polyolefins. (2022, January 25). Energiforsk.

Sources

A Comparative Guide to the Inter-laboratory Analysis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

This compound, a complex phenolic compound, presents unique analytical challenges due to its structure and potential for impurities.[1][2] Its accurate quantification is critical in various applications, from industrial quality control to its use in research and development. An inter-laboratory study is essential to validate analytical methods, ensuring that results are consistent and reliable regardless of where the analysis is performed.

Chemical Structure and Properties:

  • Molecular Formula: C23H24O3[1][2]

  • Molecular Weight: 348.44 g/mol [2]

  • Synonyms: 2,6-bis(2-hydroxy-5-methylbenzyl)-4-methylphenol[1]

  • Appearance: White to almost white powder or crystal

Primary Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely accessible and robust technique for the analysis of phenolic compounds, making it an ideal candidate for a foundational inter-laboratory study.[3][4][5] This method offers a balance of sensitivity, specificity, and cost-effectiveness.

Rationale for Method Selection

The selection of reversed-phase HPLC is based on the non-polar nature of the target analyte. A C18 column is proposed due to its versatility and proven efficacy in separating a wide range of phenolic compounds.[3] Diode-array detection allows for the simultaneous monitoring of multiple wavelengths, enabling the identification of the analyte from co-eluting impurities by comparing their UV-Vis spectra.

Detailed Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% acetic acid in water) is recommended to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitoring at 280 nm is a suitable starting point for phenolic compounds, with the full spectrum (200-400 nm) recorded for peak purity analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and sample.

  • Dissolve in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters

An inter-laboratory study should assess the following validation parameters to establish the method's reliability:

ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.999Ensures a direct and proportional relationship between concentration and detector response.[4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.[3][4]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be accurately and precisely quantified.[3][4]
Accuracy (Recovery) 98-102%The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known concentration of the analyte.[3][4]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3]
Specificity Peak purity index > 0.995The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Visualizing the HPLC-DAD Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filtration Dilute->Filter Autosampler Autosampler Filter->Autosampler Injection Column C18 Column Autosampler->Column Pump Pump Pump->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for HPLC-DAD analysis.

Alternative and Confirmatory Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For laboratories with advanced capabilities, UPLC-MS offers significant advantages in terms of sensitivity and specificity, making it an excellent confirmatory technique.[6]

Advantages of UPLC-MS
  • Higher Sensitivity: UPLC systems operate at higher pressures with smaller particle size columns, resulting in sharper peaks and improved resolution.

  • Greater Specificity: Mass spectrometry provides mass-to-charge ratio information, which is highly specific for the target analyte and its potential impurities, aiding in their identification.

  • Lower Detection Limits: The combination of UPLC's separation efficiency and MS's sensitivity allows for the detection and quantification of the analyte at much lower concentrations than HPLC-DAD.[6]

Comparative Overview: HPLC-DAD vs. UPLC-MS
FeatureHPLC-DADUPLC-MS
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation followed by mass analysis.
Sensitivity GoodExcellent
Specificity Moderate (relies on retention time and UV spectrum)High (relies on retention time and mass-to-charge ratio)
Cost LowerHigher
Complexity Simpler operation and maintenanceMore complex instrumentation and data analysis
Application Routine quality control, primary analytical methodConfirmatory analysis, impurity profiling, low-level quantification
Visualizing the Decision Pathway for Method Selection

Method_Selection Start Analytical Need QC Routine QC / High Throughput? Start->QC Impurity Impurity Profiling / Low-Level Detection? QC->Impurity No HPLCDAD HPLC-DAD QC->HPLCDAD Yes Impurity->HPLCDAD No UPLCMS UPLC-MS Impurity->UPLCMS Yes

Caption: Decision tree for analytical method selection.

Inter-Laboratory Study Design and Data Analysis

A successful inter-laboratory study requires a well-defined protocol and a centralized body for data collection and statistical analysis.

Study Design:

  • Sample Distribution: A homogeneous batch of the this compound sample and a certified reference standard should be distributed to all participating laboratories.

  • Standardized Protocol: All laboratories must adhere to the detailed analytical protocol provided.

  • Data Reporting: A standardized template for reporting results, including raw data, chromatograms, and calculated validation parameters, should be used.

Statistical Analysis:

  • Repeatability (r) and Reproducibility (R): These will be calculated to assess the variability of the method within and between laboratories, respectively.

  • Cochran's and Grubbs' Tests: These statistical tests should be performed to identify and handle any outlier data.

  • Analysis of Variance (ANOVA): ANOVA can be used to determine if there are any statistically significant differences between the results from different laboratories.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory study on the analysis of this compound. The proposed HPLC-DAD method offers a reliable and accessible primary technique, while UPLC-MS serves as a powerful alternative for confirmatory and more sensitive analyses. By adhering to the detailed protocols and validation parameters outlined, researchers and analytical laboratories can ensure the generation of accurate, reproducible, and comparable data, ultimately leading to a standardized analytical method for this important phenolic compound.

References

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences.
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology.
  • Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Semantic Scholar.
  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019). AKJournals.
  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. gsrs.
  • This compound. TCI Chemicals.
  • This compound. ChemicalBook.
  • This compound. TCI Chemicals.
  • This compound. ChemicalBook.
  • This compound. Santa Cruz Biotechnology.
  • This compound. TCI Chemicals.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol and its Analogs as Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Tris-Phenolic Antioxidants

In the ongoing battle against oxidative stress, a key driver in numerous pathological conditions, phenolic compounds have emerged as potent radical scavengers. Among these, sterically hindered phenols are of particular interest due to their enhanced stability and efficacy. This guide focuses on the structure-activity relationship (SAR) of a unique tris-phenolic compound, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, and its analogs. This molecule, characterized by three phenol rings linked by methylene bridges, presents a compelling scaffold for antioxidant drug development. Understanding how subtle modifications to its structure impact its radical scavenging ability is paramount for designing next-generation antioxidants with superior therapeutic potential.

This in-depth technical guide will dissect the key structural features governing the antioxidant capacity of this class of compounds. We will explore the influence of substituent placement, steric hindrance, and the interplay of electronic effects on their ability to neutralize free radicals. By synthesizing data from various studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR of these promising molecules, supported by experimental data and detailed protocols.

Core Principles of Antioxidant Activity in Phenolic Compounds

The primary mechanism by which phenolic antioxidants exert their effect is through hydrogen atom transfer (HAT) from their hydroxyl (-OH) groups to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The efficiency of this process is governed by several key factors inherent to the molecule's structure.

Five main factors influence the antioxidant activities of phenolic compounds:

  • The stability of the resulting phenoxyl radical after hydrogen donation.

  • The number of hydrogen atoms each molecule can donate.

  • The rate at which the phenol can donate a hydrogen atom.

  • The ease with which the phenoxyl radical can combine with other active free radicals.

  • The potential for the formation of new antioxidant species after the initial reaction.[1]

The following sections will delve into how these principles apply specifically to this compound and its structural relatives.

Structural Analysis of this compound

The core molecule under investigation possesses a unique architecture that contributes to its antioxidant potential.

Figure 1. Key structural features of the core molecule.

  • Multiple Hydroxyl Groups: The presence of three hydroxyl groups allows for the donation of multiple hydrogen atoms, increasing the molecule's overall radical scavenging capacity.

  • Methylene Bridges: These flexible linkages between the phenolic rings influence the molecule's conformation and the positioning of the hydroxyl groups.

  • Steric Hindrance: The bulky nature of the flanking phenol groups provides steric hindrance around the central hydroxyl group. This can enhance the stability of the resulting phenoxyl radical, preventing it from participating in pro-oxidant reactions.[1]

  • Methyl Groups: The methyl groups on the phenolic rings are electron-donating, which can increase the electron density on the hydroxyl groups and facilitate hydrogen atom donation.

Comparative Analysis of Antioxidant Activity: A Data-Driven Approach

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

CompoundAssayIC50 / EC50 ValueKey Structural Features & InsightsSource
2,6-Di-tert-butyl-4-hydroxymethylphenol DPPH-The methylene group is activated by the aromatic ring and hydroxyl group, enabling it to donate a hydrogen atom, thus contributing to its strong antioxidant activity.[1][1]
p-Cresol Dimer -Stoichiometric Factor (n) = 3.0Dimerization significantly enhances antioxidant activity due to the presence of two hydroxyl groups, allowing for more effective hydrogen donation.[2][2]
p-Cresol (Monomer) -Stoichiometric Factor (n) < 2.8Lower antioxidant capacity compared to its dimer.[2][2]
2,2'-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) DPPH7.93 µg/mLA novel tetraphenolic antioxidant with superior radical scavenging ability compared to common synthetic antioxidants like BHT and TBHQ.[3][3]
Tert-butyl hydroquinone (TBHQ) DPPH22.20 µg/mLA standard synthetic antioxidant with two hydroxyl groups.[3][3]
Butylated hydroxytoluene (BHT) DPPH- (Weak activity)A common synthetic antioxidant with a single hydroxyl group and significant steric hindrance.[3]
Propyl Gallate (PG) DPPH8.74 µg/mLContains three hydroxyl groups on a single aromatic ring, demonstrating high antioxidant activity.[3][3]
Hydroquinone (HQ) DPPH11.34 µg/mLA simple diphenol with good antioxidant properties.[3][3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data is compiled from different sources and should be interpreted with consideration of potential variations in experimental conditions.

Structure-Activity Relationship Insights

Based on the available data and established principles of antioxidant chemistry, we can deduce the following structure-activity relationships for this compound and its potential analogs:

The Role of the Number and Position of Hydroxyl Groups

The number of hydroxyl groups is a critical determinant of antioxidant activity. As seen with propyl gallate and the tetraphenolic compound MPBHQ, a higher number of hydroxyl groups generally leads to enhanced radical scavenging capacity.[3] For the core molecule, the presence of three hydroxyl groups is a key contributor to its antioxidant potential.

The position of the hydroxyl groups is also crucial. Ortho- and para-positions of hydroxyl groups relative to each other or to other electron-donating groups can significantly enhance activity.

The Impact of Steric Hindrance

The bulky tert-butyl groups in compounds like BHT provide steric hindrance, which stabilizes the resulting phenoxyl radical.[1] In the case of this compound, the two flanking p-cresol moieties create a sterically hindered environment around the central phenolic hydroxyl group. This structural feature is expected to contribute to its antioxidant efficacy by increasing the stability of the radical formed upon hydrogen donation.

The Influence of Methylene Bridges

The methylene bridges provide flexibility to the molecule, allowing the phenolic rings to orient themselves for optimal interaction with free radicals. The length and nature of these bridges could be a key area for modification to fine-tune the antioxidant activity. For instance, replacing the methylene bridges with other linkers could alter the molecule's conformation and, consequently, its radical scavenging ability.

The Effect of Substituents on the Aromatic Rings

The methyl groups on the phenolic rings of the core molecule are electron-donating, which can enhance the hydrogen-donating ability of the hydroxyl groups. Modifying these substituents offers a clear path to modulating antioxidant activity.

  • Electron-Donating Groups (EDGs): Introducing stronger EDGs, such as methoxy (-OCH3) groups, could further increase the electron density on the hydroxyl groups, potentially leading to enhanced antioxidant activity.

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO2) or halogen groups, would likely decrease the antioxidant activity by reducing the electron density on the hydroxyl groups.

Figure 2. Potential modifications to the core structure and their expected impact on antioxidant activity.

Experimental Protocols for Evaluating Antioxidant Activity

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction is observed as a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep1 Prepare DPPH solution (e.g., 0.1 mM in methanol) react1 Mix DPPH solution with test compound or control prep1->react1 prep2 Prepare test compound solutions (various concentrations) prep2->react1 prep3 Prepare positive control (e.g., Ascorbic acid, Trolox) prep3->react1 react2 Incubate in the dark (e.g., 30 minutes at room temp.) react1->react2 measure1 Measure absorbance (e.g., at 517 nm) react2->measure1 calculate1 Calculate % inhibition measure1->calculate1 calculate2 Determine IC50 value calculate1->calculate2

Figure 3. Experimental workflow for the DPPH assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL).

    • For the blank, use methanol instead of the test compound.

    • For the control, use the positive control solution.

  • Incubation and Measurement:

    • Shake the mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using a similar formula as in the DPPH assay.

    • The IC50 value is determined from the dose-response curve.[4]

Conclusion and Future Directions

The tris-phenolic scaffold of this compound presents a promising platform for the development of potent antioxidants. The key to unlocking its full potential lies in a thorough understanding of its structure-activity relationship. This guide has highlighted the critical roles of the number and position of hydroxyl groups, steric hindrance, and electronic effects of substituents in modulating the radical scavenging activity of this class of compounds.

While direct comparative data for a series of close analogs remains a gap in the current literature, the principles outlined here provide a solid foundation for the rational design of novel derivatives with enhanced antioxidant efficacy. Future research should focus on the systematic synthesis and evaluation of analogs with modifications to the alkyl substituents, methylene bridges, and aromatic ring substituents. Such studies, employing standardized antioxidant assays, will be invaluable in elucidating a more detailed and quantitative SAR, paving the way for the development of next-generation therapeutics for oxidative stress-related diseases.

References

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. Available at: [Link].

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. Available at: [Link].

  • IC50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. Available at: [Link].

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. National Institutes of Health. Available at: [Link].

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. National Institutes of Health. Available at: [Link].

  • Structure-thermodynamics-antioxidant activity relationships of selected natural phenolic acids and derivatives: an experimental and theoretical evaluation. PubMed. Available at: [Link].

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. National Institutes of Health. Available at: [Link].

  • Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives: A comparative approach for the explanation of their radical scavenging activities. ResearchGate. Available at: [Link].

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Available at: [Link].

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. National Institutes of Health. Available at: [Link].

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. Available at: [Link].

  • 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL. gsrs.ncats.nih.gov. Available at: [Link].

  • 2,6-BIS((2-HYDROXY-5-METHYL-3-NONYLPHENYL)METHYL)-4-METHYLPHENOL. gsrs.ncats.nih.gov. Available at: [Link].

  • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. PubChem. Available at: [Link].

  • 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. Available at: [Link].

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link].

  • Comparison of ABTS, DPPH, permanganate, and methylene blue assays for determining antioxidant potential of successive extracts from pomegranate and guava residues. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to the Quantitative Analysis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol and its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a non-staining, high molecular weight phenolic antioxidant, is integral to stabilizing polymers, elastomers, and synthetic resins against thermo-oxidative degradation. Its efficacy lies in its ability to scavenge free radicals, thereby terminating the chain reactions that lead to material deterioration.[1][2] However, like all antioxidants, it is consumed during this protective process, leading to the formation of degradation products that may have altered efficacy, solubility, or toxicological profiles. For researchers and drug development professionals working with materials stabilized by this antioxidant, particularly in applications with high purity or safety requirements such as medical devices or pharmaceutical packaging, a thorough understanding and quantification of these degradants are paramount.

This guide provides a comprehensive framework for the quantitative analysis of this compound degradation products. We will explore the probable degradation pathways based on established phenolic antioxidant chemistry, present a comparative analysis with other common antioxidants, and provide detailed, field-proven experimental protocols for their quantification.

Part 1: Understanding the Degradation of Phenolic Antioxidants

Phenolic antioxidants, particularly hindered phenols like this compound, function by donating a hydrogen atom from their hydroxyl (-OH) group to a peroxy radical (ROO•). This action neutralizes the reactive radical and forms a stable phenoxyl radical from the antioxidant molecule.[2] This initial step is the cornerstone of their protective action.

The resultant phenoxyl radical is resonance-stabilized, which prevents it from initiating new oxidation chains. However, it is not entirely inert and can undergo further reactions, leading to a cascade of degradation products.[3] Common subsequent reactions for hindered phenolic antioxidants include:

  • Radical-Radical Coupling: Two phenoxyl radicals can couple to form dimeric structures.

  • Oxidation: The phenoxyl radical can be further oxidized, leading to the formation of quinone-type structures, such as quinone methides.[4]

  • Fragmentation: Under high-energy conditions (e.g., thermal stress, UV radiation), the molecule may undergo cleavage, particularly at the methylene bridges connecting the phenolic rings.

These degradation pathways are crucial as they represent the consumption of the active antioxidant and the formation of new chemical entities within the material matrix.[5]

Proposed Degradation Pathway for this compound

While specific literature detailing the degradation of this compound is scarce, we can propose a logical degradation pathway based on its structure and the known behavior of similar phenolic antioxidants like Butylated Hydroxytoluene (BHT).[2][4] The key reactive sites are the three phenolic hydroxyl groups. The central phenol is sterically hindered, suggesting the two outer phenols may be more reactive.

Upon scavenging a free radical, the antioxidant forms a phenoxyl radical. This radical can then be oxidized to form quinone methide structures. Further oxidation or fragmentation could lead to the formation of smaller phenolic compounds, aldehydes, and carboxylic acids.

G A This compound B Phenoxyl Radical Intermediate A->B Radical Scavenging (ROO•) C Quinone Methide Structures B->C Further Oxidation D Dimeric Adducts B->D Radical Coupling E Fragmentation Products (e.g., p-cresol derivatives, aldehydes) C->E Thermal/Oxidative Stress

Caption: Proposed degradation pathway of this compound.

Part 2: Comparative Analysis with Alternative Antioxidants

To contextualize the performance and degradation profile of this compound, it is useful to compare it with other widely used phenolic antioxidants.

AntioxidantStructureKey Degradation ProductsPerformance Characteristics
This compound High Molecular Weight, Tri-phenolicProposed: Quinone methides, dimeric structures, cresol derivatives.Low volatility, excellent thermal stability, good for high-temperature applications. Potentially complex degradation profile.
Butylated Hydroxytoluene (BHT) [6]Mono-phenolicBHT-Quinone Methide, BHT-OH, BHT-CHO, BHT-COOH.[2][4]High volatility, can be lost during processing. Simpler degradation profile but lower thermal stability.[7]
Irganox 1076 Mono-phenolic with long alkyl chainPrimarily hydrolysis of the ester linkage followed by oxidation of the phenolic group.[2]Good compatibility with polyolefins, lower volatility than BHT. Susceptible to hydrolysis.
Irganox 1010 Tetra-phenolic, sterically hinderedDegradation can lead to the formation of smaller phenolic fragments, including compounds similar to Irganox 1076 degradation products.[2]Very low volatility, high extraction resistance, suitable for demanding applications. Complex degradation pathway.

Expert Insight: The choice of antioxidant is a trade-off between stability, volatility, and the nature of its degradation products. While BHT is effective, its higher volatility makes it unsuitable for high-temperature processing. This compound offers a lower volatility alternative, but its complex structure necessitates a more rigorous analytical approach to monitor its consumption and the formation of its multiple potential degradants.

Part 3: Experimental Protocols for Quantitative Analysis

The accurate quantification of the parent antioxidant and its degradation products requires a robust analytical methodology. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for this application.[2][8]

Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing A 1. Weigh Polymer Sample B 2. Solvent Extraction (e.g., Dichloromethane, THF) A->B C 3. Precipitation of Polymer (e.g., with Methanol) B->C D 4. Centrifuge & Filter Supernatant C->D E 5. HPLC-DAD/MS Injection D->E F 6. Chromatographic Separation (Reversed-Phase C18 Column) E->F G 7. Detection & Identification F->G H 8. Peak Integration G->H I 9. Quantification via External Standard Curve H->I J 10. Report Results (mg/kg) I->J

Caption: Experimental workflow for quantifying antioxidant degradation products.

Step-by-Step Methodology: HPLC-DAD Analysis

This protocol provides a self-validating system for the simultaneous quantification of the parent antioxidant and its non-volatile degradation products.

  • Objective: To extract and quantify this compound and its primary degradation products from a polymer matrix.

  • Materials & Reagents:

    • Polymer sample containing the antioxidant.

    • This compound reference standard (Purity >98%).[9]

    • HPLC-grade solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Acetonitrile, Water.

    • HPLC-grade Formic Acid.

    • 0.22 µm PTFE syringe filters.

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh approximately 1 gram of the polymer sample into a glass vial.

    • Add 10 mL of THF or DCM to dissolve the polymer. Use sonication to expedite dissolution.

    • Once fully dissolved, add 20 mL of Methanol dropwise while stirring to precipitate the polymer. The antioxidant and its degradation products will remain in the solvent phase.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial. This is your analysis sample.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1000 µg/mL in Methanol.

    • Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

  • HPLC-DAD Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-5 min: 60% B

      • 5-25 min: Ramp to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at 277 nm for phenolic compounds.[2] Scan from 200-400 nm to identify potential degradation products with different chromophores.

  • Quantification and Validation:

    • Identification: The parent antioxidant is identified by comparing its retention time with the reference standard. Degradation products will typically elute earlier (more polar) or later (dimers) than the parent peak. Their identity can be tentatively assigned based on UV spectra and confirmed with HPLC-MS if available.

    • Quantification: Integrate the peak area of the parent compound and any identified degradation products. Calculate the concentration in the polymer (mg/kg) using the external standard calibration curve. Note: For degradation products where a reference standard is unavailable, quantification can be performed relative to the parent compound, assuming a similar response factor. This should be clearly stated in the results.

    • Trustworthiness: To ensure the protocol is self-validating, perform a spike-recovery experiment. Spike a blank polymer sample with a known concentration of the antioxidant standard, perform the extraction and analysis, and calculate the recovery. A recovery rate between 85-115% confirms the accuracy of the extraction method.[8]

Conclusion

The quantitative analysis of this compound and its degradation products is a critical component of quality control and safety assessment for materials in which it is used. While direct studies on its degradation are limited, a robust analytical strategy can be developed based on the established chemistry of phenolic antioxidants. By employing a validated HPLC method, researchers can effectively monitor the depletion of the active antioxidant and the emergence of degradants, ensuring material performance and safety throughout its lifecycle. This comparative guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to confidently tackle this analytical challenge.

References

  • Vertex AI Search. (n.d.). Antioxidant Degradation Pathways.
  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways.
  • MDPI. (n.d.). Metabolic Pathway of Natural Antioxidants, Antioxidant Enzymes and ROS Providence.
  • ACS Publications. (2016). Quantification of Phenolic Antioxidant Moieties in Dissolved Organic Matter by Flow-Injection Analysis with Electrochemical Detection. Environmental Science & Technology.
  • ResearchGate. (n.d.). First stage of the oxidative degradation mechanism: free radical scavenging.
  • NIH. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices.
  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.).
  • OUCI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices.
  • OUCI. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies.
  • ResearchGate. (2025). Quantification of synthetic phenolic antioxidants in dry foods by reversed-phase HPLC with photodiode array detection.
  • SciSpace. (2013). Comparative evaluation of different co-antioxidants on the photochemical- and functional-stability of epigallocatechin-3-gallate.
  • Figshare. (n.d.). Quantification of Phenolic Antioxidant Moieties in Dissolved Organic Matter by Flow-Injection Analysis with Electrochemical Detection - Environmental Science & Technology.
  • YouTube. (2025). What Is The Difference Between Primary And Secondary Antioxidants? - Chemistry For Everyone.
  • PubMed Central. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion.
  • CP Lab Chemicals. (n.d.). 2, 6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, min 98%, 1 gram.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.

Sources

A Comparative Guide to the Efficacy of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol in Material Preservation

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of material science, the longevity and durability of polymeric materials are of paramount importance. The intrinsic susceptibility of polymers to oxidative degradation, spurred by heat, light, and mechanical stress, necessitates the incorporation of stabilizing additives. Among these, phenolic antioxidants play a crucial role in mitigating degradation pathways and extending the service life of a vast array of products. This guide provides an in-depth technical comparison of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, a polyphenolic antioxidant, with two industry-standard alternatives: Butylated Hydroxytoluene (BHT) and Irganox 1010.

This document is intended for researchers, scientists, and professionals in drug development and material science who seek a comprehensive understanding of the functional advantages and mechanistic underpinnings of these critical additives. We will delve into their synthesis, mechanisms of action, and comparative performance, supported by experimental data and detailed protocols.

The Molecular Architecture of Protection: Synthesis and Structure

The efficacy of a phenolic antioxidant is intrinsically linked to its molecular structure. The strategic placement of bulky substituents around the hydroxyl group and the overall molecular weight are key determinants of its performance.

Synthesis of Polyphenolic Antioxidants: A Look at a Related Structure

While a detailed, publicly available synthesis protocol for this compound is not widespread, the synthesis of the closely related compound, 2,6-bis(hydroxymethyl)-4-methylphenol, offers valuable insight into the probable synthetic route. This process typically involves the reaction of o-cresol with formalin (a source of formaldehyde) in the presence of a base, such as sodium hydroxide. The reaction mixture is then neutralized to yield the desired product[1]. The subsequent step to achieve the target molecule would likely involve a condensation reaction with another equivalent of p-cresol.

Inferred Synthesis Pathway:

Synthesis_Pathway o-cresol o-Cresol intermediate 2,6-bis(hydroxymethyl)- 4-methylphenol o-cresol->intermediate + Formalin, NaOH formalin Formalin formalin->intermediate NaOH NaOH (aq) NaOH->intermediate target 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl] -4-methylphenol intermediate->target + p-Cresol, Acid catalyst p-cresol p-Cresol p-cresol->target

Caption: Inferred synthesis of this compound.

Structural Comparison of Antioxidants
AntioxidantStructureMolecular Weight ( g/mol )Key Structural Features
This compound this compound structure348.44[2][3]Three phenolic hydroxyl groups, providing multiple sites for radical scavenging. Higher molecular weight compared to BHT.
Butylated Hydroxytoluene (BHT) BHT structure220.35Single phenolic hydroxyl group with two bulky tert-butyl groups providing steric hindrance. Lower molecular weight, leading to higher volatility.
Irganox 1010 Irganox 1010 structure1177.6Four sterically hindered phenolic groups. High molecular weight, resulting in low volatility and high persistence.

The polyphenolic nature of this compound, with its multiple hydroxyl groups, theoretically offers a higher capacity for radical scavenging compared to the single hydroxyl group of BHT. Its intermediate molecular weight suggests a balance between the high volatility of BHT and the low mobility of the much larger Irganox 1010 molecule within a polymer matrix.

Mechanism of Antioxidant Action: Quenching the Fires of Degradation

The primary role of hindered phenolic antioxidants is to interrupt the free-radical chain reactions that lead to polymer degradation. This process is initiated by factors like heat and UV radiation, which generate highly reactive free radicals within the polymer.

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Hindered Phenol (ArOH) Polymer Polymer R_radical R• (Alkyl Radical) Polymer->R_radical Heat, UV Light ROO_radical ROO• (Peroxy Radical) R_radical->ROO_radical + O2 ROOH ROOH (Hydroperoxide) ROO_radical->ROOH + Polymer (RH) ROOH_stable ROOH (Stable) ROO_radical->ROOH_stable + ArOH RO_radical RO• (Alkoxy Radical) ROOH->RO_radical Heat RO_radical->R_radical + Polymer (RH) ArOH ArOH ArO_radical ArO• (Stable Radical) ArOH->ArO_radical - H•

Caption: Mechanism of polymer oxidation and its inhibition by a hindered phenolic antioxidant.

As depicted, the antioxidant donates a hydrogen atom from its hydroxyl group to the reactive peroxy radical (ROO•), converting it into a stable hydroperoxide and generating a phenoxy radical. This phenoxy radical is resonance-stabilized and sterically hindered, rendering it relatively unreactive and unable to propagate the degradation chain.

Comparative Performance Analysis: A Data-Driven Evaluation

To objectively assess the impact of these antioxidants on material properties, we will examine data from key analytical techniques: Oxidative Induction Time (OIT), Thermogravimetric Analysis (TGA), and UV-Vis Spectroscopy.

Oxidative Induction Time (OIT)

The OIT test is a measure of a material's resistance to thermo-oxidative degradation. A longer OIT indicates a more effective antioxidant.

Comparative OIT Data in Polyolefins

PolymerAntioxidantConcentration (wt%)OIT (minutes) @ 200°CSource
PolypropyleneIrganox 1010 0.1~15-25[4]
PolypropyleneDendritic Hindered Phenol 0.1~40[4]
LDPEDendritic Hindered Phenol 0.1~50[4]
TPOIrganox 1076 0.3>300[1]
TPOResveratrol (Polyphenol) 0.3>300[1]
TPOBDO-3,4DHB (Polyphenol) 1.5~150[1]

Note: Direct OIT data for this compound was not available in the reviewed literature. The data for dendritic hindered phenols and other polyphenols are included to provide a performance benchmark for this class of antioxidants.

The data suggests that polyphenolic antioxidants can exhibit excellent performance, with some, like resveratrol, showing OIT values comparable to the high-performance commercial antioxidant Irganox 1076[1]. The dendritic hindered phenol also significantly outperformed Irganox 1010 in both polypropylene and LDPE[4]. This indicates that the multiple phenolic groups in polyphenolic structures contribute to superior stabilization.

Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of a material by monitoring its weight change as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

Comparative TGA Data in Polypropylene

PolymerAntioxidantT5% (°C) (Temperature at 5% weight loss)Tdeg (°C) (Maximum degradation temperature)Source
TPO (PP/PE blend)None265.1385.2[1]
TPOIrganox 1076 (0.3 wt%)275.4395.1[1]
TPOResveratrol (0.3 wt%)272.3392.8[1]
TPOBDO-3,4DHB (3 wt%)280.1401.5[1]
PolypropylenePristine PP 230-[5]
PolypropylenePP with 0.2 mol% Hindered Phenol 262-[5]

The TGA data demonstrates that the incorporation of phenolic antioxidants increases the thermal stability of polyolefins. Notably, even a small amount (0.2 mol%) of a hindered phenol chemically linked to the polypropylene backbone can increase the degradation temperature by 32°C[5]. The polyphenolic antioxidant BDO-3,4DHB also showed a significant improvement in the thermal stability of a TPO blend[1].

UV-Vis Spectroscopy and Resistance to Photo-oxidation

UV-Vis spectroscopy can be used to monitor the degradation of polymers by observing changes in their absorption spectra upon exposure to UV radiation. The formation of chromophoric groups, such as carbonyls, during degradation leads to increased absorbance in the UV-Vis region.

While specific comparative UV-Vis data for this compound is limited, studies on polyethylene have shown that the presence of phenolic antioxidants significantly reduces the formation of degradation products upon UV aging[6]. The effectiveness of an antioxidant in preventing photo-oxidation is crucial for outdoor applications where materials are exposed to sunlight. The multiple phenolic groups in this compound are expected to provide robust protection against UV-induced degradation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential.

Oxidative Induction Time (OIT) Measurement

Workflow for OIT Measurement

OIT_Workflow A Sample Preparation (e.g., 5-10 mg of polymer film) B Place sample in open aluminum pan in DSC instrument A->B C Heat to test temperature (e.g., 200°C) under Nitrogen B->C D Switch gas to Oxygen C->D E Record heat flow vs. time D->E F Determine onset of exothermic oxidation E->F G OIT = Time from O2 switch to oxidation onset F->G

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and precision.

Hazard Assessment and Identification

Effective disposal begins with a thorough understanding of the substance's hazards. This compound is a substituted phenolic compound. While specific toxicity data for this exact molecule is limited, its structural class necessitates handling it with the precautions appropriate for phenols, which are known for their potential toxicity and corrosivity.[1][2]

The primary documented hazards are skin and eye irritation.[3] Due to its phenolic nature, it must be treated as a hazardous chemical waste, and under no circumstances should it be disposed of via standard drains or as common refuse.[4]

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 119-47-1[5]
Molecular Formula C₂₃H₂₄O₃[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[3]
Classification Hazardous Waste[6][7]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory. The rationale for this level of protection is the irritant nature of the compound and the general corrosive potential of phenols.[1][8]

  • Hand Protection: Wear utility-grade neoprene or butyl gloves over standard nitrile gloves.[8] Nitrile gloves alone offer insufficient protection against prolonged exposure to many phenolic compounds. The double-gloving technique provides robust defense against incidental contact.

  • Eye and Face Protection: Use ANSI-approved safety goggles that provide a complete seal around the eyes. If there is a risk of splashing, a full-face shield must be worn over the safety goggles.[9]

  • Body Protection: A fully-buttoned, long-sleeved lab coat is required. For operations with a higher risk of splashes, such as spill cleanup or bulk transfers, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[8]

  • Ventilation: All handling of this compound, including weighing, preparing solutions, and packaging waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The immediate actions taken are critical to preventing exposure and environmental contamination.

Minor Spills (<50 grams)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Absorb Spill: Gently cover the solid spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed mixture into a designated, sealable hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials, including cloths and contaminated gloves, must be placed in the hazardous waste container.[4]

  • Label and Store: Seal and label the container for disposal according to the protocol in Section 4.

Major Spills (>50 grams)
  • Evacuate Immediately: Alert all personnel and evacuate the laboratory, closing the doors behind you.[10]

  • Activate Emergency Response: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and an estimate of the spilled quantity.[10]

  • Do Not Attempt to Clean: A major spill of a phenolic compound requires specialized handling by trained emergency responders.

Step-by-Step Waste Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as regulated hazardous waste, destined for high-temperature incineration at a licensed facility.[4][7] This method ensures the complete destruction of the hazardous organic structure.

G cluster_0 cluster_1 Waste Segregation & Containerization cluster_2 cluster_3 start Waste Generation solid Unused Solid Chemical start->solid liquid Contaminated Solutions start->liquid labware Trace-Contaminated Labware (Gloves, Wipes, Tips) start->labware container_solid Place in sealable, HDPE container. solid->container_solid container_liquid Collect in shatter-proof, sealed waste bottle. liquid->container_liquid container_labware Double-bag in heavy-duty plastic bags. labware->container_labware label_node Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols (Irritant) container_solid->label_node container_liquid->label_node container_labware->label_node end_node Store in Designated Satellite Accumulation Area for EHS Pickup label_node->end_node

Caption: Disposal Workflow for 2,6-Bis[...]phenol Waste.

Protocol Steps:
  • Segregate Waste Streams: At the point of generation, separate waste into three categories as illustrated in the diagram above:

    • Unused/Surplus Solid Chemical: The pure, solid compound.

    • Contaminated Solutions: Any solvents or aqueous solutions containing the dissolved compound.

    • Trace-Contaminated Labware: Disposable items with minimal contamination, such as gloves, weighing papers, pipette tips, and wipes.[7]

  • Select Appropriate Containers:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container with a screw-on lid. This prevents reaction with the container and ensures a secure seal.

    • For Liquids: Use a designated, shatter-proof hazardous waste bottle, typically provided by your EHS department. Ensure the container material is compatible with the solvent used.[7]

    • For Labware: Place items in a heavy-duty, transparent plastic bag. Once full, seal the bag and place it inside a second bag (double-bagging) to prevent punctures and leaks.[10]

  • Label Waste Containers:

    • As soon as you begin adding waste, affix a hazardous waste label.

    • Clearly write the full chemical name: "Waste - this compound". If in a solution, list all components and their approximate percentages.

    • Indicate the hazards: "Irritant," "Toxic."[3]

    • Keep the container closed at all times except when adding waste.

  • Arrange for Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

Temporary Waste Storage Guidelines

Proper storage while awaiting pickup is a critical final step to ensure safety and compliance.

  • Location: Store waste in a cool, dry, and well-ventilated area designated for hazardous materials.[10] This should be a secondary containment bin to catch any potential leaks.

  • Incompatibilities: Ensure the waste container is stored away from incompatible materials, especially strong oxidizing agents, strong acids, and bases, to prevent violent reactions.[4][10]

  • Container Integrity: Keep containers tightly closed and stored upright.[4] Regularly inspect for any signs of degradation or leakage.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect the integrity of your research environment, and ensure responsible stewardship of chemical resources.

References

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? YouTube.
  • Yale Environmental Health & Safety.
  • Cornell University Environmental Health and Safety. Phenol SOP. Cornell University.
  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol?
  • PubChem. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol.
  • UC Berkeley Environmental Health & Safety. Phenol Fact Sheet. University of California, Berkeley.
  • CPAChem. (2019, May 16).
  • Sigma-Aldrich. (2025, May 6).
  • Fisher Scientific. (2010, April 29).
  • AK Scientific, Inc. Safety Data Sheet: 2,2'-Methylenebis(6-tert-butyl-4-methyl-phenol).
  • The Good Scents Company. methylene di-t-butylcresol, 119-47-1.
  • Gouvernement du Québec. (n.d.). Fact sheet: 4-methylphenol (para-cresol).

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS RN: 1620-68-4). As a complex phenolic compound, its handling demands a rigorous and informed approach to personal protection that goes beyond baseline laboratory standards. The protocols herein are designed to ensure the safety of all researchers, scientists, and drug development professionals by explaining not just what to do, but why each step is critical for mitigating risk.

Hazard Analysis: Understanding the Compound-Specific Risks

This compound is officially classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

However, the structural presence of multiple phenol groups is a significant red flag. Phenolic compounds as a class are known for their ability to be rapidly absorbed through the skin, where they can exert systemic toxicity affecting the central nervous system, liver, and kidneys.[3] A key danger of phenol is its anesthetic effect, which can cause severe chemical burns that may not be immediately painful or visible, delaying first aid and increasing the risk of systemic absorption.[4] Therefore, our safety protocols are built upon the principle of avoiding all direct contact.

Core Protective Mandates: A Multi-Layered Defense

All handling of this compound, particularly in its solid, powdered form or as a concentrated solution, must be performed within a certified chemical fume hood to control aerosol and vapor exposure.[3][5] The following PPE is mandatory and represents the minimum standard for any interaction with this chemical.

Eye and Face Protection: Shielding Against Irreversible Damage

Direct contact with this compound can cause serious and potentially permanent eye injury.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks, including handling sealed containers.

  • Splash Hazard Protocol: When handling liquid solutions or any quantity of the powder with the potential for aerosolization, upgrade to chemical splash goggles. For tasks involving larger volumes (>50 mL) or a significant risk of splashing, a full face shield must be worn over chemical splash goggles to protect the entire face.[3]

Hand Protection: Preventing Dermal Absorption

The primary route of exposure and systemic toxicity for phenolic compounds is through the skin. Glove selection and use must be meticulous.

  • For Incidental Contact (e.g., handling small amounts of solid): Double-gloving with standard nitrile examination gloves (minimum 8mil thickness recommended) is acceptable. Gloves must be changed frequently and immediately upon any known or suspected contact.[3]

  • For Extended Use or Immersion (e.g., preparing solutions, transfers): Standard nitrile gloves are insufficient. A more robust glove system is required. Wear a utility-grade neoprene or butyl rubber glove over an inner nitrile glove.[3] This combination provides superior chemical resistance and prevents breakthrough. Always check glove manufacturer compatibility charts for specific breakthrough times if available.

Body Protection: A Barrier Against Contamination
  • A fully buttoned, long-sleeved laboratory coat must be worn at all times.[3]

  • Clothing must cover the entire body to the ankles; therefore, long pants are required.[3]

  • Shoes must be closed-toed and cover the entire top of the foot.[3]

  • For operations with a high likelihood of splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[3]

Operational and Disposal Protocols

Proper PPE is a system that includes its use, removal, and disposal.

Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on inner nitrile gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Put on outer, chemically-resistant gloves (e.g., neoprene).

    • Don eye and face protection.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove outer gloves, peeling them off without touching the outside surface.

    • Remove the lab coat and apron, turning it inside out as you remove it.

    • Remove face shield/goggles from the back.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[5]

Disposal of Contaminated PPE
  • All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[5] Do not discard in regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.[6]

Quick Reference: PPE Selection by Task

This table summarizes the required PPE for common laboratory operations involving this compound.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Compound ModerateChemical Splash GogglesDouble Nitrile GlovesLab Coat
Preparing Stock Solution HighGoggles & Face ShieldNeoprene or Butyl over NitrileLab Coat & Chemical Apron
Handling Dilute Solutions Low-ModerateSafety Glasses (Goggles if splash risk)Double Nitrile GlovesLab Coat
Cleaning Small Spill (<50mL) HighGoggles & Face ShieldNeoprene or Butyl over NitrileLab Coat & Chemical Apron

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Assessment Handling 2,6-Bis[...]phenol is_liquid Solid or Liquid? start->is_liquid solid_aerosol Aerosolization Risk? is_liquid->solid_aerosol Solid liquid_splash Splash Potential? is_liquid->liquid_splash Liquid ppe1 Minimum PPE: - Safety Glasses - Double Nitrile Gloves - Lab Coat solid_aerosol->ppe1 No ppe2 Enhanced PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat solid_aerosol->ppe2 Yes liquid_splash->ppe2 Low ppe3 Maximum PPE: - Goggles & Face Shield - Neoprene/Butyl over Nitrile - Lab Coat & Chemical Apron liquid_splash->ppe3 High

Caption: PPE selection workflow based on operational risk.

References

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.). Retrieved from [Link]

  • Environment, Health and Safety, University of Colorado Boulder. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Phenol Health & Safety Fact Sheet. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Phenolic resins. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.